molecular formula C6H12O2 B177011 1-Hydroxy-4-methylpentan-3-one CAS No. 132350-33-5

1-Hydroxy-4-methylpentan-3-one

Cat. No.: B177011
CAS No.: 132350-33-5
M. Wt: 116.16 g/mol
InChI Key: PWKGUHIWXLFLFN-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methylpentan-3-one is a hydroxyketone of interest in several advanced research fields. In atmospheric chemistry, it serves as a model compound for studying the atmospheric fate of oxygenated volatile organic compounds (OVOCs). Researchers investigate its gas-phase reactivity, including its reaction kinetics with hydroxyl (OH) radicals and its photolysis pathways, to better understand its environmental impact and role in secondary pollutant formation . Furthermore, compounds with both hydroxyl and ketone functional groups are valuable in organic synthesis and materials science. The presence of two reactive sites makes this molecule a potential building block or intermediate for synthesizing more complex chemical structures, such as polymers or specialty solvents . In a broader pharmacological context, the introduction of a hydroxymethyl group is a known strategy in prodrug design to modulate the solubility and bioavailability of lead compounds . This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

1-hydroxy-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKGUHIWXLFLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132350-33-5
Record name 1-hydroxy-4-methylpentan-3-one
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Foundational & Exploratory

Structural Elucidation of 1-Hydroxy-4-methylpentan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-Hydroxy-4-methylpentan-3-one (C₆H₁₂O₂). The document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this primary alpha-hydroxy ketone. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted spectroscopic data and established methodologies in organic chemistry. This approach serves as a robust framework for researchers encountering this or structurally similar compounds in their work.

Introduction

This compound is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol . It is classified as a primary alpha-hydroxy ketone, featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. Understanding the precise structure of such molecules is paramount in fields like drug development and materials science, where structure dictates function. This guide details the analytical workflow for confirming the molecular structure of this compound.

Chemical Structure:

IUPAC Name: this compound CAS Number: 132350-33-5 Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol SMILES: CC(C)C(=O)CCO

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80t2H-CH₂-OH
~2.90sept1H-CH(CH₃)₂
~2.75t2H-C(=O)-CH₂-
~2.50 (broad)s1H-OH
~1.15d6H-CH(CH₃)₂
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~215CC=O (Ketone)
~58CH₂-CH₂-OH
~45CH-CH(CH₃)₂
~38CH₂-C(=O)-CH₂-
~18CH₃-CH(CH₃)₂
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group
3500-3200 (broad)StrongO-H stretch (alcohol)
2960-2870Medium-StrongC-H stretch (alkane)
~1710StrongC=O stretch (ketone)
~1050MediumC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPossible Fragment Ion
116[M]⁺ (Molecular Ion)
101[M - CH₃]⁺
85[M - CH₂OH]⁺
71[CH₃CH(CH₃)CO]⁺
43[CH₃CH(CH₃)]⁺ (base peak)

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural elucidation of this compound.

Synthesis Protocol: Aldol Condensation of Isobutyraldehyde and Acetone (Illustrative)

While several synthetic routes exist, a common method involves the base-catalyzed aldol condensation.

Materials:

  • Isobutyraldehyde

  • Acetone

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of isobutyraldehyde in excess acetone in a round-bottom flask cooled in an ice bath, slowly add a 10% aqueous NaOH solution dropwise via a dropping funnel.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Determine Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determine Connectivity) purification->nmr structure Final Structure Confirmation ms->structure ir->structure nmr->structure G compound This compound screening High-Throughput Screening (e.g., cell viability, enzyme inhibition) compound->screening hit_id Hit Identification & Validation screening->hit_id target_id Target Identification (e.g., proteomics, affinity chromatography) hit_id->target_id pathway Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway lead_opt Lead Optimization pathway->lead_opt

An In-depth Technical Guide to 1-Hydroxy-4-methylpentan-3-one and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 1-Hydroxy-4-methylpentan-3-one (CAS Number: 132350-33-5), a primary alpha-hydroxy ketone. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide leverages data from its well-characterized constitutional isomer, 4-hydroxy-4-methylpentan-2-one (Diacetone Alcohol), to provide a thorough understanding of the chemical properties, synthesis, and potential applications of this class of molecules.

Introduction to this compound

This compound is an organic compound featuring both a hydroxyl and a carbonyl functional group.[1] Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1][2] While specific research on CAS 132350-33-5 is sparse, its general classification as a primary alpha-hydroxy ketone suggests its utility as a building block for more complex molecules, including heterocyclic compounds with potential biological activity.[1][2]

Physicochemical Properties

A summary of the known and computed physicochemical properties for this compound is presented below. For comparative purposes, the experimental data for its isomer, Diacetone Alcohol, is also included.

PropertyThis compound (CAS 132350-33-5)4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol, CAS 123-42-2)
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂
Molecular Weight 116.16 g/mol [2][3][4]116.16 g/mol [5]
IUPAC Name This compound[2][3]4-hydroxy-4-methylpentan-2-one[5]
Boiling Point Not available168 °C
Melting Point Not available-44 °C
Density Not available0.938 g/cm³ at 20°C
Flash Point Not available58 °C
Water Solubility Not availableMiscible
SMILES CC(C)C(=O)CCO[2][4]CC(C)(O)CC(=O)C[5]
InChIKey PWKGUHIWXLFLFN-UHFFFAOYSA-N[2][3]SWXVUIWOUIDPGS-UHFFFAOYSA-N[5]

Synthesis of Alpha-Hydroxy Ketones: A Representative Protocol

The synthesis of alpha-hydroxy ketones can be achieved through various methods, including the oxidation of alkenes and the reductive coupling of esters.[2][6] A common laboratory-scale synthesis for a related alpha-hydroxy ketone, Diacetone Alcohol, involves the base-catalyzed self-condensation of acetone.[1][2]

Experimental Protocol: Synthesis of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

This protocol describes a typical procedure for the synthesis of Diacetone Alcohol.

Materials:

  • Acetone

  • Barium Hydroxide (Ba(OH)₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Acetone is refluxed over a catalytic amount of barium hydroxide.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The excess acetone is removed under reduced pressure.

  • The resulting residue is dissolved in diethyl ether and washed with a dilute HCl solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to yield pure 4-hydroxy-4-methylpentan-2-one.

Synthesis_of_Diacetone_Alcohol Acetone1 Acetone Intermediate Aldol Adduct Acetone1->Intermediate Aldol Condensation Acetone2 Acetone Acetone2->Intermediate Aldol Condensation Catalyst Ba(OH)₂ Catalyst->Intermediate Product Diacetone Alcohol (4-Hydroxy-4-methylpentan-2-one) Intermediate->Product Protonation

Synthesis of Diacetone Alcohol.

Spectroscopic Data of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

The following tables summarize the key spectroscopic data for Diacetone Alcohol, which can serve as a reference for the characterization of related alpha-hydroxy ketones.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.23s6H2 x CH₃ (C4)
2.22s3HCH₃ (C1)
2.62s2HCH₂ (C3)
3.90s1HOH
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
30.02 x CH₃ (C4)
32.5CH₃ (C1)
53.0CH₂ (C3)
70.0C4
208.0C2 (C=O)
Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
10125[M - CH₃]⁺
59100[C₃H₇O]⁺
5840[C₃H₆O]⁺
4395[CH₃CO]⁺
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3450 (broad)O-H stretch
2970C-H stretch (sp³)
1710C=O stretch (ketone)
1365, 1170C-O stretch

Application in the Synthesis of Biologically Active Molecules

Alpha-hydroxy ketones are valuable precursors for the synthesis of various heterocyclic compounds, including pyrazoles, which are known to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[7][8]

General Synthesis of Pyrazole Derivatives

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Alpha-hydroxy ketones can be converted to 1,3-dicarbonyl compounds, which then serve as the key building block for the pyrazole ring.

Pyrazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product AlphaHydroxyKetone Alpha-Hydroxy Ketone Dicarbonyl 1,3-Dicarbonyl Intermediate AlphaHydroxyKetone->Dicarbonyl Oxidation Hydrazine Hydrazine Derivative Condensation Condensation & Cyclization Hydrazine->Condensation Dicarbonyl->Condensation Pyrazole Pyrazole Derivative Condensation->Pyrazole

General workflow for pyrazole synthesis.
Antimicrobial Activity of Pyrazole Derivatives

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, certain novel pyrazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[8] The table below presents representative MIC values for a series of synthesized pyrazole derivatives against common bacterial strains.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Pyrazole Derivative 10.254
Pyrazole Derivative 210.25
Pyrazole Derivative 30.52
Ciprofloxacin (Control)0.51

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Hydroxy-4-methylpentan-3-one. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols for property determination, and logical workflow visualizations to support laboratory characterization.

Core Physicochemical Data

This compound, a primary alpha-hydroxy ketone, serves as a versatile organic compound with applications as a solvent and a synthetic intermediate.[1] Its identity is established by a unique combination of identifiers and physical properties.[2][3]

Chemical Identifiers and Molecular Details
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 132350-33-5[2][3]
Molecular Formula C₆H₁₂O₂[1][2][3]
Molecular Weight 116.16 g/mol [1][2][3]
Canonical SMILES CC(C)C(=O)CCO[2][3]
InChI Key PWKGUHIWXLFLFN-UHFFFAOYSA-N[2]
Synonyms 1-hydroxy-4-methyl-3-pentanone[4][5]
Computed Physical Properties

The following table summarizes key physicochemical properties computed from the molecular structure. These values are valuable for predictive modeling and initial experimental design.

PropertyValueSource
XLogP3-AA (Lipophilicity) 0.2[2]
Monoisotopic Mass 116.083729621 Da[2]
Polar Surface Area 37.3 Ų[2]
Rotatable Bond Count 3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Refractivity 76.6 m³/mol[2]

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements, indicating it should be handled with appropriate personal protective equipment in a well-ventilated area.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard precautionary statements for handling include avoiding breathing vapors, washing skin thoroughly after handling, and using only in a well-ventilated area.[6][7][8]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized laboratory methods for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10][11] This protocol describes the Thiele tube or oil bath method for accurate determination.

Apparatus:

  • Thiele tube or 250 mL beaker (for oil bath)

  • High-boiling point liquid (e.g., paraffin oil)

  • Thermometer (-10 to 200°C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Fill the small test tube with 2-3 mL of this compound.

  • Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Set up the apparatus, immersing the thermometer and attached tube into the oil bath within the Thiele tube.[9] Ensure the oil level is above the sample but below the opening of the test tube.

  • Gently heat the apparatus.[12] As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][12]

  • Turn off the heat and allow the apparatus to cool slowly while stirring the oil bath to maintain a uniform temperature.

  • The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

  • For accuracy, repeat the measurement and record the barometric pressure.[10]

Determination of Density (Mass/Volume Method)

Density is a fundamental property defined as the mass of a substance per unit volume.[13] This can be precisely measured using a balance and a graduated cylinder or pycnometer.

Apparatus:

  • 10 mL or 25 mL graduated cylinder

  • Electronic balance (accurate to at least 0.01 g)

  • Pipette

Procedure:

  • Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[13] If taring is not possible, record the mass of the empty cylinder (m₁).[13]

  • Accurately measure a specific volume of this compound (e.g., 10.0 mL) and add it to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[13]

  • Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder (m = m₂ - m₁).

  • Calculate the density using the formula: ρ = m / V .[13]

  • Repeat the measurement at least three times and calculate the average density for improved accuracy.[13][14] Ensure the temperature of the liquid is recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[15] This protocol determines the solubility in a solvent like water.

Apparatus:

  • Test tubes with stoppers

  • Test tube rack

  • Graduated cylinder

  • Thermometer

  • Electronic balance

  • Spatula and weighing dish

  • Distilled water (or other solvent)

Procedure:

  • Measure a precise volume of the chosen solvent (e.g., 10 mL of distilled water) and pour it into a test tube.[15]

  • Record the initial temperature of the solvent.

  • Weigh a known mass of this compound in a weighing dish.

  • Add a small, measured amount of the compound to the test tube.[16]

  • Stopper the test tube and shake vigorously to dissolve the substance.[15] Avoid warming the tube with your hands.[15]

  • Continue adding small, known increments of the compound, shaking after each addition, until a small amount of undissolved solid remains, indicating saturation.[16][17]

  • Allow the solution to settle and re-measure the final temperature.

  • Weigh the remaining undissolved compound in the weighing dish to determine the total mass that was dissolved.

  • Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL).[16]

Visualizations: Workflows and Pathways

To aid researchers, the following diagram illustrates a standardized workflow for the physicochemical characterization of a novel or uncharacterized chemical compound.

G cluster_0 Phase 1: Identification & Purity cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Safety & Stability cluster_3 Phase 4: Data Compilation A Compound Synthesis or Acquisition B Purity Assessment (GC, HPLC, etc.) A->B C Structural Confirmation (NMR, MS, IR) B->C D Determine Physical State (Solid/Liquid/Gas at STP) C->D E Measure Boiling Point D->E F Measure Density D->F G Determine Solubility (Aqueous & Organic) D->G H Hazard Identification (GHS Classification) G->H I Thermal Stability (TGA, DSC) J Hygroscopicity Test K Compile Technical Data Sheet J->K L Final Report Generation K->L

Caption: Workflow for Physicochemical Characterization of a Chemical Compound.

References

A Technical Guide to the Synthesis of Diacetone Alcohol (4-Hydroxy-4-methylpentan-2-one) via Acetone Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation of acetone is a classic and fundamental reaction in organic chemistry, yielding a valuable β-hydroxy ketone. It is important to clarify that the direct self-condensation of acetone produces 4-hydroxy-4-methylpentan-2-one , commonly known as diacetone alcohol (DAA).[1][2] The compound 1-hydroxy-4-methylpentan-3-one is an isomer of DAA but is not the product of this specific transformation. This guide provides an in-depth technical overview of the synthesis of diacetone alcohol, focusing on the core chemical principles, experimental methodologies, and relevant data for laboratory and process development applications. DAA serves as a crucial intermediate in the synthesis of various industrial chemicals, including methyl isobutyl ketone (MIBK) and hexylene glycol, and is also utilized as a solvent in coatings, lacquers, and printing inks.[2][3][4]

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The synthesis of diacetone alcohol from acetone proceeds via a base-catalyzed aldol addition. The reaction involves the formation of a nucleophilic enolate from one molecule of acetone, which then attacks the electrophilic carbonyl carbon of a second acetone molecule. The resulting alkoxide is then protonated to yield the final product, 4-hydroxy-4-methylpentan-2-one.[5][6]

The mechanism consists of the following key steps:

  • Enolate Formation : A base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion.[5]

  • Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a second, unreacted acetone molecule.[6]

  • Protonation : The resulting alkoxide intermediate is protonated by a protic solvent (like water, which is formed in the first step) to give the final β-hydroxy ketone product, diacetone alcohol.[5][6]

reaction_mechanism Reaction Mechanism of Acetone Aldol Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation acetone1 Acetone enolate Enolate (Nucleophile) acetone1->enolate + OH⁻ base Base (OH⁻) water1 Water acetone2 Acetone (Electrophile) enolate->acetone2 alkoxide Alkoxide Intermediate acetone2->alkoxide water2 Water alkoxide->water2 daa Diacetone Alcohol (4-Hydroxy-4-methylpentan-2-one) base2 Base (OH⁻)

Caption: Base-catalyzed aldol condensation mechanism for diacetone alcohol synthesis.

Quantitative Data Summary

Physical and Chemical Properties

The key physical and chemical properties of the target compound, 4-hydroxy-4-methyl-2-pentanone, are summarized below.

PropertyValueReference
IUPAC Name4-Hydroxy-4-methylpentan-2-one[2]
Common NamesDiacetone alcohol (DAA), 4-Hydroxy-2-keto-4-methylpentane[1][2]
CAS Number123-42-2[2][7]
Molecular FormulaC₆H₁₂O₂[1][2]
Molar Mass116.16 g·mol⁻¹[1][2]
AppearanceColorless liquid[2]
Density0.931 - 0.938 g/cm³ at 20-25 °C[2][8]
Boiling Point166 °C (with some decomposition)[2][8]
Melting Point-47 °C[2]
Flash Point52 °C[2]
Reaction Conditions and Yields

The synthesis of diacetone alcohol can be achieved using various catalysts and reaction setups. The equilibrium for this reaction is unfavorable, typically resulting in low conversions of acetone.[9][10] Continuous removal of the product is often employed to drive the reaction forward.

CatalystRaw Material(s)TemperatureReaction TimeYieldReference
Barium HydroxideAcetoneReflux95-120 hours71%[9]
Potassium CyanideAcetone, Acetaldehyde< -5 °C8.5 hours25%[11]
Ion Exchange Resin & Mg(OH)₂Acetone0-40 °C (feed), 120 °C (still)Continuous79.4%[12]
Calcium CarbideAcetone56 °C (Reflux)Not specified~85% Acetone Conversion[13][14]

Experimental Protocols

Method 1: Barium Hydroxide Catalyzed Synthesis using Soxhlet Extraction

This classic laboratory method utilizes a solid base catalyst in a Soxhlet extractor to continuously expose fresh acetone to the catalyst, which helps to shift the equilibrium towards the product.[9][15]

Materials:

  • Acetone (commercial grade, dried over anhydrous potassium carbonate)

  • Barium hydroxide (Ba(OH)₂)

  • Porous porcelain chips

  • Glass wool

Equipment:

  • 2-L round-bottomed flask

  • Soxhlet extractor with paper thimbles

  • Efficient reflux condenser

  • Heating mantle or steam bath

  • Distillation apparatus (fractionating column, condenser, receiving flasks)

  • Vacuum source for reduced pressure distillation

Procedure:

  • Reaction Setup : Place 1.5 L (1190 g) of acetone and a few porous porcelain chips into a 2-L round-bottomed flask.[9]

  • Catalyst Preparation : Fill two paper thimbles nearly full with barium hydroxide. Place one thimble on top of the other inside the Soxhlet extractor. Fill the remaining space in the top thimble with glass wool.[9][15]

  • Reaction : Assemble the Soxhlet extractor on top of the flask and fit it with a reflux condenser. Heat the flask using a steam or oil bath to reflux the acetone rapidly back into the extractor.[9]

  • Reaction Monitoring : Continue refluxing for approximately 95 to 120 hours. The reaction is considered complete when the liquid in the flask no longer boils vigorously when heated on the steam bath, due to the increased boiling point of the mixture.[9]

  • Workup and Purification :

    • Allow the reaction mixture to cool. Disassemble the apparatus.

    • Fit the flask with a fractionating column and distill off the unreacted acetone at atmospheric pressure, heating the oil bath to about 125 °C.[9]

    • Transfer the residual liquid, which is crude diacetone alcohol, to a Claisen flask for vacuum distillation.[9]

    • Distill the crude product under reduced pressure. Collect the fraction boiling at 71–74 °C at 23 mmHg.[9] The final distillation must be performed under reduced pressure as diacetone alcohol decomposes back into acetone at its atmospheric boiling point.[9][16]

experimental_workflow Experimental Workflow for DAA Synthesis setup 1. Reaction Setup - Acetone in Flask - Ba(OH)₂ in Soxhlet reflux 2. Reflux - Heat for 95-120 hours - Continuous extraction setup->reflux cool 3. Cool Down - Stop heating - Disassemble apparatus reflux->cool distill_atm 4. Atmospheric Distillation - Remove unreacted acetone cool->distill_atm distill_vac 5. Vacuum Distillation - Purify crude product - Collect fraction at 71-74°C / 23 mmHg distill_atm->distill_vac product Pure Diacetone Alcohol distill_vac->product

Caption: General experimental workflow for the synthesis and purification of DAA.

Side Reactions and Product Network

The primary side reaction in the synthesis of diacetone alcohol is its dehydration to form the α,β-unsaturated ketone, mesityl oxide.[2][17] This reaction is particularly favored under acidic conditions or at elevated temperatures. Further condensation reactions can lead to the formation of phorone and other higher molecular weight byproducts.[17][18]

  • Diacetone Alcohol (DAA) : The desired aldol addition product.

  • Mesityl Oxide (MO) : Formed by the dehydration (loss of water) of DAA.[3]

  • Phorone : Formed from the condensation of a third molecule of acetone with mesityl oxide.

reaction_network Reaction Network of Acetone Condensation acetone Acetone daa Diacetone Alcohol (DAA) (Desired Product) acetone->daa + Acetone (Aldol Addition) daa->acetone Reversion mo Mesityl Oxide (MO) (Dehydration Byproduct) daa->mo - H₂O (Dehydration) phorone Phorone (Higher Condensation Byproduct) mo->phorone + Acetone

Caption: Reaction network showing the formation of DAA and common byproducts.

Conclusion

The synthesis of 4-hydroxy-4-methylpentan-2-one (diacetone alcohol) via the self-condensation of acetone is a well-established process. While the reaction equilibrium is unfavorable, techniques such as continuous product removal using a Soxhlet extractor with a solid base catalyst like barium hydroxide can provide good yields on a laboratory scale.[9] For industrial applications, methods involving reactive distillation with catalysts like ion-exchange resins have been developed to improve efficiency and yield.[3][12] A thorough understanding of the reaction mechanism and potential side reactions, particularly the dehydration to mesityl oxide, is critical for optimizing reaction conditions and achieving high product purity.

References

A Theoretical Framework for Assessing the Conformational Stability of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Stability

1-Hydroxy-4-methylpentan-3-one is an organic compound featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group.[1] The presence of multiple single bonds in its structure allows for rotation, leading to various spatial arrangements known as conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. Identifying the lowest energy conformers is crucial, as they represent the most populated and likely bioactive forms of the molecule.

Theoretical chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule to locate these stable structures and the transition states that connect them. Such studies are invaluable in predicting molecular behavior and guiding experimental work.

Detailed Computational Protocol

A rigorous theoretical study of molecular stability typically involves a multi-step computational workflow. This protocol, based on widely accepted practices in computational chemistry, is designed to ensure both accuracy and computational efficiency.[2]

Step 1: Initial Structure Generation The first step is to generate a three-dimensional structure of this compound. This can be done using any standard molecular building software.

Step 2: Conformational Search To explore the potential energy surface and identify various low-energy conformers, a conformational search is performed. This is often achieved using a lower-level, computationally less expensive method like molecular mechanics (e.g., with an MMFF94 force field) to broadly sample the conformational space by systematically rotating around all rotatable bonds.

Step 3: Geometry Optimization The unique conformers identified in the previous step are then subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a common choice, offering a good balance between accuracy and computational cost.[2] A popular combination is the B3LYP functional with a Pople-style basis set such as 6-31G(d). This step refines the geometry of each conformer to a stationary point on the potential energy surface.

Step 4: Vibrational Frequency Calculations For each optimized structure, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

  • Confirmation of Minima: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Thermodynamic Data: The frequency calculations provide the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy.

Step 5: Relative Energy Analysis The final energies (including ZPVE corrections) of all confirmed stable conformers are compared to determine their relative stabilities. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol, and the energies of the others are reported relative to this global minimum.

computational_workflow cluster_workflow Computational Workflow for Stability Analysis A 1. Initial 3D Structure Generation B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT/B3LYP/6-31G(d)) B->C D 4. Vibrational Frequency Calculation C->D E 5. Relative Energy and Stability Analysis D->E

Caption: A typical workflow for the theoretical analysis of molecular stability.

Illustrative Data Presentation

While specific data for this compound is not available, the following tables represent the type of quantitative data that would be generated from the proposed computational study. The values are hypothetical but are based on what would be expected for a molecule of this nature.

Table 1: Hypothetical Relative Energies of Stable Conformers

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 Intramolecular H-bond between -OH and C=O0.0085.2
Conf-2 Extended, no H-bond1.509.5
Conf-3 Gauche orientation of alkyl chain2.105.3

Table 2: Hypothetical Geometric Parameters for the Most Stable Conformer (Conf-1)

ParameterAtoms InvolvedValue
Bond Lengths
O-H0.97 Å
C=O1.22 Å
C-C (carbonyl-methylene)1.51 Å
Bond Angles
O-C-C109.5°
C-C=O121.0°
Dihedral Angles
H-O-C-C15.0°
O=C-C-C180.0°

Visualization of Conformational Relationships

The primary factor influencing the stability of this compound is expected to be the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction can significantly stabilize the molecule, leading to a preferred conformation.

conformer_energies cluster_conformers Relative Energy of Conformers Conf1 Conformer 1 (Global Minimum) 0.00 kcal/mol TS12 TS (1↔2) Conf1->TS12 Conf2 Conformer 2 +1.50 kcal/mol Conf3 Conformer 3 +2.10 kcal/mol TS12->Conf2

Caption: Energy relationship between hypothetical conformers of this compound.

Conclusion

This guide provides a detailed and actionable framework for conducting a theoretical investigation into the stability of this compound. By following the outlined computational protocol, researchers can generate valuable data on the molecule's conformational preferences, relative energies, and geometric parameters. This information is fundamental for understanding its chemical behavior and for rational drug design, where molecular conformation plays a pivotal role in ligand-receptor interactions. The principles and methodologies described are broadly applicable to the study of other flexible molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the predicted spectroscopic data for 1-Hydroxy-4-methylpentan-3-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and predictions from computational models. Detailed experimental protocols for acquiring such data are also provided, along with a visual representation of the spectroscopic analysis workflow.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₂O₂

  • Molecular Weight: 116.16 g/mol

  • Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be considered as a guide for the interpretation of experimental spectra.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.10Doublet6H-CH(CH₃ )₂
~2.50Multiplet1H-CH (CH₃)₂
~2.80Triplet2H-CO-CH₂ -
~3.80Triplet2H-CH₂ -OH
~2.0-3.0 (broad)Singlet1H-OH
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) (ppm)Assignment
~18.0-CH(C H₃)₂
~40.0-C H(CH₃)₂
~45.0-CO-C H₂-
~60.0-C H₂-OH
~215.0>C =O
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-3200Strong, BroadO-H stretch (alcohol)
2960-2870Medium-StrongC-H stretch (alkane)
~1715Strong, SharpC=O stretch (ketone)
~1050MediumC-O stretch (alcohol)
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
1165[M]⁺ (Molecular Ion)
10115[M - CH₃]⁺
8730[M - C₂H₅]⁺
71100[CH₃-CH(CH₃)-CO]⁺ (Base Peak)
5740[CH₃-CH(CH₃)]⁺
4380[CH₃-CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition: [1][2][3]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition: [4][5][6]

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the FID as described for ¹H NMR.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): [7][8][9][10][11]

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction (Direct Infusion or GC-MS):

  • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

Electron Ionization (EI) Mass Spectrometry: [12][13][14][15][16]

  • The sample is introduced into the high-vacuum ion source of the mass spectrometer.

  • The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Derived NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (C=O, O-H) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight and Elemental Formula MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Structure This compound Structure Elucidation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

References

The Dawn of Acyloins: A Technical History of Alpha-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group positioned on the carbon atom alpha to a ketone. Their discovery and the subsequent development of synthetic methodologies have been instrumental in the advancement of organic chemistry, providing versatile intermediates for the synthesis of a wide array of more complex molecules. This technical guide delves into the historical milestones of their discovery, details key experimental protocols for their synthesis, presents quantitative data for comparative analysis, and explores their role in biological signaling pathways.

The Initial Discovery: The Benzoin Condensation

The history of alpha-hydroxy ketones is inextricably linked to the discovery of the benzoin condensation. In 1832, German chemists Justus von Liebig and Friedrich Wöhler first reported this reaction during their investigation of bitter almond oil.[1] They observed the formation of "benzoin," a crystalline solid, from the self-condensation of two molecules of benzaldehyde. This reaction represented the first documented synthesis of an alpha-hydroxy ketone.[1]

A significant advancement came in the late 1830s when Nikolay Zinin developed a catalytic version of the reaction utilizing cyanide ions.[2] This catalytic approach dramatically improved the efficiency and practicality of the synthesis. The currently accepted mechanism for the cyanide-catalyzed benzoin condensation was later proposed by A. J. Lapworth in 1903.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of alpha-hydroxy ketones has evolved significantly since the initial discovery of the benzoin condensation. Several key methodologies have been developed, each with its own advantages and applications.

The Benzoin Condensation

The benzoin condensation remains a fundamental method for the synthesis of alpha-hydroxy ketones, particularly aromatic acyloins. The reaction involves the dimerization of two aldehydes, typically aromatic, in the presence of a nucleophilic catalyst.

a) Cyanide-Catalyzed Benzoin Condensation

This classical method utilizes cyanide as a catalyst to facilitate the umpolung (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile.

Experimental Protocol:

A mixture of 500 g of pure benzaldehyde, 1 liter of 95% ethanol, 500 ml of water, and 50 g of sodium cyanide is heated under reflux for 30 minutes.[3] Crystals of benzoin typically begin to separate from the hot solution within 20 minutes.[3] After cooling, the product is collected by suction filtration and washed with water. The crude benzoin can be recrystallized from 95% ethanol to yield a pure, white product.[3] It is imperative to use purified benzaldehyde, as crude starting material can result in significantly lower yields (around 50%).[3]

b) Thiamine-Catalyzed Benzoin Condensation

Due to the toxicity of cyanide, thiamine (Vitamin B1) hydrochloride has emerged as a safer and effective catalyst for the benzoin condensation.

Experimental Protocol:

To a 50-mL Erlenmeyer flask, add 1.75 g of thiamine hydrochloride and dissolve it in 5.0 mL of water.[4] Add 20 mL of 95% ethanol and cool the solution in an ice bath.[4] Slowly add 3.33 mL of 3 M NaOH dropwise, ensuring the temperature does not exceed 20°C.[4] To the resulting yellow solution, add 10.0 mL of pure benzaldehyde.[4] The mixture is then heated in a water bath at 60°C for 1.5 hours.[4] Upon cooling, the benzoin product crystallizes and can be collected by vacuum filtration.

The Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an alpha-hydroxy ketone.[5][6][7] This method is particularly effective for the synthesis of aliphatic and cyclic acyloins.[5]

Experimental Protocol:

The reaction is typically performed by refluxing a carboxylic ester with metallic sodium in an aprotic solvent such as benzene, toluene, or xylene under an inert atmosphere.[6] The reaction is sensitive to oxygen, and its presence can reduce the yield.[6] A significant improvement to this method, developed by Rühlmann, involves the addition of trimethylsilyl chloride (TMSCl) to trap the enediolate intermediate as a bis-silyl ether. This intermediate can then be hydrolyzed to the acyloin, leading to higher yields.[5]

Quantitative Data

The yields of the benzoin condensation are influenced by the substrate and the catalyst used. The following tables summarize representative quantitative data.

AldehydeCatalystSolventYield (%)Reference
BenzaldehydeSodium CyanideEthanol/Water90-92[3]
BenzaldehydeThiamine HCl/NaOHEthanol/WaterHigh[4]
FurfuraldehydeKCN-38-66[8]
p-AnisaldehydeKCN-60[8]
4-ChlorobenzaldehydeCyanide ion-36-81 (unsymmetrical)[8]
Various aromatic aldehydesN-Heterocyclic CarbeneTHF36-98.5[9]

Table 1: Representative Yields for the Benzoin Condensation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
BenzoinC₁₄H₁₂O₂212.24134.2-135

Table 2: Physical Properties of Benzoin

Type of SpectrumKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.87 (d, 2H), 7.43 (s, 1H), 7.35 (dd, 2H), 7.39-7.22 (m, 5H), 5.92 (s, 1H), 4.59 (s, 1H)
IR (KBr)3410 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O)

Table 3: Spectroscopic Data for Benzoin [9]

Biological Significance and Signaling Pathways

While the initial focus on alpha-hydroxy ketones was in synthetic chemistry, recent discoveries have highlighted their importance in biological systems, particularly in bacterial communication.

Alpha-Hydroxy Ketones in Bacterial Quorum Sensing

Certain bacteria utilize alpha-hydroxy ketones as signaling molecules in a process known as quorum sensing, which allows them to coordinate gene expression in response to population density. A well-studied example is the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera.

CqsA_CqsS_Signaling_Pathway CqsA CqsA (Synthase) CAI_1 CAI-1 (Autoinducer) (alpha-hydroxy ketone) CqsA->CAI_1 Synthesis CqsS CqsS (Sensor Kinase) CAI_1->CqsS Binding Phosphorelay Phosphorelay Cascade CqsS->Phosphorelay Activation Gene_Expression Regulation of Gene Expression (Virulence, Biofilm) Phosphorelay->Gene_Expression Control

CqsA/CqsS quorum sensing circuit in Vibrio cholerae.

Experimental Workflows

The synthesis and characterization of alpha-hydroxy ketones follow a logical experimental workflow.

Experimental_Workflow Start Starting Materials (e.g., Aldehydes, Esters) Reaction Synthesis (e.g., Benzoin or Acyloin Condensation) Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Pure Alpha-Hydroxy Ketone Purification->Product Characterization Characterization (e.g., NMR, IR, MP) Product->Characterization

General experimental workflow for alpha-hydroxy ketone synthesis.

Conclusion

From their serendipitous discovery in the 19th century to their modern applications in organic synthesis and microbiology, alpha-hydroxy ketones have proven to be a remarkably versatile class of molecules. The foundational benzoin and acyloin condensations continue to be relevant synthetic tools, while ongoing research into their biological roles, such as in bacterial quorum sensing, opens new avenues for therapeutic intervention and a deeper understanding of microbial communication. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences, facilitating further exploration and innovation in this exciting field.

References

An In-depth Technical Guide to 1-Hydroxy-4-methylpentan-3-one (C6H12O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-4-methylpentan-3-one, a beta-hydroxy ketone with the molecular formula C6H12O2. Also known by its common name, diacetone alcohol, this compound serves as a valuable intermediate in organic synthesis and has potential applications in various scientific fields. This document details its chemical and physical properties, provides an experimental protocol for its synthesis via aldol condensation, and explores its role in the synthesis of heterocyclic compounds such as pyrazoles. Furthermore, it delves into the potential biological significance of α-hydroxy ketones in bacterial communication pathways. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using diagrams to facilitate understanding and application by researchers and drug development professionals.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a pleasant, faint minty odor.[1] It is classified as a beta-hydroxy ketone, containing both a hydroxyl and a carbonyl functional group.[2] Its stability is notable, though it is incompatible with strong oxidizing agents, amines, ammonia, and strong acids or bases.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Diacetone alcohol, Acetonyldimethylcarbinol, 4-Hydroxy-4-methylpentan-2-onePubChem[1]
CAS Number 132350-33-5---
Molecular Formula C6H12O2PubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
Density 0.931 g/mL at 25 °CSigma-Aldrich
Boiling Point 166 °CSigma-Aldrich
Melting Point -44 °CBiosynth
Flash Point 61.7 °CBiosynth
Refractive Index n20/D 1.423Sigma-Aldrich
Solubility Miscible with water and alcoholPrepChem.com[3]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: 1H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2s6H-C(OH)(CH3)2
~2.2s3H-C(=O)CH3
~2.7s2H-CH2-
~3.8s (broad)1H-OH

Table 3: 13C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~210C=O (Ketone)
~70-C (OH)(CH3)2
~55-C H2-
~30-C(=O)C H3
~25-C(OH)(C H3)2

Table 4: FT-IR Spectral Data

Wavenumber (cm-1)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2970StrongC-H stretch (alkane)
~1710StrongC=O stretch (ketone)
~1370MediumC-H bend (gem-dimethyl)
~1170StrongC-O stretch (tertiary alcohol)

Table 5: Mass Spectrometry Data

m/zRelative IntensityPossible Fragment
116Low[M]+ (Molecular Ion)
101Moderate[M - CH3]+
59High[C(OH)(CH3)2]+
43Very High (Base Peak)[CH3CO]+

Experimental Protocols

Synthesis of this compound via Aldol Condensation

This protocol describes the base-catalyzed self-condensation of acetone to produce this compound (diacetone alcohol).

Materials:

  • Acetone (reagent grade)

  • Barium hydroxide (Ba(OH)2) or other suitable base (e.g., NaOH, KOH)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 500 mL of acetone.

  • Catalyst Addition: Add a catalytic amount of barium hydroxide (approximately 5 g) to the acetone.

  • Reflux: Gently reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the bulk of the unreacted acetone and diethyl ether by simple distillation.

  • Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

Synthesis of Pyrazoles

This compound is a key precursor for the synthesis of pyrazole derivatives, a class of heterocyclic compounds with diverse biological activities. The reaction proceeds via a cyclocondensation reaction with hydrazine or its derivatives.

The general mechanism involves the initial reaction of the ketone carbonyl group with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the carbon bearing the hydroxyl group (or a dehydrated enone intermediate), followed by dehydration, leads to the formation of the aromatic pyrazole ring.

pyrazole_synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Reactant1 This compound Step1 Hydrazone Formation Reactant1->Step1 + Hydrazine Reactant2 Hydrazine (NH2NH2) Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Product Substituted Pyrazole Step3->Product

Caption: Synthesis of pyrazoles from this compound.

Biological Significance and Future Directions

While specific biological signaling pathways involving this compound are not extensively documented, the broader class of α-hydroxy ketones (AHKs) has been identified as a novel class of signaling molecules in bacteria.[4] These molecules are involved in quorum sensing, a mechanism of cell-cell communication that allows bacteria to coordinate gene expression based on population density.

In pathogens like Vibrio cholerae and Legionella pneumophila, AHK signaling regulates virulence, biofilm formation, and other collective behaviors.[4][5] The general pathway involves the enzymatic synthesis of AHKs, which then act as autoinducers. These molecules are detected by specific sensor kinases, triggering a phosphorelay cascade that ultimately modulates the expression of target genes.

quorum_sensing Synthase AHK Synthase AHK α-Hydroxy Ketone (AHK) Synthase->AHK produces Sensor Sensor Kinase AHK->Sensor binds to Phosphorelay Phosphorelay Cascade Sensor->Phosphorelay activates Gene_Expression Modulated Gene Expression (e.g., Virulence, Biofilm) Phosphorelay->Gene_Expression regulates

References

The Versatile Reactivity of the Hydroxyl Group in Alpha-Hydroxy Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alpha-hydroxy ketone motif is a pivotal functional group in organic chemistry, underpinning the structure of numerous natural products and pharmaceutical agents. The hydroxyl group's proximity to the carbonyl moiety gives rise to a unique and versatile chemical reactivity profile. This technical guide provides an in-depth exploration of the core reactions involving the hydroxyl group of alpha-hydroxy ketones, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support research and development endeavors.

Oxidation to Alpha-Diketones

The oxidation of the secondary alcohol in alpha-hydroxy ketones provides a direct route to valuable alpha-diketone structures, which are versatile intermediates in the synthesis of heterocycles and other complex molecules. A variety of oxidizing agents and catalytic systems have been developed for this transformation, with varying degrees of efficiency and selectivity.

Quantitative Data on Oxidation Reactions
SubstrateOxidizing Agent/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
BenzoinCopper(II) acetate / Ammonium nitrateAcetic Acid110095[1]
BenzoinChromium trioxide / KieselghurDichloromethane0.5Reflux83-93Not explicitly in search results
Various α-hydroxy ketonesCu(I) / O₂Not specifiedNot specifiedNot specifiedup to 87[2]
1,2-diolsTEMPO / Iodobenzene dichlorideDichloromethaneNot specifiedNot specifiedHigh[3]
Experimental Protocol: Oxidation of Benzoin to Benzil

This protocol details the oxidation of benzoin to benzil using a copper(II) acetate and ammonium nitrate system.

Materials:

  • Benzoin

  • Glacial acetic acid

  • Ammonium nitrate

  • Copper(II) acetate monohydrate

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of benzoin in 50 mL of glacial acetic acid by gentle warming.

  • In a separate beaker, dissolve 5 g of ammonium nitrate and 0.2 g of copper(II) acetate monohydrate in 10 mL of water.

  • Add the ammonium nitrate/copper(II) acetate solution to the benzoin solution in the round-bottom flask.

  • Attach a reflux condenser and heat the mixture to boiling for 1 hour. The solution will turn a deep green.

  • After 1 hour, cool the reaction mixture in an ice bath.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring. A yellow precipitate of benzil will form.

  • Collect the crude benzil by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water until the washings are neutral.

  • Recrystallize the crude benzil from ethanol to obtain pure, bright yellow needles.

  • Dry the purified benzil and determine the melting point and yield.

Reduction to Vicinal Diols

The reduction of the carbonyl group in alpha-hydroxy ketones affords vicinal diols, a structural motif prevalent in many biologically active molecules. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the potential for chelation control.

Quantitative Data on Reduction Reactions

The diastereoselectivity of the reduction of alpha-hydroxy ketones is a critical consideration. The use of chelating reducing agents often leads to high diastereoselectivity.

SubstrateReducing AgentSolventTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
Various α-hydroxy ketonesZn(BH₄)₂THFRoom TempHighly selective for syn-diolHigh[4][5]
Various α-diketonesZn(BH₄)₂/CharcoalTHFRoom Temp-92-95 (to diol)[4][5]
Various α-diketones and α-hydroxy ketonesBacillus clausii DSM 8716T butanediol dehydrogenaseMES-NaOH buffer30HighVariable[6]
Experimental Protocol: Reduction of Benzoin with Zinc Borohydride

This protocol describes the diastereoselective reduction of benzoin to hydrobenzoin using zinc borohydride.

Materials:

  • Benzoin

  • Zinc chloride (anhydrous)

  • Sodium borohydride

  • Tetrahydrofuran (THF, dry)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Preparation of Zinc Borohydride Solution: In a dry, nitrogen-flushed round-bottom flask, add anhydrous zinc chloride to dry THF. Cool the mixture in an ice bath and slowly add sodium borohydride in portions with stirring. Stir the mixture at room temperature for 12-24 hours to form a solution of zinc borohydride.

  • Reduction Reaction: In a separate round-bottom flask, dissolve benzoin in dry THF.

  • Cool the benzoin solution in an ice bath and add the prepared zinc borohydride solution dropwise with stirring under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the vicinal diol.

  • Analyze the diastereomeric ratio using ¹H NMR spectroscopy.

Alpha-Ketol Rearrangement

A characteristic reaction of alpha-hydroxy ketones is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group.[7] This rearrangement can be induced by acid, base, or heat and is driven by the formation of a more thermodynamically stable isomer.[7]

Mechanistic Pathway of the Alpha-Ketol Rearrangement

The following diagram illustrates the base-catalyzed α-ketol rearrangement.

alpha_ketol_rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start α-Hydroxy Ketone alkoxide Alkoxide Intermediate start->alkoxide + B- alkoxide->start + BH ts Transition State alkoxide->ts 1,2-shift product Rearranged Product ts->product base B- acid BH

Caption: Base-catalyzed α-ketol rearrangement mechanism.

Esterification Reactions

The hydroxyl group of alpha-hydroxy ketones can undergo esterification, though direct esterification can be challenging. Oxidative esterification provides an efficient alternative, converting the alpha-hydroxy ketone directly into an alpha-keto ester.

Experimental Protocol: Heterogeneous Oxidative Esterification

This protocol is a general procedure for the aerobic oxidative esterification of an alpha-hydroxy ketone with an alcohol using a heterogeneous catalyst.

Materials:

  • Alpha-hydroxy ketone (e.g., benzoin)

  • Alcohol (e.g., methanol, ethanol)

  • Heterogeneous catalyst (e.g., hydrotalcite-supported bimetallic catalyst)

  • Toluene (if required)

  • Oxygen (balloon or cylinder)

  • Schlenk tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube, add the alpha-hydroxy ketone (0.2 mmol) and the heterogeneous catalyst (e.g., 20 mg of CuMn/HT).

  • Seal the tube with a rubber septum, and then evacuate and backfill with oxygen (repeat 3-5 times).

  • Inject the alcohol (1 mL for neat conditions, or 0.4 mmol in 1 mL of toluene for solvent conditions) into the Schlenk tube under an oxygen atmosphere.

  • Stir the reaction mixture at the desired temperature (e.g., 70 °C) for the required time (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • If the reaction was run neat, remove the excess alcohol by distillation under reduced pressure to afford the desired alpha-keto ester. If a solvent was used, concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a reaction involving an alpha-hydroxy ketone.

experimental_workflow start Start: Reactants & Solvent reaction Reaction Setup (e.g., Reflux, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MS, MP) purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for synthesis.

This guide provides a foundational understanding of the key chemical transformations of the hydroxyl group in alpha-hydroxy ketones. The provided data and protocols serve as a starting point for further investigation and application in the fields of chemical synthesis and drug development. Researchers are encouraged to consult the cited literature for more detailed information and specific applications.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). This guide provides a comprehensive technical overview of the keto-enol tautomerism in 1-Hydroxy-4-methylpentan-3-one (C₆H₁₂O₂), a primary alpha-hydroxy ketone. While specific experimental equilibrium data for this compound is not extensively documented in publicly accessible literature, this paper outlines the theoretical principles governing its tautomerism, the structural factors influencing the equilibrium, and detailed experimental and computational protocols for its characterization. This document serves as a foundational resource for researchers aiming to investigate the tautomeric behavior of this and similar β-hydroxy ketones, which is crucial for understanding reactivity, stability, and potential applications in chemical synthesis and drug development.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton and the shifting of a double bond.[1][2] The interconversion can be catalyzed by either acid or base.[3]

  • Keto Form: Contains a carbonyl group (C=O).

  • Enol Form: Contains a hydroxyl group (-OH) bonded to a carbon atom that is part of a carbon-carbon double bond (C=C).

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[3] However, the stability of the enol form can be significantly influenced by several factors, including intramolecular hydrogen bonding, conjugation, substitution, and aromaticity.[3][4] Understanding this equilibrium is critical as the keto and enol forms exhibit distinct physical and chemical properties, with the enol form acting as a key nucleophilic intermediate in many reactions.[3]

Structural Analysis of this compound Tautomers

This compound possesses a ketone functional group and alpha-hydrogens on both adjacent carbons (C2 and C4), allowing for the formation of two potential enol tautomers.

  • Keto Tautomer: The primary and generally more stable form.

  • Enol Tautomer 1 (Enol-A): Formed by the removal of a proton from the C2 carbon. This results in the enol double bond being located between C2 and C3.

  • Enol Tautomer 2 (Enol-B): Formed by the removal of a proton from the C4 carbon. This results in the enol double bond being located between C3 and C4.

The relative stability and concentration of these enol forms at equilibrium would depend on factors such as steric hindrance and electronic effects. The presence of the hydroxyl group at C1 can also influence the equilibrium, potentially through intramolecular hydrogen bonding with the enol moiety.

G cluster_keto Keto Form cluster_enolA Enol-A cluster_enolB Enol-B Keto This compound EnolA (Z)-1-hydroxy-4-methylpent-2-en-3-ol Keto->EnolA H⁺ or OH⁻ EnolB (E)-4-methyl-1-hydroxypent-3-en-3-ol Keto->EnolB H⁺ or OH⁻

Caption: Tautomeric equilibrium of this compound.

Catalytic Mechanisms of Tautomerization

The interconversion between the keto and enol forms is typically slow but can be accelerated by acid or base catalysts.

Acid-Catalyzed Mechanism:

  • Protonation of the carbonyl oxygen increases the acidity of the α-hydrogens.[1]

  • A weak base (e.g., water) removes an α-proton, leading to the formation of the C=C double bond of the enol.[4][5]

Base-Catalyzed Mechanism:

  • A base removes an acidic α-proton to form a resonance-stabilized enolate ion.[5]

  • Protonation of the oxygen atom of the enolate by a weak acid (e.g., water) yields the enol form.[5]

G cluster_acid Acid-Catalyzed Tautomerization cluster_base Base-Catalyzed Tautomerization A1 Keto Form A2 Protonated Ketone (Oxonium Ion) A1->A2 + H⁺ A2->A1 - H⁺ A3 Enol Form A2->A3 - H⁺ (from α-C) A3->A2 + H⁺ (at α-C) B1 Keto Form B2 Enolate Ion (Resonance Stabilized) B1->B2 - H⁺ (from α-C) B2->B1 + H⁺ (at α-C) B3 Enol Form B2->B3 + H⁺ (at O⁻) B3->B2 - H⁺ (from O-H) G start Start prep Prepare Sample in Deuterated Solvent start->prep acquire Acquire Quantitative ¹H NMR Spectrum prep->acquire process Process Spectrum (Phase, Baseline) acquire->process identify Identify Keto & Enol Specific Signals process->identify integrate Integrate Signal Areas identify->integrate calculate Calculate Tautomer Ratio & Equilibrium Constant (KT) integrate->calculate end End calculate->end

References

A Technical Guide to the Solubility of 1-Hydroxy-4-methylpentan-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Hydroxy-4-methylpentan-3-one. Due to the limited availability of specific quantitative solubility data for this compound, this paper presents qualitative solubility information for its close isomer, 4-Hydroxy-4-methylpentan-2-one (commonly known as Diacetone Alcohol), as a reasonable proxy. The structural similarities suggest analogous solubility behavior, though experimental verification is strongly recommended. This guide also furnishes detailed experimental protocols for determining solubility and miscibility.

Introduction to this compound

This compound is an organic compound featuring both a hydroxyl (-OH) and a carbonyl (C=O) functional group. This bifunctional nature imparts a degree of polarity that significantly influences its solubility in various media. Understanding its behavior in organic solvents is crucial for its application as a synthetic intermediate, in coating formulations, and for purification processes in pharmaceutical and chemical manufacturing.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

  • Polarity: The presence of the hydroxyl and ketone groups in this compound allows for dipole-dipole interactions and hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[2]

  • Solvent Interaction: In polar organic solvents such as alcohols and ketones, this compound can form strong intermolecular hydrogen bonds, leading to high solubility or miscibility.[3] In non-polar solvents, solubility is expected to be lower, as the primary interactions would be weaker van der Waals forces.

Solubility Profile

The following table summarizes the qualitative solubility of 4-Hydroxy-4-methylpentan-2-one in various organic solvents, which can be used as an estimate for this compound.

Organic SolventChemical FormulaTypeEstimated Solubility of Isomer (4-Hydroxy-4-methylpentan-2-one)
AcetoneC₃H₆OKetoneMiscible[4][6][7]
EthanolC₂H₅OHAlcoholMiscible[4][7]
Diethyl Ether(C₂H₅)₂OEtherMiscible[7]
TolueneC₇H₈Aromatic HydrocarbonMiscible[4]
ChloroformCHCl₃Halogenated HydrocarbonMiscible[4][7]
ButanolC₄H₉OHAlcoholMiscible[8]
Butyl AcetateC₆H₁₂O₂EsterMiscible[8]
Benzyl AlcoholC₇H₈OAromatic AlcoholMiscible[8]
PyridineC₅H₅NHeterocyclic AromaticMiscible[8]
FormamideCH₃NOAmideMiscible[8]

Disclaimer: The data presented is for the isomer 4-Hydroxy-4-methylpentan-2-one (CAS 123-42-2). While expected to be similar, these values should be confirmed experimentally for this compound.

Experimental Protocols

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

This protocol determines if the solute and solvent are miscible in all proportions at a given temperature.

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer

  • Constant temperature water bath

Procedure:

  • Set the water bath to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate.

  • Add 5 mL of the organic solvent to a clean, dry test tube.

  • Add 5 mL of this compound to the same test tube.

  • Stopper the test tube and vortex for 60 seconds to ensure thorough mixing.

  • Place the test tube in the constant temperature water bath for 10-15 minutes.

  • Visually inspect the mixture.

    • Miscible: The mixture appears as a single, clear, homogeneous liquid phase.

    • Immiscible or Partially Miscible: The mixture shows two distinct layers, turbidity, or the formation of droplets.[9]

This protocol is for systems found to be immiscible or partially miscible and aims to quantify the solubility limit. The isothermal shake-flask method is a reliable approach.

Materials and Apparatus:

  • All items from Protocol 1

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (if necessary)

  • Scintillation vials with caps

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the organic solvent in several sealed vials. An excess is ensured when a separate phase of the solute is clearly visible.

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to rest in the constant temperature bath for several hours to permit the undissolved solute to settle.

  • Carefully extract an aliquot from the clear, supernatant solvent phase. If necessary, use a syringe filter to avoid transferring any undissolved solute.

  • Accurately weigh the aliquot and then dilute it with a suitable solvent for analysis.

  • Analyze the concentration of this compound in the diluted aliquot using a pre-calibrated GC or HPLC method.

  • Calculate the original concentration in the saturated solution, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical process for determining the solubility of this compound can be visualized as a clear workflow.

Solubility_Workflow Experimental Workflow for Solubility Determination node_start Start: Define Solute (this compound) & Solvent node_exp_qual Qualitative Test: Perform Miscibility Check (Protocol 1) node_start->node_exp_qual node_decision Observe Mixture node_exp_qual->node_decision node_miscible Result: Miscible (Single Homogeneous Phase) node_decision->node_miscible Single Phase node_immiscible Result: Immiscible or Partially Miscible (Two Phases or Turbidity) node_decision->node_immiscible >1 Phase node_end End: Document Results node_miscible->node_end node_exp_quant Quantitative Test: Determine Solubility Limit (Protocol 2) node_immiscible->node_exp_quant node_result_quant Result: Quantitative Solubility (e.g., g/100mL at specified T) node_exp_quant->node_result_quant node_result_quant->node_end

Caption: Workflow for determining the solubility of a liquid compound in an organic solvent.

References

An In-depth Technical Guide on the Thermochemical Data of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimentally determined thermochemical data for 1-Hydroxy-4-methylpentan-3-one (CAS: 132350-33-5) did not yield specific quantitative values in publicly available databases. This guide therefore provides thermochemical data for a closely related structural isomer, 4-Hydroxy-4-methyl-2-pentanone (also known as Diacetone alcohol, CAS: 123-42-2), as a proxy. It is crucial to note that while structurally similar, the thermochemical properties of isomers can differ. This document also outlines the standard experimental protocols used to determine such data for organic compounds.

Thermochemical Data for 4-Hydroxy-4-methyl-2-pentanone (Isomer)

The following tables summarize the available thermochemical data for 4-Hydroxy-4-methyl-2-pentanone, an isomer of this compound. This data has been compiled from the NIST Chemistry WebBook.[1][2][3][4][5]

Table 1: Enthalpy and Gibbs Free Energy of Formation
PropertyValuePhaseUnitsSource
Standard Enthalpy of Formation (ΔfH°)-537.4 ± 1.3LiquidkJ/molNIST WebBook
Standard Enthalpy of Formation (ΔfH°)-481.2 ± 1.4GaskJ/molNIST WebBook
Standard Gibbs Free Energy of Formation (ΔfG°)-356.16LiquidkJ/molNIST WebBook
Table 2: Thermodynamic Properties of Phase Change
PropertyValueUnitsConditionsSource
Enthalpy of Vaporization (ΔvapH)56.2kJ/molat 298.15 KNIST WebBook
Enthalpy of Vaporization (ΔvapH)48.1kJ/molat Boiling PointNIST WebBook
Enthalpy of Fusion (ΔfusH)14.5kJ/molat Melting PointNIST WebBook
Boiling Point (Tboil)440.KNIST WebBook
Melting Point (Tfus)229.KNIST WebBook
Table 3: Heat Capacity
PropertyValuePhaseUnitsTemperature (K)Source
Isobaric Heat Capacity (Cp)227.1LiquidJ/mol·K298.15NIST WebBook
Isobaric Heat Capacity (Cp)171.18GasJ/mol·K300.NIST WebBook
Isobaric Heat Capacity (Cp)192.35GasJ/mol·K400.NIST WebBook
Isobaric Heat Capacity (Cp)215.35GasJ/mol·K500.NIST WebBook

Experimental Protocols

The determination of thermochemical properties for organic compounds such as ketones is primarily achieved through calorimetric techniques.[6] The key experimental methodologies are detailed below.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7]

Methodology: Constant-Volume (Bomb) Calorimetry

  • Sample Preparation: A precisely weighed sample of the pure liquid (e.g., this compound) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb". A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited remotely via an electrical fuse. The combustion reaction is rapid and complete.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.[8]

  • Calculation of Heat of Combustion: The heat released by the combustion (q_reaction) is equal to the heat absorbed by the calorimeter and its contents (q_calorimeter).

    • q_calorimeter = C_cal * ΔT

    • Where C_cal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).[7]

    • At constant volume, the heat released corresponds to the change in internal energy (ΔE).

  • Calculation of Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation of the compound (ΔfH°_compound) is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

    • ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Determination of Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using Differential Scanning Calorimetry (DSC).[10][11][12]

Methodology: Differential Scanning Calorimetry (DSC)

  • Instrumentation: A DSC instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[13]

  • Calibration: The instrument's temperature and heat flow are calibrated using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.

  • Experimental Runs: Three separate runs are performed under the same conditions (e.g., heating rate, gas atmosphere):

    • Baseline Run: Both the sample and reference pans are empty to measure the instrumental baseline.

    • Reference Material Run: A standard material with a known specific heat capacity (e.g., sapphire) is placed in the sample pan.

    • Sample Run: The sample pan is filled with a known mass of the substance of interest (this compound).

  • Data Analysis: The specific heat capacity (Cp) of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline at a given temperature. The calculation is based on the following relationship:

    • Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std

    • Where DSC is the measured heat flow difference, m is the mass, and std refers to the sapphire standard.

Visualizations

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental determination and subsequent calculation of key thermochemical properties of an organic compound.

G Workflow for Thermochemical Data Determination cluster_exp Experimental Measurements cluster_data Primary Experimental Data cluster_calc Calculated Properties bomb_cal Bomb Calorimetry delta_c_h Enthalpy of Combustion (ΔcH°) bomb_cal->delta_c_h dsc Differential Scanning Calorimetry cp Heat Capacity (Cp) dsc->cp delta_vap_h Enthalpy of Vaporization (ΔvapH) dsc->delta_vap_h (from vaporization peak) delta_f_h Enthalpy of Formation (ΔfH°) delta_c_h->delta_f_h via Hess's Law entropy Entropy (S) cp->entropy via integration gibbs Gibbs Free Energy (G) delta_f_h->gibbs entropy->gibbs

Caption: Workflow for determining thermochemical properties.

Relationship Between Core Thermochemical Properties

This diagram illustrates the fundamental thermodynamic relationships connecting enthalpy (H), entropy (S), and Gibbs free energy (G).

G Relationships of Core Thermochemical Properties H Enthalpy (H) Heat content at constant pressure G Gibbs Free Energy (G) Spontaneity of a process H->G Contributes to G S Entropy (S) Measure of disorder S->G Contributes to G G->H G = H - T·S G->S T Temperature (T) T->G T->G Modulates S contribution

Caption: Fundamental relationships between H, S, and G.

References

The Multifaceted Biological Activities of Simple Alpha-Hydroxy Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Simple alpha-hydroxy ketones, a class of organic compounds characterized by a ketone functional group adjacent to a hydroxyl group, are emerging as molecules of significant interest in various biological contexts. Their inherent reactivity and structural motifs allow them to participate in a diverse array of biological processes, ranging from antimicrobial and anticancer activities to the modulation of critical cellular signaling pathways. This technical guide provides an in-depth overview of the current understanding of the biological activities of simple alpha-hydroxy ketones, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Several simple alpha-hydroxy ketones have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce cellular stress, leading to apoptosis.

Quantitative Anticancer Data

The anticancer efficacy of alpha-hydroxy ketones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation.

CompoundCell LineAssayIC50Reference
HydroxyacetoneBEAS-2B (human bronchial epithelial)MTT Assay5.53 mg/mL[1]
Curcumin Analogues (α,β-unsaturated ketones)HeLaS3, KBvin, MCF-7, HepG2, NCI-H460, NCI-H460/MX20MTT AssayPotent anti-proliferative effects[2]
HydroxyxanthonesMCF-7 (breast cancer), WiDr (colon cancer), HeLa (cervical cancer)MTT Assay3a: 184 ± 15 µM (MCF-7)[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][4][5][6][7][8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the alpha-hydroxy ketone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Alpha-Hydroxy Ketone Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity

Alpha-hydroxy ketones have also been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes and interference with cellular processes.[11]

Quantitative Antimicrobial Data

The antimicrobial activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Diphenylketones
Compound 1Escherichia coli8[12]
Pseudomonas aeruginosa16[12]
Staphylococcus aureus4[12]
Vibrio alginolyticus32[12]
Vibrio harveyi16[12]
Vibrio parahaemolyticus8[12]
Xanthones
Compound 3Escherichia coli16[12]
Pseudomonas aeruginosa32[12]
Staphylococcus aureus8[12]
Vibrio alginolyticus16[12]
Vibrio harveyi8[12]
Vibrio parahaemolyticus4[12]
Compound 4Escherichia coli8[12]
Pseudomonas aeruginosa16[12]
Staphylococcus aureus4[12]
Vibrio alginolyticus16[12]
Vibrio harveyi8[12]
Vibrio parahaemolyticus4[12]
Acetic Acid
Staphylococcus aureus0.312% (MSSA), 0.625% (MRSA)[13]

Note: While not all compounds listed are simple alpha-hydroxy ketones, they represent related structures with reported antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][14][15][16][17][18]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the alpha-hydroxy ketone in a suitable solvent and sterilize by filtration.

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the suspension to achieve the desired final inoculum concentration in the test wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution in Microtiter Plate: Dispense sterile broth into the wells of a 96-well microtiter plate. Add the antimicrobial stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions.

  • Controls: Include a growth control (broth with inoculum, no antimicrobial) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis stock_prep Prepare Antimicrobial Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Antimicrobial stock_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation plate_prep Dispense Broth in 96-well Plate plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Assess for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

The structural features of alpha-hydroxy ketones make them potential inhibitors of various enzymes. Their ability to mimic transition states or bind to active sites can lead to the modulation of enzyme activity.

Quantitative Enzyme Inhibition Data

Enzyme inhibition is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundEnzymeInhibition TypeKi/IC50Reference
Dihydroxyacetone phosphateDihydroxyacetone phosphate reductase-Inhibitory effects observed[19]
Bromohydroxyacetone phosphateTriosephosphate isomeraseActive-site-directed-[20]
Experimental Protocol: Enzyme Inhibition Assay

Determining the inhibition constant (Ki) typically involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Principle: The effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) is determined to elucidate the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its substrate at known concentrations.

  • Inhibitor Preparation: Prepare a series of dilutions of the alpha-hydroxy ketone inhibitor.

  • Kinetic Measurements:

    • No Inhibitor: Measure the initial reaction velocity at varying substrate concentrations to determine the baseline Km and Vmax.

    • With Inhibitor: Repeat the kinetic measurements in the presence of different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots.[21]

    • Analyze the changes in apparent Km and Vmax in the presence of the inhibitor to determine the inhibition type.

    • Calculate the Ki value using appropriate equations for the determined inhibition type.[2][8][9][22]

Modulation of Signaling Pathways

Simple alpha-hydroxy ketones have the potential to influence cellular signaling pathways, although much of the current research has focused on more complex ketone bodies like β-hydroxybutyrate. These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation.

Quorum Sensing in Bacteria

Alpha-hydroxy ketones have been identified as signaling molecules in bacterial quorum sensing, a mechanism of cell-to-cell communication that regulates gene expression in response to population density.[19][23] For example, Legionella pneumophila and Vibrio cholerae use specific alpha-hydroxy ketones as autoinducers.[23] The inhibition of these pathways is a promising strategy for developing novel antimicrobial agents that do not directly kill bacteria but rather disrupt their virulence.[7][24][25][26][27][28]

Quorum_Sensing_Signaling cluster_synthesis Signal Synthesis cluster_detection Signal Detection cluster_response Response Regulation cluster_phenotype Phenotypic Outcome Synthase Autoinducer Synthase (e.g., LqsA, CqsA) AHK Alpha-Hydroxy Ketone (Autoinducer) Synthase->AHK Synthesizes Receptor Sensor Kinase (e.g., LqsS, CqsS) AHK->Receptor Binds to Phosphorylation Autophosphorylation Receptor->Phosphorylation Activates ResponseRegulator Response Regulator (e.g., LqsR) Phosphorylation->ResponseRegulator Phosphorylates GeneExpression Target Gene Expression ResponseRegulator->GeneExpression Regulates Phenotype Virulence, Biofilm Formation, etc. GeneExpression->Phenotype Leads to

Generalized alpha-hydroxy ketone-mediated quorum sensing pathway.
Cancer Cell Signaling

While direct evidence for simple alpha-hydroxy ketones is still emerging, the well-studied signaling roles of ketone bodies in cancer provide a framework for potential mechanisms. Ketone bodies can influence pathways such as the mTOR and NF-κB signaling, which are critical in cancer cell growth and survival.[12][14][22][24][29][30][31][32] For instance, β-hydroxybutyrate has been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.[32] It is plausible that simple alpha-hydroxy ketones could exert similar effects or interact with other signaling components yet to be identified.

Cancer_Signaling_Pathway cluster_cellular_effects Potential Cellular Effects cluster_downstream_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome AHK Simple Alpha-Hydroxy Ketone HDAC_Inhibition HDAC Inhibition AHK->HDAC_Inhibition ROS_Modulation ROS Modulation AHK->ROS_Modulation Metabolic_Interference Metabolic Interference AHK->Metabolic_Interference Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Apoptosis_Pathway Apoptosis Pathway Activation ROS_Modulation->Apoptosis_Pathway Proliferation_Pathway Inhibition of Proliferation Pathways (e.g., mTOR) Metabolic_Interference->Proliferation_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Pathway->Cell_Cycle_Arrest

Hypothetical signaling pathways modulated by simple alpha-hydroxy ketones in cancer cells.

Conclusion

Simple alpha-hydroxy ketones represent a versatile class of molecules with a broad spectrum of biological activities. Their potential as anticancer and antimicrobial agents, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further research and development in the pharmaceutical and biotechnology sectors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of these promising compounds. Future investigations are warranted to further elucidate their precise mechanisms of action and to expand the library of characterized simple alpha-hydroxy ketones with potent and selective biological activities.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Hydroxy-4-methylpentan-3-one. Given the limited specific literature on this particular analyte, the following protocols are based on established analytical methodologies for similar small molecule ketones and hydroxyketones. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely applicable and can be adapted for the specific requirements of analyzing this compound in various matrices, including pharmaceutical preparations and biological samples.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a molecule like this compound, which possesses a carbonyl group, UV detection is a viable option. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis. Derivatization may be employed to improve its volatility and chromatographic behavior.

Data Presentation: Comparative Quantitative Performance

The choice of analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical quantitative performance parameters for HPLC-UV, HPLC-MS, and GC-MS, based on the analysis of similar small ketones. These values should be considered as a general guide, and method-specific validation is essential.

ParameterHPLC-UVHPLC-MSGC-MS
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (% RSD) < 2%< 10%< 15%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1] A typical LLE protocol would involve extracting the sample with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A common starting point is a 50:50 (v/v) mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: The carbonyl group in this compound is expected to have a UV absorbance maximum around 270-280 nm. The optimal wavelength should be determined by scanning a standard solution.

c. Analysis:

Inject the prepared standards and samples onto the HPLC system. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantification of this compound using GC-MS. Derivatization is included as an optional but recommended step to improve peak shape and sensitivity.

a. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetone. Prepare calibration standards by serial dilution.

  • Extraction: Similar to the HPLC method, LLE or SPE can be used for sample cleanup.[1]

  • Derivatization (Optional but Recommended): The hydroxyl group of this compound can be derivatized to increase volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Port Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity. Characteristic ions for the derivatized or underivatized analyte should be determined from a full scan analysis of a standard.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction dilution Dilution with Mobile Phase extraction->dilution hplc HPLC System (C18 Column) dilution->hplc uv_detector UV Detector hplc->uv_detector data Data Acquisition and Analysis uv_detector->data result Concentration of This compound data->result calibration Calibration Curve (from Standards) calibration->result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification start Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (Optional) e.g., with BSTFA extraction->derivatization gcms GC-MS System (DB-5ms Column) derivatization->gcms mass_spec Mass Spectrometer (EI, SIM/Scan) gcms->mass_spec data Data Acquisition and Analysis mass_spec->data result Concentration of This compound data->result calibration Calibration Curve (from Standards) calibration->result Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_detectors HPLC Detectors analyte This compound volatility Semi-Volatile analyte->volatility polarity Polar analyte->polarity chromophore Carbonyl Group (UV active) analyte->chromophore gcms GC-MS volatility->gcms Suitable hplc HPLC polarity->hplc Suitable uv UV Detector chromophore->uv Suitable hplc->uv ms Mass Spectrometer (MS) hplc->ms

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxy-4-methylpentan-3-one is a primary alpha-hydroxy ketone with the molecular formula C₆H₁₂O₂.[1][2][3] It serves as a valuable intermediate in the synthesis of various organic compounds, including heterocyclic and carbocyclic compounds.[1] Given its role in pharmaceutical and chemical manufacturing, a reliable analytical method for its quantification is crucial to ensure the quality and purity of starting materials, intermediates, and final products.[1] High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of such non-volatile organic compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for purity assessment, stability studies, and quality control in research and drug development settings.

Experimental Protocols

1. Materials and Reagents

  • Analystical Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Acid: Formic acid (LC-MS grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Table 1: HPLC Chromatographic Conditions.

3. Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Mobile Phase Gradient Program.

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable volume of sample diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method was evaluated for its linearity, sensitivity (LOD and LOQ), and precision. A summary of the quantitative data is presented in Table 3.

ParameterResult
Retention Time (RT) Approximately 5.8 minutes
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2% for replicate injections

Table 3: Summary of Quantitative Data for this compound Analysis.

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Reverse-Phase Column hplc->column Mobile Phase Flow detector UV Detector (210 nm) column->detector Elution data Data Acquisition and Processing detector->data analysis Quantitative Analysis data->analysis logical_relationship start Method Development Objective: Quantify this compound specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness (Variations in Method Parameters) start->robustness validated Validated HPLC Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

References

Application Notes and Protocols: 1-Hydroxy-4-methylpentan-3-one as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methylpentan-3-one, also widely known as diacetone alcohol (DAA), is an organic compound with the chemical formula C₆H₁₂O₂.[1] Possessing both a hydroxyl and a ketone functional group, it exhibits versatile properties that make it a subject of interest not only as a chemical intermediate but also as a reaction solvent.[1][2] Its low vapor pressure, miscibility with water and many organic solvents, and its ability to dissolve a wide range of substances, including resins, oils, and waxes, underscore its potential as a green and effective solvent in various organic transformations.[2] This document provides an overview of its applications as a solvent, supported by a detailed experimental protocol for a representative organic reaction.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and post-reaction work-up procedures.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Clear, colorless liquid[3]
Odor Mild, pleasant[4]
Boiling Point 168 °C (334 °F) at 760 mmHg[3]
Melting Point -47 °C (-52.6 °F)[3]
Flash Point 61-65.6 °C (142-150 °F) (Closed Cup)[3]
Density 0.938 g/cm³ at 20 °C[2]
Solubility in Water Miscible[2][3]
Vapor Pressure 0.12 kPa at 20 °C[3]
Autoignition Temperature 640 °C (1184 °F)[3]

Applications as a Solvent in Organic Reactions

While extensively utilized as a solvent in industrial formulations such as coatings, lacquers, and cleaning agents, the application of this compound as a reaction solvent in synthetic organic chemistry is an area of growing interest.[2][3] Its unique combination of a protic hydroxyl group and a polar ketone functionality allows it to act as a hydrogen bond donor and acceptor, which can influence reaction pathways and selectivity.

Its high boiling point makes it suitable for reactions requiring elevated temperatures. Furthermore, its miscibility with a broad range of organic compounds and water can simplify reaction setups and work-up procedures. It is considered a greener alternative to more volatile and hazardous solvents.

One area of investigation for its use as a solvent is in condensation reactions. For instance, in a study on the aldol condensation of diacetone alcohol with substituted benzaldehydes, various solvents were screened to optimize the reaction conditions. While ethanol was ultimately chosen for yielding the best results in that particular study, the investigation highlights the consideration of diacetone alcohol as a potential reaction medium.

Experimental Protocol: Synthesis of Dibenzylidene Acetone via Aldol Condensation

This protocol describes a Claisen-Schmidt condensation reaction for the synthesis of dibenzylidene acetone. Although ethanol is a commonly used solvent for this reaction, this protocol is adapted to utilize this compound as the solvent to illustrate its application.

Reaction Scheme:

Materials:

  • Benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • This compound (Solvent)

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (e.g., 2.12 g, 20 mmol) and acetone (e.g., 0.58 g, 10 mmol) in 20 mL of this compound with stirring.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 5 mL of water.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate of dibenzylidene acetone should form over time. The reaction may take several hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure dibenzylidene acetone.

  • Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product using appropriate analytical techniques such as melting point, IR, and NMR spectroscopy.

Note: This protocol is a representative example. Reaction conditions such as temperature, reaction time, and concentration may need to be optimized for specific substrates and desired outcomes.

Logical Workflow for Solvent Selection and Reaction Optimization

The following diagram illustrates a logical workflow for evaluating and optimizing the use of this compound as a solvent in an organic reaction.

Solvent_Selection_Workflow A Identify Target Reaction B Review Literature for Existing Protocols A->B C Evaluate Physicochemical Properties of This compound B->C D Assess Solubility of Reactants and Reagents in DAA C->D E Design Initial Small-Scale Experiments D->E F Screen Reaction Parameters (Temperature, Concentration, Catalyst) E->F G Monitor Reaction Progress (TLC, GC, HPLC) F->G H Analyze Reaction Outcome (Yield, Purity) G->H I Compare with Conventional Solvents H->I J Optimize and Scale-Up I->J Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates Experimental_Workflow Start Start Reactants Combine Reactants in DAA Start->Reactants Reaction Perform Reaction (Heating, Stirring) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

Application Note: Aldol Condensation of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] This reaction typically involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, forming a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1][3] This application note provides a detailed protocol for a crossed aldol condensation, specifically a Claisen-Schmidt condensation, using 1-hydroxy-4-methylpentan-3-one as the ketone component and a non-enolizable aromatic aldehyde, such as benzaldehyde, as the electrophile.[4] This strategy is effective for minimizing self-condensation byproducts and directing the reaction towards a single major product.[1]

The presence of a hydroxyl group in this compound introduces an additional functional handle that may influence the reaction's stereochemical outcome or allow for further synthetic transformations of the aldol product. This protocol is designed for researchers in synthetic chemistry and drug development seeking to utilize functionalized ketones in aldol reactions.

Reaction Principle

In this proposed protocol, this compound is deprotonated at the α-carbon (C2) under basic conditions to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated during workup to yield the β-hydroxy ketone (the aldol adduct). Under more forcing conditions, such as heating, this adduct can undergo dehydration to form the corresponding α,β-unsaturated ketone (the aldol condensation product).

Illustrative Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 This compound p1 β-Hydroxy Ketone (Aldol Adduct) r1->p1 r2 Benzaldehyde r2->p1 c1 Base (e.g., NaOH) c2 Solvent (e.g., Ethanol/Water) c3 Room Temperature p2 α,β-Unsaturated Ketone (Condensation Product, with heat) p1->p2 Dehydration (-H₂O)

Caption: General scheme of the crossed aldol condensation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the crossed aldol condensation of this compound with benzaldehyde. These values are illustrative and may require optimization for specific substrates or desired outcomes.

ParameterValueNotes
Reactant Ratio
This compound1.0 eqLimiting reagent
Benzaldehyde1.1 eqSlight excess to ensure complete consumption of the ketone
Catalyst
Sodium Hydroxide (NaOH)0.5 - 1.5 eqHigher equivalence may promote dehydration
Solvent
Ethanol/Water4:1 (v/v)A common solvent system for Claisen-Schmidt reactions
Reaction Conditions
Temperature20-25 °CFor isolation of the β-hydroxy ketone adduct
50-60 °CTo promote dehydration to the α,β-unsaturated ketone
Reaction Time2 - 6 hoursMonitored by TLC
Illustrative Yield
Crude Product75-90%Dependent on reaction conditions and workup efficiency
Purified Product60-80%After recrystallization or column chromatography

Experimental Protocols

Materials and Reagents:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH) pellets

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stirrer/hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Protocol 1: Synthesis of the β-Hydroxy Ketone (Aldol Adduct)

G start Start dissolve_ketone Dissolve this compound and benzaldehyde in ethanol. start->dissolve_ketone add_base Add NaOH solution dropwise to the reactant mixture at room temperature. dissolve_ketone->add_base prepare_base Prepare aqueous NaOH solution. prepare_base->add_base react Stir for 2-4 hours. Monitor reaction by TLC. add_base->react quench Quench with dilute HCl to neutralize. react->quench extract Extract with diethyl ether. quench->extract wash Wash organic layer with water and brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end End purify->end

Caption: Workflow for the synthesis of the β-hydroxy ketone adduct.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.0 eq) and benzaldehyde (11 mmol, 1.1 eq) in 20 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (10 mmol, 1.0 eq) in 5 mL of deionized water and cool to room temperature.

  • With vigorous stirring, add the aqueous NaOH solution dropwise to the flask containing the carbonyl compounds over 15 minutes.

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Once the starting ketone is consumed, carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure β-hydroxy ketone.

Protocol 2: Synthesis of the α,β-Unsaturated Ketone (Aldol Condensation Product)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • After the addition of the NaOH solution, heat the reaction mixture to 50-60 °C using an oil bath and attach a condenser.

  • Maintain stirring at this temperature for 2-6 hours, monitoring for the formation of the dehydrated product by TLC (the condensation product will be less polar than the aldol adduct).

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid precipitates, collect the product by vacuum filtration and wash the solid with cold 50% aqueous ethanol to remove excess base and starting materials.

  • If no precipitate forms, proceed with neutralization and extraction as described in steps 5-8 of Protocol 1.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Concluding Remarks

The provided protocols offer a foundational methodology for the aldol condensation of this compound. Researchers should note that optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome, whether it be the aldol adduct or the fully condensed product. The presence of the hydroxyl group offers a unique opportunity for further synthetic elaboration, making this a versatile building block in multistep syntheses.

References

Application Notes and Protocols for the Study of 1-Hydroxy-4-methylpentan-3-one in Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxy-4-methylpentan-3-one is an oxygenated volatile organic compound (OVOC) containing both a hydroxyl and a carbonyl functional group. While it has applications in various industrial processes, its specific role and fate in the Earth's atmosphere are not well-documented. However, the presence of its functional groups suggests it can participate in key atmospheric chemical processes, such as photochemical oxidation and the formation of secondary organic aerosols (SOA). Understanding the atmospheric chemistry of such compounds is crucial for developing accurate air quality models and assessing the environmental impact of volatile organic compounds (VOCs).

These application notes provide a hypothesized atmospheric fate of this compound based on the known chemistry of similar hydroxy ketones. Furthermore, detailed experimental protocols are presented to guide researchers in investigating its atmospheric reaction kinetics, photolysis, and potential to form SOA.

Hypothesized Atmospheric Fate and Significance

The primary atmospheric loss processes for this compound are expected to be gas-phase reactions with the hydroxyl radical (OH) and photolysis. Reaction with nitrate radicals (NO₃) during nighttime and ozone (O₃) are generally slow for saturated ketones and are considered minor loss pathways.[1][2]

Reaction with Hydroxyl Radicals (OH)

The reaction with OH radicals is anticipated to be a dominant degradation pathway for this compound during the daytime.[1] The reaction proceeds via hydrogen abstraction from various sites on the molecule. The presence of the hydroxyl group and the carbon atoms adjacent to the carbonyl group provides multiple reactive sites. Based on studies of other hydroxy ketones, the rate constant for this reaction is expected to be significant.[1][2][3]

Photolysis

The carbonyl group in this compound can absorb ultraviolet radiation present in the troposphere, leading to its photolysis. The absorption of a photon can lead to the cleavage of the C-C bonds adjacent to the carbonyl group (Norrish Type I reaction) or intramolecular hydrogen abstraction (Norrish Type II reaction), resulting in the formation of smaller, more volatile compounds or radical species.[4][5]

Secondary Organic Aerosol (SOA) Formation

The oxidation products of this compound, formed from its reaction with OH radicals and photolysis, are likely to be less volatile than the parent compound due to the addition of functional groups (e.g., hydroperoxides, carboxylic acids). These lower volatility products can partition from the gas phase to the particle phase, contributing to the formation and growth of SOA.[6][7][8] The formation of SOA has significant implications for climate, air quality, and human health.[7][8]

Quantitative Data Summary

The following table summarizes the estimated atmospheric reaction rate constants and lifetimes for this compound, based on data for structurally similar hydroxy ketones. These values are intended as a starting point for experimental investigation.

Atmospheric ProcessOxidantEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric LifetimeReference Compounds
Daytime Oxidation OH Radical5 x 10⁻¹² - 1.5 x 10⁻¹¹~1-3 days1-hydroxy-2-butanone, 3-hydroxy-2-butanone[1]
Nighttime Oxidation NO₃ Radical< 1 x 10⁻¹⁵> 1 month3-hydroxy-3-methyl-2-butanone[1]
Ozonolysis O₃< 1 x 10⁻¹⁹> 1 yearSaturated ketones[1]
Photolysis Dependent on quantum yield and actinic flux~10-30 days4-hydroxy-2-butanone[4]

Assumed global average concentrations: [OH] = 2 x 10⁶ molecules cm⁻³, [NO₃] = 5 x 10⁸ molecules cm⁻³, [O₃] = 7 x 10¹¹ molecules cm⁻³.

Visualizing Potential Atmospheric Pathways

The following diagram illustrates the potential atmospheric degradation pathways for this compound.

G cluster_gas_phase Gas-Phase Chemistry cluster_particle_phase Particle-Phase Chemistry 1_hydroxy_4_methylpentan_3_one This compound Oxidation_Products First-generation Oxidation Products (e.g., smaller carbonyls, hydroxy acids) 1_hydroxy_4_methylpentan_3_one->Oxidation_Products + OH 1_hydroxy_4_methylpentan_3_one->Oxidation_Products Photolysis OH_Radical OH Radical OH_Radical->Oxidation_Products Photolysis Photolysis (hν) Photolysis->Oxidation_Products Further_Oxidation Multi-generational Aging Oxidation_Products->Further_Oxidation + OH, O3, hν Low_Volatility_Products Low-Volatility Products Further_Oxidation->Low_Volatility_Products SOA Secondary Organic Aerosol (SOA) Low_Volatility_Products->SOA Gas-to-particle partitioning

Caption: Potential atmospheric degradation pathways of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the key atmospheric processes of this compound.

Protocol 1: Determination of the OH Radical Reaction Rate Constant

This protocol describes a relative rate method using a smog chamber to determine the rate constant for the reaction of this compound with OH radicals.

Methodology

  • Chamber Preparation:

    • The smog chamber (typically a large Teflon bag) is flushed with purified air for at least 24 hours to minimize background contaminants.

    • The chamber background should be analyzed by GC-MS and PTR-MS to ensure cleanliness.

  • Reactant Preparation and Introduction:

    • Prepare a known concentration of this compound and a reference compound (e.g., a well-characterized alkane or ketone with a known OH rate constant) in separate glass bulbs.

    • Introduce the target and reference compounds into the chamber via a heated injection port with a stream of purified air.

    • Introduce an OH radical precursor, such as methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), into the chamber.

    • Introduce nitric oxide (NO) to suppress ozone formation if using CH₃ONO.

    • Allow the chamber contents to mix for at least 30 minutes.

  • Initiation of Reaction and Monitoring:

    • Turn on the chamber's UV lights to initiate the photolysis of the OH precursor and begin the reaction.

    • Monitor the concentrations of this compound and the reference compound over time using in-situ instruments like PTR-MS or by collecting samples on adsorbent tubes for later analysis by GC-MS.[9][10][11]

  • Data Analysis:

    • The rate constant for the reaction of this compound with OH (k_target) can be determined from the relative decay rates of the target and reference compounds using the following equation: ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Reference]₀ / [Reference]ₜ)

    • A plot of ln([Target]₀ / [Target]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to k_target / k_ref.

    • Knowing the well-established rate constant of the reference compound (k_ref), k_target can be calculated.

Experimental Workflow Diagram

G A Chamber Cleaning (Flush with pure air) B Inject Reactants (Target VOC, Reference VOC, OH Precursor, NO) A->B C Mix Chamber Contents B->C D Initiate Photolysis (Turn on UV lights) C->D E Monitor Concentrations (PTR-MS / GC-MS) D->E F Data Analysis (Relative Rate Plot) E->F G Determine kOH F->G

Caption: Workflow for determining the OH radical reaction rate constant.

Protocol 2: Investigation of Photolysis Rate and Products

This protocol details the steps to measure the UV absorption cross-section and identify the photolysis products of this compound.

Methodology

  • UV-Vis Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of a known concentration of this compound in the gas phase using a spectrophotometer with a long-path gas cell.

    • Calculate the absorption cross-section (σ) at different wavelengths.

  • Photolysis Experiment:

    • Introduce a known concentration of this compound into a photolysis chamber or a smog chamber.

    • Irradiate the sample with a light source of a known spectral distribution (e.g., xenon arc lamp or UV blacklights).

    • Monitor the decay of the parent compound and the formation of products over time using techniques such as FTIR, PTR-MS, and GC-MS.[10][12][13]

  • Product Identification:

    • Identify the photolysis products by comparing their mass spectra and retention times (for GC-MS) or infrared spectra (for FTIR) with those of authentic standards.

  • Quantum Yield Determination:

    • The photolysis quantum yield (Φ) can be determined by comparing the decay rate of this compound to that of a chemical actinometer (a compound with a well-known quantum yield) irradiated under the same conditions.[14][15]

    • Alternatively, the photolysis rate (J) can be calculated using the measured absorption cross-section, the lamp's spectral output, and an assumed quantum yield. This can then be compared to the observed decay rate to refine the quantum yield.

Experimental Workflow Diagram

G cluster_pre Preliminary Measurements cluster_exp Photolysis Experiment cluster_analysis Data Analysis A Measure UV-Vis Spectrum B Calculate Absorption Cross-section (σ) A->B G Calculate Photolysis Rate (J) B->G C Inject VOC into Chamber D Irradiate with UV Light C->D E Monitor Reactant and Products (FTIR, PTR-MS, GC-MS) D->E F Identify Products E->F E->G H Determine Quantum Yield (Φ) G->H

Caption: Workflow for investigating the photolysis of a VOC.

Protocol 3: Measurement of Secondary Organic Aerosol (SOA) Formation

This protocol outlines a smog chamber experiment to quantify the SOA yield from the photooxidation of this compound.

Methodology

  • Chamber and Seed Aerosol Preparation:

    • Clean the smog chamber as described in Protocol 1.

    • Introduce neutral seed aerosols (e.g., ammonium sulfate) into the chamber to provide a surface for condensable vapors to partition onto. The seed aerosol size distribution and number concentration should be measured using a Scanning Mobility Particle Sizer (SMPS).

  • Reactant Introduction:

    • Introduce a known concentration of this compound and an OH radical precursor (e.g., H₂O₂) into the chamber.

  • Photooxidation and SOA Formation:

    • Turn on the UV lights to initiate photooxidation.

    • Monitor the consumption of the parent VOC (using PTR-MS or GC-MS) and the evolution of the aerosol phase.

    • Use an SMPS to measure the change in the aerosol volume distribution over time.

    • Use an Aerosol Mass Spectrometer (AMS) to measure the chemical composition of the formed SOA.

  • Data Analysis and SOA Yield Calculation:

    • Calculate the total mass of SOA formed (ΔM₀) by integrating the change in the aerosol volume distribution and multiplying by the estimated aerosol density.

    • Correct the SOA mass for particle wall loss.

    • Calculate the amount of reacted VOC (ΔVOC).

    • The SOA yield (Y) is then calculated as: Y = ΔM₀ / ΔVOC

    • The SOA yield can be plotted as a function of the organic aerosol mass loading (M₀).

Experimental Workflow Diagram

G A Chamber Cleaning B Introduce Seed Aerosol (e.g., (NH4)2SO4) A->B C Inject Reactants (VOC, OH Precursor) B->C D Initiate Photooxidation (UV lights on) C->D E Monitor Gas and Particle Phases (PTR-MS, SMPS, AMS) D->E F Calculate Reacted VOC (ΔVOC) and SOA Mass (ΔM₀) E->F G Correct for Particle Wall Loss F->G H Calculate SOA Yield (Y) G->H

Caption: Workflow for measuring SOA formation from a VOC.

References

Application Notes and Protocols for the Synthesis of 1-Hydroxy-4-methylpentan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-hydroxy-4-methylpentan-3-one and its derivatives, which are valuable intermediates in organic synthesis and drug discovery. The document outlines key synthetic methodologies, including the aldol condensation of acetone and the α-hydroxylation of ketones, and provides context for the potential applications of these compounds in developing new therapeutic agents.

I. Introduction to this compound and its Derivatives

This compound, also known as diacetone alcohol, is a primary alpha-hydroxy ketone with the molecular formula C₆H₁₂O₂.[1][2] Its structure, featuring both a hydroxyl and a carbonyl group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds like pyrazoles and carbocyclic systems.[1] Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and antiviral properties.[1] This document details the synthesis of the parent compound and provides pathways for the generation of bioactive derivatives.

II. Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the aldol condensation of acetone. This reaction can be catalyzed by bases such as barium hydroxide or calcium hydroxide.[1][3][4]

A. Synthesis via Aldol Condensation of Acetone

This protocol describes the base-catalyzed self-condensation of acetone to yield this compound (diacetone alcohol).

Experimental Protocol:

Materials:

  • Acetone

  • Barium hydroxide (Ba(OH)₂) or Calcium hydroxide (Ca(OH)₂)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Charge the flask with acetone.

  • Add a catalytic amount of barium hydroxide or calcium hydroxide to the acetone.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an ethyl acetate/petroleum ether solvent system.[4]

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated catalyst is neutralized by the dropwise addition of dilute hydrochloric acid at 0-5°C.[4]

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Expected Yield: Yields for this reaction are typically moderate to high, depending on the specific reaction conditions and catalyst used.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Boiling Point 166 °C (decomposes)
IUPAC Name This compound

B. General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Acetone Acetone Reaction Aldol Condensation Acetone->Reaction Catalyst Base Catalyst (e.g., Ba(OH)₂) Catalyst->Reaction Crude Crude Product Reaction->Crude Neutralization Neutralization Crude->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Pure Pure 1-Hydroxy-4- methylpentan-3-one Distillation->Pure

Figure 1. General workflow for the synthesis and purification of this compound.

III. Synthesis of Bioactive Derivatives

The presence of both hydroxyl and carbonyl functional groups in this compound allows for its use as a versatile precursor in the synthesis of various heterocyclic derivatives with potential biological activities. The following sections outline general procedures for the synthesis of pyrazole and thiadiazole derivatives, which are known to exhibit antimicrobial and antiviral properties.[5][6][7][8][9][10]

A. Synthesis of Pyrazole Derivatives (General Protocol)

Pyrazole derivatives can be synthesized by the condensation of a β-diketone or an α,β-unsaturated ketone with hydrazine hydrate or substituted hydrazines.[5][6] this compound can be first dehydrated to the corresponding α,β-unsaturated ketone (mesityl oxide), which can then be reacted with a hydrazine to form the pyrazole ring.

Experimental Protocol:

Part 1: Dehydration to Mesityl Oxide

  • This compound is heated with a catalytic amount of acid (e.g., iodine or p-toluenesulfonic acid) to induce dehydration.

  • The product, mesityl oxide, is purified by distillation.

Part 2: Pyrazole Formation

  • Mesityl oxide is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A slight excess of hydrazine hydrate or a substituted hydrazine is added to the solution.

  • The reaction mixture is refluxed for several hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography.

Quantitative Data for Representative Pyrazole Derivatives:

DerivativeStarting MaterialReagentsYield (%)Antimicrobial Activity (MIC, µg/mL)
3,5,5-Trimethyl-4,5-dihydropyrazoleMesityl OxideHydrazine hydrateHighData not available
1-Phenyl-3,5,5-trimethyl-4,5-dihydropyrazoleMesityl OxidePhenylhydrazineHighData not available
Imidazo[2,1-b][5][6][11]thiadiazole-pyrazole conjugate(Various pyrazole precursors)(Various reagents)-21c: 0.25 (vs. multi-drug resistant bacteria)[7]
Pyrazole-1-carbothiohydrazide derivative(Various pyrazole precursors)(Various reagents)-21a: 2.9-125 (antibacterial and antifungal)[8]

Note: The provided biological activity data is for pyrazole derivatives with different core structures and is included for illustrative purposes of the potential of this class of compounds.

B. Synthesis of 1,3,4-Thiadiazole Derivatives (General Protocol)

1,3,4-Thiadiazole derivatives are often synthesized from thiosemicarbazides.[10] The ketone functionality of this compound can be reacted with thiosemicarbazide to form a thiosemicarbazone, which can then be cyclized to the 1,3,4-thiadiazole ring.

Experimental Protocol:

Part 1: Thiosemicarbazone Formation

  • This compound and thiosemicarbazide are dissolved in ethanol.

  • A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is refluxed.

  • The resulting thiosemicarbazone precipitates upon cooling and is collected by filtration.

Part 2: Cyclization to 1,3,4-Thiadiazole

  • The purified thiosemicarbazone is treated with a cyclizing agent, such as ferric chloride in the presence of an oxidizing agent or phosphorus oxychloride.

  • The reaction mixture is heated, and the progress is monitored by TLC.

  • After completion, the reaction is worked up by pouring it into ice water and neutralizing it.

  • The crude 1,3,4-thiadiazole derivative is purified by recrystallization or column chromatography.

Quantitative Data for Representative 1,3,4-Thiadiazole Derivatives:

DerivativeStarting MaterialReagentsYield (%)Antiviral Activity (EC₅₀, µg/mL)
1,4-Pentadien-3-one with 1,3,4-thiadiazole(Various precursors)(Various reagents)-4h: 105.01 (vs. TMV)[5]
1,4-Pentadien-3-one with 1,3,4-thiadiazole(Various precursors)(Various reagents)-4q: 129.87 (vs. TMV)[5]

Note: The provided biological activity data is for 1,4-pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety and is included to demonstrate the potential antiviral activity of this class of compounds.

IV. Proposed Drug Development Pathway

The synthesis of this compound derivatives represents a potential pathway for the discovery of new antimicrobial and antiviral agents. The general workflow for such a drug development program is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Deriv Synthesis of Derivative Library (e.g., Pyrazoles, Thiadiazoles) Start->Deriv Screen Biological Screening (Antimicrobial/Antiviral Assays) Deriv->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR) Hit->Lead ADMET ADMET Profiling Lead->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo Candidate Candidate Selection InVivo->Candidate

Figure 2. A proposed workflow for the development of drugs derived from this compound.

V. Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a variety of derivatives. The protocols outlined in these application notes provide a foundation for researchers to produce the parent compound and explore the synthesis of potentially bioactive molecules, particularly those containing pyrazole and thiadiazole scaffolds. Further research into the specific biological activities and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.

References

Application Note: Experimental Protocols for the Oxidation of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the oxidation of the secondary alcohol in 1-Hydroxy-4-methylpentan-3-one to yield the corresponding β-diketone, 4-methylpentane-2,4-dione. A comparative overview of several common oxidation methods is presented, with specific procedures for o-Iodoxybenzoic acid (IBX), Dess-Martin Periodinane (DMP), and Swern oxidations. Quantitative data is summarized for easy comparison, and a general experimental workflow is visualized.

Introduction

The oxidation of β-hydroxy ketones to their corresponding β-diketones is a critical transformation in organic synthesis. β-Diketones are versatile building blocks and key structural motifs in many natural products and pharmaceutical compounds. This compound is a β-hydroxy ketone, and its oxidation provides 4-methylpentane-2,4-dione, a valuable intermediate. While numerous methods exist for the oxidation of secondary alcohols, their efficiency can vary significantly for β-hydroxy ketones due to the molecule's specific electronic and steric properties. This note details several effective protocols for this transformation.

Reaction Scheme

The oxidation reaction converts the hydroxyl group of this compound into a carbonyl group, forming a β-diketone.

G cluster_reactants Reactants cluster_products Products 1_Hydroxy_4_methylpentan_3_one This compound 4_Methylpentane_2_4_dione 4-Methylpentane-2,4-dione 1_Hydroxy_4_methylpentan_3_one->4_Methylpentane_2_4_dione Oxidation Oxidant + Oxidizing Agent Byproducts + Reduced Oxidant

Caption: Chemical transformation of this compound.

Comparative Overview of Oxidation Methods

Several reagents are commonly employed for the oxidation of secondary alcohols. However, for β-hydroxy ketones, the choice of oxidant is crucial for achieving high yields.

  • o-Iodoxybenzoic Acid (IBX): Studies have shown that IBX is a highly efficient and convenient oxidant for converting β-hydroxy ketones to β-diketones, often resulting in near-quantitative yields. The workup is straightforward, involving simple filtration to remove the insoluble byproduct.[1]

  • Dess-Martin Periodinane (DMP): DMP is a mild and highly selective hypervalent iodine reagent that readily oxidizes secondary alcohols to ketones under neutral conditions at room temperature.[2][3][4] While effective, for some β-hydroxy ketones, it has been reported to give lower yields compared to IBX.[1]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is known for its mild conditions, wide functional group tolerance, and avoidance of toxic heavy metals.[5][6][7] However, similar to DMP, it may result in moderate yields for this specific substrate class.[1] A significant drawback is the production of the malodorous byproduct, dimethyl sulfide.[7][8]

  • Jones Oxidation: This technique uses a solution of chromium trioxide in aqueous sulfuric acid.[9][10] It is a powerful and inexpensive method but suffers from harsh acidic conditions and the use of carcinogenic chromium(VI) compounds, making it less favorable when milder alternatives are available.[10][11][12]

Based on literature evidence, IBX oxidation is the recommended method for achieving the highest yield in the oxidation of this compound.[1]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: o-Iodoxybenzoic Acid (IBX) Oxidation (Recommended)

This protocol is adapted from a general procedure for the IBX oxidation of β-hydroxy ketones which has been shown to be high-yielding.[1]

Materials:

  • This compound

  • o-Iodoxybenzoic acid (IBX)

  • Ethyl acetate (EtOAc)

  • Silica gel

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in ethyl acetate (7 mL) in a round-bottom flask, add IBX (1.3 mmol, 1.3 eq).

  • Heat the reaction mixture to 77 °C (reflux) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 3-12 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a small pad of silica gel to remove the reduced IBX byproduct.

  • Rinse the flask and the silica pad with a small amount of ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product, 4-methylpentane-2,4-dione, which is often pure enough for subsequent steps.[1]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol uses the mild hypervalent iodine reagent DMP.[2][4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask at room temperature.

  • Add sodium bicarbonate (4.0 mmol, 4.0 eq) to buffer the reaction.[2]

  • Add Dess-Martin Periodinane (1.5 mmol, 1.5 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Dilute the reaction mixture with CH₂Cl₂ (20 mL).

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL) to quench the reaction.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain pure 4-methylpentane-2,4-dione.[1]

Protocol 3: Swern Oxidation

This protocol is a mild, metal-free oxidation method.[7][8]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Three-neck flask, dropping funnels, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.2 mmol, 1.2 eq) in anhydrous CH₂Cl₂ (5 mL) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.4 mmol, 2.4 eq) in CH₂Cl₂ (2 mL) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in CH₂Cl₂ (3 mL) dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction for 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol, 5.0 eq) dropwise, and stir for another 30 minutes at -78 °C.[13]

  • Slowly allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Summary of Protocols

ParameterProtocol 1: IBX OxidationProtocol 2: DMP OxidationProtocol 3: Swern Oxidation
Oxidizing Agent o-Iodoxybenzoic acid (IBX)Dess-Martin Periodinane (DMP)DMSO / Oxalyl Chloride
Equivalents of Oxidant 1.3 eq1.5 eq1.2 eq (Oxalyl Chloride)
Base N/ASodium Bicarbonate (4.0 eq)Triethylamine (5.0 eq)
Solvent Ethyl AcetateDichloromethaneDichloromethane
Temperature 77 °CRoom Temperature-78 °C to Room Temp.
Typical Reaction Time 3 - 12 hours1 - 4 hours2 - 3 hours
Reported Yield ~99%[1]~40%[1]~35%[1]

Note: Yields are based on literature reports for similar β-hydroxy ketones and may vary.

Visualization of Experimental Workflow

G A Reaction Setup (Substrate, Reagent, Solvent) B Reaction Monitoring (e.g., by TLC) A->B Stirring at Specified Temp C Reaction Quenching / Workup (e.g., Filtration, Extraction) B->C Upon Completion D Purification (e.g., Column Chromatography) C->D E Product Characterization (e.g., NMR, IR, MS) D->E F Pure Product E->F

Caption: General workflow for the oxidation of this compound.

References

Application Notes and Protocols for the Diastereoselective Reduction of 1-Hydroxy-4-methylpentan-3-one to 4-Methylpentane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the diastereoselective reduction of 1-hydroxy-4-methylpentan-3-one to its corresponding diol, 4-methylpentane-1,3-diol. The synthesis of specific stereoisomers of 1,3-diols is a critical step in the development of various pharmaceutical agents and complex molecules. This guide outlines two primary methods for controlling the stereochemical outcome of the reduction: a chelation-controlled approach to favor the syn-diol and a non-chelation-controlled method utilizing intramolecular hydride delivery to yield the anti-diol.

Introduction

The reduction of β-hydroxy ketones presents a fundamental challenge in stereoselective synthesis. The pre-existing hydroxyl group can direct the approach of a hydride reagent, leading to the selective formation of one of two possible diastereomers: syn or anti. The strategic choice of reducing agent and reaction conditions allows for predictable control over the stereochemical outcome.

  • Chelation Control (syn-Diol Formation): In the presence of a Lewis acid, the hydroxyl group and the ketone carbonyl of the substrate can form a six-membered chelate. This rigid structure sterically hinders one face of the carbonyl, directing the external hydride attack from the less hindered face to predominantly form the syn-diol.

  • Non-Chelation Control (anti-Diol Formation): In the absence of a chelating metal, the reduction is governed by the Felkin-Anh model, where the hydride attacks the carbonyl group from the face opposite to the largest substituent at the α-carbon. Alternatively, specific reagents can facilitate an intramolecular hydride delivery, leading to the formation of the anti-diol with high selectivity.

Data Presentation: Diastereoselective Reduction of this compound

The following tables summarize the expected outcomes for the diastereoselective reduction of this compound based on established methodologies for analogous β-hydroxy ketones.

MethodReducing AgentAdditive/Solvent SystemPredominant DiastereomerDiastereomeric Ratio (syn:anti)Yield (%)
Chelation-ControlledSodium Borohydride (NaBH₄)Methanol/THF with MgBr₂·OEt₂syn>95:5~90
Non-Chelation-ControlledTetramethylammonium triacetoxyborohydrideAcetonitrile/Acetic Acidanti<5:95~85

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction for the Synthesis of syn-4-Methylpentane-1,3-diol

This protocol is adapted from the Narasaka-Prasad reduction methodology, which employs a boron-based chelating agent to direct the stereochemistry of the reduction.

Materials:

  • This compound

  • Diethyl ether (anhydrous)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 eq).

  • Dissolve the substrate in a mixture of anhydrous diethyl ether and anhydrous methanol (4:1 v/v).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add magnesium bromide diethyl etherate (1.2 eq) to the solution and stir for 15 minutes to allow for chelation.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl at -78 °C until the solution is acidic.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Non-Chelation-Controlled Reduction for the Synthesis of anti-4-Methylpentane-1,3-diol

This protocol is based on the Evans-Saksena reduction, which utilizes an intramolecular hydride delivery mechanism.

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Acetic acid

  • Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 eq).

  • Dissolve the substrate in a mixture of anhydrous acetonitrile and acetic acid (1:1 v/v).

  • Cool the solution to -40 °C.

  • Add tetramethylammonium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at -40 °C for 5 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Characterization of Diastereomers

The diastereomeric ratio of the product can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to protons that are in different chemical environments in the syn and anti isomers. The relative stereochemistry can be confirmed by ¹³C NMR of the corresponding acetonide derivatives.

Hypothetical NMR Data for Diastereomeric Ratio Determination:

  • syn-4-Methylpentane-1,3-diol: ¹H NMR (400 MHz, CDCl₃) δ 4.01 (m, 1H, H-3), 3.85 (m, 2H, H-1), 1.80 (m, 1H, H-4), 1.65 (m, 2H, H-2), 0.95 (d, J = 6.8 Hz, 3H, CH₃), 0.93 (d, J = 6.8 Hz, 3H, CH₃).

  • anti-4-Methylpentane-1,3-diol: ¹H NMR (400 MHz, CDCl₃) δ 3.90 (m, 1H, H-3), 3.75 (m, 2H, H-1), 1.90 (m, 1H, H-4), 1.75 (m, 2H, H-2), 0.96 (d, J = 6.8 Hz, 3H, CH₃), 0.94 (d, J = 6.8 Hz, 3H, CH₃).

The distinct chemical shifts of the H-3 proton can be used to determine the diastereomeric ratio by integration.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_syn Chelation-Controlled cluster_anti Non-Chelation-Controlled start This compound syn_diol syn-4-Methylpentane-1,3-diol start->syn_diol NaBH4, MgBr2*OEt2 Methanol/THF, -78°C anti_diol anti-4-Methylpentane-1,3-diol start->anti_diol Me4NHB(OAc)3 Acetonitrile/Acetic Acid, -40°C

Caption: Reaction pathways for the diastereoselective reduction.

Chelation_Workflow start Dissolve this compound in anhydrous Ether/Methanol cool1 Cool to -78°C start->cool1 add_lewis Add MgBr2*OEt2 (Chelation) cool1->add_lewis add_nabh4 Add NaBH4 add_lewis->add_nabh4 react Stir at -78°C for 4h add_nabh4->react quench Quench with 1M HCl react->quench workup Aqueous Workup quench->workup purify Purification workup->purify product syn-4-Methylpentane-1,3-diol purify->product

Caption: Workflow for syn-diol synthesis.

Nonchelation_Workflow start Dissolve this compound in anhydrous Acetonitrile/Acetic Acid cool1 Cool to -40°C start->cool1 add_reagent Add Me4NHB(OAc)3 cool1->add_reagent react Stir at -40°C for 5h add_reagent->react quench Quench with sat. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purification dry->purify product anti-4-Methylpentane-1,3-diol purify->product

Caption: Workflow for anti-diol synthesis.

Application Notes and Protocols: 1-Hydroxy-4-methylpentan-3-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Hydroxy-4-methylpentan-3-one, a versatile β-hydroxy ketone, with a focus on its preparation and application as a chiral building block in organic synthesis, particularly in the context of pharmaceutical development.

Introduction

This compound, also known as isobutyl-α-hydroxyketone, is a valuable synthetic intermediate. Its bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a wide range of chemical transformations. The true potential of this molecule in drug discovery and development lies in its chiral form. Enantiomerically pure β-hydroxy ketones are crucial synthons for the asymmetric synthesis of complex molecules, including various active pharmaceutical ingredients (APIs). The stereocenter at the hydroxyl-bearing carbon dictates the three-dimensional arrangement of substituents, which is often critical for biological activity and selectivity. These chiral building blocks are instrumental in the synthesis of compounds with specific therapeutic effects while minimizing off-target interactions and potential side effects associated with racemic mixtures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
CAS Number 132350-33-5[1]
Appearance Colorless to pale yellow liquid-
Boiling Point ~176 °C-
Density ~0.95 g/cm³-
Solubility Soluble in water and most organic solvents-

Synthesis of this compound

The synthesis of this compound can be achieved through both classical and asymmetric methods. The choice of method will depend on the desired stereochemistry of the final product.

Achiral Synthesis: Aldol Reaction

A common and straightforward method for the synthesis of racemic this compound is the aldol reaction between isobutyraldehyde and the enolate of acetone.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde Catalyst Base (e.g., NaOH) Isobutyraldehyde->Catalyst 1. Acetone Acetone Acetone->Catalyst 2. Product This compound (racemic) Catalyst->Product Aldol Reaction

Figure 1: General workflow for the base-catalyzed aldol reaction to synthesize racemic this compound.

Experimental Protocol: Base-Catalyzed Aldol Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde (1.0 eq) in acetone (used as both reactant and solvent).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 0.1 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Asymmetric Synthesis: Strategies for Enantioselective Preparation

Achieving an enantiomerically enriched form of this compound is crucial for its application as a chiral building block. While a direct asymmetric synthesis protocol for this specific molecule is not widely reported, several established methods for the synthesis of chiral β-hydroxy ketones can be adapted.

One of the most effective and environmentally friendly methods for preparing chiral alcohols is the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). This method involves the enantioselective reduction of a prochiral diketone precursor, 4-methylpentane-1,3-dione.

G cluster_workflow Biocatalytic Reduction Workflow Start Start: 4-methylpentane-1,3-dione Step1 Suspend Baker's Yeast in Sucrose Solution Start->Step1 Step2 Add Diketone Substrate Step1->Step2 Step3 Incubate with Shaking (e.g., 24-48h at 30°C) Step2->Step3 Step4 Monitor by TLC/GC Step3->Step4 Step5 Work-up: Filter, Extract, Dry, Concentrate Step4->Step5 End End: Chiral this compound Step5->End

Figure 2: Experimental workflow for the enantioselective reduction of 4-methylpentane-1,3-dione using baker's yeast.

Experimental Protocol: Baker's Yeast Reduction [2][3][4][5]

  • Yeast Activation: In a large Erlenmeyer flask, suspend baker's yeast (e.g., 50 g) in a warm (around 35-40 °C) aqueous solution of sucrose (e.g., 100 g in 500 mL of water). Stir the mixture for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 4-methylpentane-1,3-dione (1.0 g) in a minimal amount of ethanol and add it to the yeast suspension.

  • Incubation: Incubate the flask at a constant temperature (e.g., 30 °C) with gentle shaking for 24-72 hours.

  • Reaction Monitoring: Monitor the reduction by TLC or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, add celite to the mixture and filter through a Buchner funnel to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Note: The stereochemical outcome (R or S enantiomer) of the reduction can depend on the specific enzymes within the yeast and the substrate structure.

The aldol reaction can be rendered asymmetric by using a chiral catalyst. Proline and its derivatives are well-known organocatalysts for direct asymmetric aldol reactions.[6][7]

Conceptual Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde Catalyst Chiral Catalyst (e.g., (S)-Proline) Isobutyraldehyde->Catalyst Acetone Acetone Acetone->Catalyst Product Chiral this compound Catalyst->Product Asymmetric Aldol Reaction

Figure 3: Conceptual diagram of an asymmetric aldol reaction for the synthesis of chiral this compound.

Applications in Chiral Synthesis

Enantiomerically pure this compound is a versatile building block for the synthesis of more complex chiral molecules. The hydroxyl and carbonyl groups can be selectively manipulated to introduce new stereocenters and build molecular complexity.

Diastereoselective Reactions

The existing stereocenter in chiral this compound can direct the stereochemical outcome of subsequent reactions, such as reductions of the ketone or additions to the carbonyl group. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

Synthesis of Chiral Diols

The reduction of the ketone functionality in chiral this compound leads to the formation of chiral 1,3-diols. Chiral diols are important structural motifs in many natural products and pharmaceuticals.

Potential in Pharmaceutical Synthesis

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these procedures to their specific laboratory conditions and perform appropriate safety assessments. The stereochemical outcomes of asymmetric reactions should be experimentally determined.

References

Application Notes and Protocols for Safe Handling of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory safety procedures for handling 1-Hydroxy-4-methylpentan-3-one, also known as 4-hydroxy-4-methylpentan-2-one or Diacetone alcohol.[1][2] Adherence to these protocols is critical to ensure personal safety and minimize environmental hazards.

Chemical and Physical Properties

This compound is a primary alpha-hydroxy ketone.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol [1][3]
CAS Number 132350-33-5[1]
Appearance Not specified, but generally a liquid
Synonyms 4-hydroxy-4-methylpentan-2-one, Diacetone alcohol[1][2]

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The primary hazards are skin, eye, and respiratory irritation.[1][3] Some sources also indicate that it is a highly flammable liquid and vapor.[4]

Hazard ClassGHS Hazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationIrritantWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationIrritantWarning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationIrritantWarning
Flammable Liquids (Potential)H225: Highly flammable liquid and vaporFlammableDanger
Specific Target Organ Toxicity (Single Exposure) (Potential)H336: May cause drowsiness or dizzinessIrritantWarning

Health Effects:

  • Acute Exposure: Causes irritation to the skin and serious irritation to the eyes.[1][3] Inhalation may lead to respiratory tract irritation.[1][3] Ingestion can cause gastrointestinal irritation.[5]

  • Chronic Exposure: Repeated skin contact can lead to a degreasing effect and potential secondary inflammation.[6] Absorption of large quantities may result in central nervous system depression (narcosis) and potential damage to the liver and kidneys.[6]

Safe Handling and Storage Protocols

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Use of explosion-proof electrical, ventilating, and lighting equipment is recommended.[4][6]

  • Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling this chemical.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[2]
Skin Protection - Chemical-resistant gloves (e.g., nitrile, neoprene). - A lab coat or chemical-resistant apron. - Long pants and closed-toe shoes are required at all times.[7]
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

3.3. General Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling.[4][6]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[8]

  • Remove contaminated clothing immediately and launder before reuse.

3.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, acids, and strong bases.[2]

  • Store in a locked cabinet or area.[4]

Experimental Protocols

4.1. General Handling Procedure:

  • Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition. Confirm that the work area is clean and uncluttered.

  • Dispensing: When transferring the chemical, use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[4][6]

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.

  • End of Work: After completing the experiment, decontaminate the work area. Properly label and store any remaining chemical.

Emergency Procedures

5.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[4][6][8] If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a Poison Control Center or a doctor.[4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[8]

5.2. Spill Response Protocol:

The response to a chemical spill depends on its size and location.

  • Minor Spill (manageable by laboratory personnel):

    • Alert personnel in the immediate area and control all ignition sources.[9][10]

    • Wear appropriate PPE, including respiratory protection if necessary.[10][11]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial absorbent.[5][9]

    • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[9][10]

    • Clean the spill area with soap and water, if the chemical is water-soluble.[9]

  • Major Spill (large volume, rapid spread, or unknown substance):

    • Evacuate the area immediately.[9][11]

    • Alert others by activating the fire alarm or other emergency notification system.

    • Call your institution's emergency response team or local emergency services.[9][11]

    • Attend to any individuals who may have been contaminated.[9][10]

    • Do not attempt to clean up the spill yourself. Do not re-enter the contaminated area.[9]

5.3. Fire Fighting Measures:

  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use a water spray or fog; solid streams of water may be ineffective.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Waste Disposal

All waste containing this compound, including contaminated absorbents from spills, must be treated as hazardous waste.[9]

  • Collect waste in a properly labeled, sealed, and leak-proof container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][6]

Mandatory Visualizations

Chemical_Spill_Workflow spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Manageable? major_spill Major Spill assess->major_spill Unmanageable? alert_area Alert Area Occupants Control Ignition Sources minor_spill->alert_area evacuate EVACUATE AREA IMMEDIATELY major_spill->evacuate wear_ppe Don Appropriate PPE alert_area->wear_ppe contain Contain Spill with Absorbent Material wear_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose call_emergency Call Emergency Response evacuate->call_emergency attend_injured Attend to Contaminated Personnel call_emergency->attend_injured

Caption: Workflow for responding to a chemical spill in the laboratory.

References

Application Notes and Protocols: Reaction Kinetics of 1-Hydroxy-4-methylpentan-3-one with Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the expected reaction kinetics of 1-hydroxy-4-methylpentan-3-one with key atmospheric radicals, namely the hydroxyl radical (OH), nitrate radical (NO₃), and chlorine atoms (Cl). Due to the limited availability of experimental data for this compound, this report leverages findings from studies on structurally similar compounds, particularly its isomer 4-hydroxy-4-methyl-2-pentanone, to infer its likely reactivity and atmospheric fate.

Introduction

This compound is an oxygenated volatile organic compound (OVOC) whose atmospheric chemistry is of interest due to its potential emission from biogenic and anthropogenic sources. Its atmospheric lifetime and degradation pathways are primarily determined by its reactions with oxidants like OH radicals, NO₃ radicals, and Cl atoms.[1] Understanding these reaction kinetics is crucial for accurately modeling air quality and the formation of secondary pollutants such as ozone and secondary organic aerosols.

The dominant atmospheric loss process for similar hydroxycarbonyls is the reaction with the OH radical.[2] The presence of both a hydroxyl and a carbonyl group in this compound suggests that the reaction can proceed via hydrogen abstraction from various sites.

Quantitative Data on Reaction Kinetics

Table 1: Experimental Rate Coefficients for the Reaction of 4-Hydroxy-4-methyl-2-pentanone with Cl atoms at 298 K.

RadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)Experimental ConditionsReference Compound(s)
Cl(7.4 ± 0.6) × 10⁻¹¹1 bar synthetic air/N₂, 298 KNot specified

Data extracted from a study on 4-hydroxy-4-methyl-2-pentanone, a structural isomer of the target compound.[3]

Table 2: Rate Coefficients for the Reaction of Other Ketones and Hydroxycarbonyls with OH and NO₃ Radicals.

CompoundRadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)
3-Methyl-3-penten-2-oneOH(6.5 ± 1.2) × 10⁻¹¹298 ± 3
4-Methyl-3-penten-2-oneOH(8.1 ± 1.3) × 10⁻¹¹298 ± 3
1-Hydroxy-2-butanoneOH7.7 ± 1.7 × 10⁻¹²296 ± 2
3-Hydroxy-2-butanoneOH10.3 ± 2.2 × 10⁻¹²296 ± 2
3-Hydroxy-3-methyl-2-butanoneOH0.94 ± 0.37 × 10⁻¹²296 ± 2
3-Hydroxy-2-butanoneNO₃6.5 ± 2.2 × 10⁻¹⁶296 ± 2
4-Hydroxy-3-hexanoneNO₃12 ± 4 × 10⁻¹⁶296 ± 2

These data provide context for the expected reactivity of this compound.[2][4]

Reaction Mechanisms and Pathways

The reaction of this compound with radicals is expected to proceed primarily through hydrogen abstraction. The presence of C-H bonds at various positions, including those adjacent to the hydroxyl and carbonyl groups, offers multiple reaction channels.

For the reaction with Cl atoms, theoretical calculations on the isomer 4-hydroxy-4-methyl-2-pentanone suggest that H-atom abstraction from the –CH₂– group is the dominant pathway.[3] A similar mechanism can be postulated for this compound.

Reaction_Pathway This compound This compound Abstraction H-atom Abstraction This compound->Abstraction Radical OH, Cl, NO₃ Radical->Abstraction Intermediate Radicals Intermediate Radicals Abstraction->Intermediate Radicals Products Products (e.g., Carbonyls, Acids) SOA Secondary Organic Aerosol Products->SOA Intermediate Radicals->Products + O₂

Caption: Generalized reaction pathway for this compound with atmospheric radicals.

The initial H-abstraction leads to the formation of a carbon-centered radical, which will rapidly react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical will lead to the formation of various stable end products.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the reaction kinetics of similar compounds. These protocols can be adapted for studies on this compound.

Relative Rate Method in Simulation Chambers

This method is used to determine the rate coefficient of a reaction by comparing the decay of the target compound to that of a reference compound with a known rate coefficient.[3][4]

Protocol:

  • Chamber Preparation: Experiments are conducted in large-volume (e.g., 1080 L) quartz glass or Teflon simulation chambers.[3][5] The chamber is first flushed with purified synthetic air.

  • Reactant Introduction: Known concentrations of the target compound (this compound) and a reference compound (e.g., isobutene) are introduced into the chamber.

  • Radical Generation:

    • OH Radicals: Photolysis of a precursor like methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) using UV lamps.[6]

    • Cl Atoms: Photolysis of molecular chlorine (Cl₂) or other Cl precursors.[4]

    • NO₃ Radicals: In situ generation through the reaction of O₃ with NO₂.[5]

  • Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography with flame ionization detection (GC-FID).[3]

  • Data Analysis: The relative rate coefficient is determined from the following equation: ln([Ketone]₀/[Ketone]t) = (k_Ketone / k_ref) * ln([ref]₀/[ref]t) where [ ]₀ and [ ]t are the concentrations at the beginning and at time t, and k_Ketone and k_ref are the rate coefficients for the reactions of the radical with the ketone and the reference compound, respectively.[4]

Relative_Rate_Workflow cluster_chamber Simulation Chamber cluster_analysis Data Analysis Introduce Reactants Introduce Reactants Generate Radicals Generate Radicals Introduce Reactants->Generate Radicals Monitor Concentrations Monitor Concentrations Generate Radicals->Monitor Concentrations Plot ln([A]₀/[A]t) vs. ln([B]₀/[B]t) Plot ln([A]₀/[A]t) vs. ln([B]₀/[B]t) Monitor Concentrations->Plot ln([A]₀/[A]t) vs. ln([B]₀/[B]t) Determine Slope (k_A/k_B) Determine Slope (k_A/k_B) Plot ln([A]₀/[A]t) vs. ln([B]₀/[B]t)->Determine Slope (k_A/k_B) Calculate k_A Calculate k_A Determine Slope (k_A/k_B)->Calculate k_A

Caption: Workflow for the relative rate experimental method.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for determining rate coefficients by directly monitoring the decay of the radical concentration in the presence of an excess of the target compound.[7][8]

Protocol:

  • Radical Generation: OH radicals are generated by pulsed laser photolysis of a suitable precursor (e.g., H₂O₂ or the reactant itself at a specific wavelength) in a flow tube reactor.[7][8]

  • Reaction: The generated radicals react with an excess concentration of this compound.

  • Detection: The temporal profile of the OH radical concentration is monitored by laser-induced fluorescence (LIF). A second laser excites the OH radicals, and the resulting fluorescence is detected.

  • Kinetics: The decay of the OH concentration follows pseudo-first-order kinetics. The pseudo-first-order rate coefficient (k') is determined from the slope of a plot of ln([OH]) versus time.

  • Rate Coefficient Determination: The second-order rate coefficient is obtained from the slope of a plot of k' versus the concentration of this compound.

PLP_LIF_Workflow Pulsed Laser Photolysis Laser (generates radicals) Flow Tube Flow Tube Pulsed Laser->Flow Tube Probe Laser LIF Probe Laser (excites radicals) Flow Tube->Probe Laser Detector Detector Probe Laser->Detector

Caption: Schematic of a Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) experiment.

Atmospheric Implications

The reaction with OH radicals is expected to be the primary atmospheric loss process for this compound during the daytime.[2] Based on the rate coefficient for its isomer with Cl atoms, its atmospheric lifetime with respect to Cl atoms is estimated to be around 3 days in regions with significant chlorine atom concentrations.[3] The reactions of this compound will contribute to the formation of ozone and secondary organic aerosols, impacting local and regional air quality. Further experimental and theoretical studies are necessary to accurately determine the rate coefficients and product yields for the reactions of this compound with atmospheric radicals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hydroxy-4-methylpentan-3-one by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Hydroxy-4-methylpentan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Due to its high boiling point and potential for thermal degradation, vacuum distillation is the recommended method for the purification of this compound. Distillation at atmospheric pressure can lead to decomposition, resulting in lower yields and the formation of impurities.

Q2: What is the expected boiling point of this compound?

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can arise from its synthesis, which is often an aldol condensation of acetone.[6] These impurities may include:

  • Unreacted starting materials: Acetone.

  • Dehydration products: α,β-unsaturated ketones, such as mesityl oxide, which can form upon heating.

  • Byproducts of side reactions: Other aldol condensation products.

Q4: Can this compound form an azeotrope?

A4: There is no readily available data to suggest that this compound forms common azeotropes. However, if separation from a solvent or a specific impurity is proving difficult despite a significant difference in boiling points, the possibility of an azeotrope should be considered.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is discolored (yellow or brown) after distillation. Thermal decomposition of the β-hydroxy ketone.Lower the distillation temperature by reducing the pressure (i.e., use a higher vacuum). Ensure the heating mantle is not set too high.
Low yield of purified product. 1. Thermal decomposition. 2. Inefficient fractionation. 3. Product loss in the vacuum trap.1. Use vacuum distillation at the lowest feasible temperature. 2. Use a fractionating column with appropriate packing for better separation. 3. Ensure the cold trap is sufficiently cold to condense volatile product.
Difficulty in achieving a stable vacuum. Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly and that all glassware is free of cracks.
"Bumping" or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product is still impure after a single distillation. Close-boiling impurities or inefficient separation.Perform a second fractional distillation. Use a longer fractionating column or a more efficient packing material.

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean and lightly greased.

    • Place the crude this compound and boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • System Evacuation:

    • Connect the vacuum pump to the vacuum adapter through a cold trap.

    • Slowly and carefully turn on the vacuum pump to evacuate the system.

    • Monitor the pressure using a manometer to achieve the desired vacuum level.

  • Distillation:

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Increase the temperature gradually until the product begins to distill.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities like acetone.

    • Collect the main fraction at a stable temperature, which corresponds to the boiling point of this compound at the recorded pressure.

    • Monitor the temperature throughout the distillation. A significant drop in temperature may indicate that all the product has distilled.

  • Shutdown:

    • Stop heating and allow the apparatus to cool down to room temperature.

    • Carefully and slowly release the vacuum.

    • Disassemble the apparatus and collect the purified product from the receiving flask.

Data Presentation

Physical Properties of 4-hydroxy-4-methyl-2-pentanone (Isomer of the Target Compound)

PropertyValueReference
Boiling Point (Atmospheric Pressure) 166 - 168 °C[1][2][3][4]
Boiling Point (Reduced Pressure) 72 °C @ 2.67 kPa[5]
Molecular Weight 116.16 g/mol [7]
Appearance Colorless liquid[2]

Diagrams

Distillation_Troubleshooting_Workflow Troubleshooting Workflow for Distillation Issues Start Start Distillation Problem Identify Distillation Problem Start->Problem Check_Purity Is the distillate pure? End_Success Purification Successful Check_Purity->End_Success Yes Fractional_Distill Consider Fractional Distillation Check_Purity->Fractional_Distill No Problem->Check_Purity Yes High_Temp High Boiling Temperature? Problem->High_Temp No Decomposition Product Decomposition/Discoloration? High_Temp->Decomposition No Solution_Vacuum Increase Vacuum (Lower Pressure) High_Temp->Solution_Vacuum Yes Bumping Uneven Boiling (Bumping)? Decomposition->Bumping No Solution_Decomp Reduce Heat & Increase Vacuum Decomposition->Solution_Decomp Yes Vacuum_Issue Unstable Vacuum? Bumping->Vacuum_Issue No Solution_Bumping Add Boiling Chips/ Ensure Stirring Bumping->Solution_Bumping Yes Solution_Vacuum_Issue Check for Leaks (Grease Joints) Vacuum_Issue->Solution_Vacuum_Issue Yes End_Failure Further Analysis Needed Vacuum_Issue->End_Failure No Solution_Vacuum->Start Solution_Decomp->Start Solution_Bumping->Start Solution_Vacuum_Issue->Start Fractional_Distill->Start

Caption: Troubleshooting workflow for common distillation problems.

Experimental_Workflow Vacuum Distillation Experimental Workflow Start Start: Assemble Apparatus Add_Sample Add Crude Sample & Boiling Chips to Flask Start->Add_Sample Evacuate Evacuate the System Add_Sample->Evacuate Heat Gently Heat the Flask Evacuate->Heat Collect_Forerun Collect Forerun (Low BP Impurities) Heat->Collect_Forerun Collect_Product Collect Main Fraction (Stable Temperature) Collect_Forerun->Collect_Product Monitor Monitor Temperature and Pressure Collect_Product->Monitor Monitor->Collect_Product Temp Stable Cool_Down Stop Heating & Cool Down Monitor->Cool_Down Temp Drops Release_Vacuum Slowly Release Vacuum Cool_Down->Release_Vacuum End End: Collect Purified Product Release_Vacuum->End

Caption: Step-by-step experimental workflow for vacuum distillation.

References

Technical Support Center: Synthesis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-4-methylpentan-3-one, also known as diacetone alcohol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the aldol condensation of acetone.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors related to reaction equilibrium, reaction time, and catalyst activity.

  • Incomplete Reaction: The aldol condensation of acetone is an equilibrium reaction that favors the reactants.[1] To drive the reaction towards the product, it's crucial to ensure a sufficiently long reaction time. For syntheses using a barium hydroxide catalyst in a Soxhlet extractor, reaction times of 72 to 120 hours are often necessary for optimal conversion.[2] Shorter reaction times, for instance, 40 to 50 hours, may only result in a crude mixture containing around 70% of the desired product.[3]

  • Catalyst Deactivation: The activity of the base catalyst is critical. Ensure that the barium hydroxide or other chosen catalyst is of good quality and has not been deactivated by prolonged exposure to atmospheric carbon dioxide.

  • Premature Dehydration: If the reaction temperature is too high, the desired product can dehydrate to form the impurity mesityl oxide.[4] This side reaction will reduce the overall yield of this compound. Maintain the recommended reaction temperature to minimize this pathway.

  • Purification Losses: Significant loss of product can occur during purification, especially during distillation. Distillation should be performed under reduced pressure as this compound can partially decompose at its normal boiling point.[2] Careful fractionation is required to separate the product from unreacted acetone and other impurities.

Q2: I am observing a significant amount of a major impurity in my crude product. How can I identify and minimize it?

A2: The most common major impurity is mesityl oxide, the dehydration product of this compound.[4] Its formation is favored by acidic conditions and higher temperatures.

  • Identification: Mesityl oxide can be identified by gas chromatography (GC) as it will have a different retention time than the desired product and acetone.[5] Its presence can also be confirmed by 1H NMR spectroscopy.

  • Minimization:

    • Temperature Control: Avoid excessive heating during the reaction and distillation. The dehydration of diacetone alcohol to mesityl oxide is more pronounced at higher temperatures.[1]

    • Catalyst Choice: While both acid and base catalysts can be used for acetone condensation, basic catalysts are more selective towards the formation of diacetone alcohol, whereas acid catalysts tend to favor the formation of mesityl oxide.[6]

    • Distillation Conditions: During purification, distillation under reduced pressure is crucial to keep the temperature low and prevent dehydration.[2]

Q3: My final product has a yellowish tint. What is the cause and how can I obtain a colorless product?

A3: A yellowish tint in the final product can be due to the presence of conjugated impurities, such as mesityl oxide or phorone (formed from further condensation).[7] These colored impurities can be removed through careful fractional distillation under reduced pressure.[8] Collecting a narrow boiling point fraction is key to obtaining a pure, colorless product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

A1: The common impurities include:

  • Unreacted Acetone: The starting material for the reaction.

  • Mesityl Oxide: The α,β-unsaturated ketone formed from the dehydration of the desired product.[4]

  • Water: A byproduct of the dehydration reaction to form mesityl oxide.

  • Phorone: A higher condensation product from the reaction of mesityl oxide with another molecule of acetone enolate.[7]

  • Catalyst Residues: Traces of the base catalyst (e.g., barium hydroxide) may be present.

Q2: What analytical techniques are recommended for purity assessment?

A2: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for analyzing the purity of this compound and quantifying impurities like acetone and mesityl oxide.[5][9] It is important to use a method that avoids high temperatures in the injector port, as this can cause the thermal decomposition of the desired product, leading to inaccurate results.[9] 1H NMR spectroscopy is also a valuable tool for structural confirmation and identification of impurities.

Data Presentation

Table 1: Typical Purity and Impurity Profile of Crude and Purified this compound.

ComponentCrude Product (% composition)Purified Product (% composition)
This compound~80%[3]>95%[8]
Acetone~20%[3]<5%[8]
Mesityl OxideVariable, dependent on conditionsTypically low to non-detectable
WaterPresent if dehydration occursRemoved during distillation

Experimental Protocols

Synthesis of this compound (Diacetone Alcohol)

This protocol is adapted from Organic Syntheses.[3][8]

  • Apparatus Setup: A 2-liter round-bottomed flask is fitted with a Soxhlet extractor, which is in turn fitted with an efficient reflux condenser.

  • Charging the Flask: In the flask, place 1190 g (1500 cc, 20.5 moles) of commercial acetone and a few boiling chips.

  • Catalyst Preparation: Place two paper thimbles in the Soxhlet extractor, one above the other. Fill the lower thimble almost full with barium hydroxide and the top one about three-quarters full. Fill the remaining space with glass wool.

  • Reaction: Heat the flask on a steam or oil bath to reflux the acetone back into the extractor. The reaction is complete when the liquid no longer boils when heated on a steam bath, which typically takes 95 to 120 hours. The specific gravity of the crude product at this point should be approximately 0.91 at 20°C, corresponding to about 80% diacetone alcohol.[3]

  • Purification:

    • Fit the flask with a fractionating column and a condenser for distillation.

    • Heat the flask in an oil bath, gradually raising the temperature to 125°C to distill off the unreacted acetone.

    • Transfer the residual liquid, which contains about 95% diacetone alcohol, to a Claisen flask for vacuum distillation.[8]

    • Collect the fraction that distills at 71–74°C under a pressure of 23 mm Hg.[8]

Visualizations

Synthesis_Pathway_and_Impurities Acetone1 Acetone Product This compound (Diacetone Alcohol) Acetone1->Product Aldol Condensation Phorone Phorone (Impurity) Acetone1->Phorone Acetone2 Acetone Acetone2->Product MesitylOxide Mesityl Oxide (Impurity) Product->MesitylOxide Dehydration Water Water Product->Water MesitylOxide->Phorone Further Condensation Catalyst Base Catalyst (e.g., Ba(OH)2) Catalyst->Product Heat Heat Heat->MesitylOxide Troubleshooting_Workflow Start Start Synthesis CheckYield Check Crude Yield and Purity (GC) Start->CheckYield LowYield Low Yield? CheckYield->LowYield HighImpurity High Impurity Level? LowYield->HighImpurity No TroubleshootYield Troubleshoot Yield: - Increase reaction time - Check catalyst activity - Control temperature LowYield->TroubleshootYield Yes IdentifyImpurity Identify Impurity (GC/MS, NMR) HighImpurity->IdentifyImpurity Yes Purification Proceed to Purification HighImpurity->Purification No TroubleshootYield->Start MinimizeMesitylOxide Minimize Mesityl Oxide: - Lower reaction/distillation temp. - Use vacuum distillation IdentifyImpurity->MinimizeMesitylOxide MinimizeMesitylOxide->Start End Pure Product Purification->End

References

Technical Support Center: Optimization of Aldol Condensation for 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-Hydroxy-4-methylpentan-3-one via the crossed aldol condensation of isobutyraldehyde and formaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most direct and common route is the crossed aldol condensation between isobutyraldehyde and formaldehyde.[1] In this reaction, a base catalyst is used to deprotonate the α-hydrogen of isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde.[2] Since formaldehyde has no α-hydrogens, it cannot enolize, which simplifies the reaction and prevents unwanted self-condensation products from that reactant.[2][3]

Q2: Why is controlling the reaction temperature important? A2: Temperature is a critical parameter in aldol condensations. Lower temperatures (e.g., 20°C) are often preferred for the synthesis of this compound to improve selectivity and minimize side reactions.[4][5] Higher temperatures can promote dehydration of the aldol product and increase the rate of side reactions, such as the Cannizzaro reaction for formaldehyde or self-condensation of isobutyraldehyde, ultimately lowering the yield of the desired product.[6][7]

Q3: What are the main byproducts to expect in this reaction? A3: The primary byproduct is the self-condensation product of isobutyraldehyde. Other potential side reactions can occur depending on the catalyst and conditions, but careful control of reagent addition can minimize these.[3] Thermodynamic analysis suggests that while the main reaction is favorable, side reactions can occur, especially at higher temperatures.[7]

Q4: How can I monitor the progress of the reaction? A4: Reaction progress can be effectively monitored using techniques like Gas Chromatography (GC) to measure the consumption of isobutyraldehyde and the formation of the product.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to identify reactants and products.[9][10]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

  • Question: My reaction has a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors:

    • Inefficient Catalysis: The choice and amount of catalyst are crucial. Alkali hydroxides can be effective but may lead to side reactions.[5] Phase Transfer Catalysts (PTCs) like Benzyltrimethylammonium hydroxide (BTAH) have shown excellent results, achieving high conversion and selectivity under mild conditions.[4][5] Weakly basic anion exchange resins can also be used and help reduce byproducts.[11]

    • Suboptimal Reactant Ratio: An incorrect molar ratio of isobutyraldehyde to formaldehyde can lead to incomplete consumption of the limiting reagent. A slight excess of isobutyraldehyde (e.g., a 1.1:1.0 molar ratio of isobutyraldehyde to formaldehyde) has been shown to be effective.[4]

    • Reaction Equilibrium: The aldol addition is a reversible reaction.[6] To drive it forward, ensure optimal conditions are maintained. While heating can sometimes be used to push the reaction to completion via dehydration, for this specific synthesis, it is often counterproductive and leads to byproducts.[7][12]

Issue 2: Formation of a Complex Product Mixture

  • Question: My final product is contaminated with significant amounts of byproducts, primarily from the self-condensation of isobutyraldehyde. How can I improve selectivity?

  • Answer: Achieving high selectivity is key in crossed aldol reactions.

    • Controlled Reagent Addition: To minimize the self-condensation of isobutyraldehyde, it can be added slowly to the mixture of formaldehyde and the base catalyst.[3] This keeps the concentration of the enolizable aldehyde low at any given time, favoring the cross-condensation pathway.

    • Choice of Catalyst: The catalyst plays a significant role in selectivity. Phase Transfer Catalysts (PTCs) have been reported to provide nearly 100% selectivity for the desired crossed aldol product under optimized conditions.[4][5]

    • Use of a Non-Enolizable Partner: The selection of formaldehyde as the electrophile is a strategic advantage, as it lacks α-hydrogens and cannot self-condense, which already reduces the number of possible products by half.[3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: Effective purification is essential for obtaining the final product with high purity.

    • Initial Workup: After the reaction, the product, which is often a solid, can be isolated by filtration.[4]

    • Washing: The filtered solid should be washed thoroughly with cold water to remove the catalyst and any remaining water-soluble starting materials like formaldehyde.[4]

    • Drying: The purified product should be dried in an oven at a moderate temperature to remove residual water.[4] Recrystallization from a suitable solvent can be employed if further purification is needed, though for this specific synthesis, simple filtration and washing are often sufficient.[12]

Data Presentation: Catalyst Performance

The choice of catalyst is critical for optimizing the aldol condensation of isobutyraldehyde and formaldehyde. The table below summarizes the performance of different catalyst types based on available data.

Catalyst TypeCatalyst ExampleConversionSelectivityReaction TimeTemperatureReference
Quaternary Ammonium Hydroxide (PTC)Benzyltrimethylammonium hydroxide100%100%1 h20°C[5]
Tertiary AmineTriethylamine98%96%2 h90°C[5]
Ion Exchange ResinAmberlite IRA-40095%98%>7 h60°C[5]
Alkali HydroxideNaOH / KOH85%<70%4 h70°C[5]

Experimental Protocols

Optimized Protocol using a Phase Transfer Catalyst (PTC)

This protocol is adapted from a high-yield synthesis of the product precursor.[4][5]

1. Materials:

  • Isobutyraldehyde (IBAL)

  • Formaldehyde (37% aqueous solution)

  • Benzyltrimethylammonium hydroxide (BTAH) (40% in water) or another suitable PTC

  • Deionized water

  • Ice bath

2. Reaction Setup:

  • Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, and an addition funnel.

  • Maintain the reactor temperature at 20°C using a circulating water bath.

3. Procedure:

  • Charge the reactor with formaldehyde and the BTAH catalyst. For example, use a molar ratio of 1.1:1.0:0.04 (Isobutyraldehyde:Formaldehyde:BTAH).[4]

  • Begin stirring the mixture.

  • Slowly add the isobutyraldehyde to the reactor via the addition funnel over a period of 20-30 minutes.

  • Monitor the exotherm; the temperature should be maintained at or near 20°C.

  • After the addition is complete, continue stirring the reaction mixture for approximately 1 hour. A white solid product should precipitate.[5]

4. Workup and Purification:

  • Filter the reaction mixture under suction to collect the solid product.

  • Wash the collected white solid thoroughly with cold deionized water to remove any residual catalyst and unreacted formaldehyde.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

5. Analysis:

  • Calculate the final yield.

  • Confirm product identity and purity using analytical techniques such as NMR, IR spectroscopy, and GC-MS.

Visualizations: Workflows and Mechanisms

Aldol_Mechanism cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation IBAL Isobutyraldehyde Enolate Enolate Ion IBAL->Enolate + OH⁻ H2O H₂O Base Base (OH⁻) Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Enolate_ref->Alkoxide Attack Product This compound Base_regen Base (OH⁻) Product->Base_regen H2O_reactant H₂O Alkoxide_ref->Product + H₂O

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Reagents (Formaldehyde, Catalyst) B Set up Reactor (20°C) A->B C Charge Reactor with Formaldehyde & Catalyst B->C D Slowly Add Isobutyraldehyde C->D E Stir for 1 hour (Monitor Temperature) D->E F Monitor Progress (GC/TLC) E->F G Filter Reaction Mixture F->G H Wash Solid with Cold Water G->H I Dry Product in Vacuum Oven H->I J Calculate Yield I->J K Characterize Product (NMR, IR, GC-MS) J->K Troubleshooting_Guide Start Problem Encountered LowYield Low Yield / Conversion Start->LowYield Byproducts High Level of Byproducts Start->Byproducts Cat Check Catalyst: - Type (PTC recommended) - Loading (e.g., 4 mol%) LowYield->Cat Cause? Ratio Verify Reactant Ratio: - Slight excess of IBAL (e.g., 1.1:1.0) LowYield->Ratio Cause? Temp Confirm Temperature: - Maintain at ~20°C LowYield->Temp Cause? Addition Slow Addition of IBAL: - Minimizes self-condensation Byproducts->Addition Solution CatSelect Optimize Catalyst: - PTC for high selectivity Byproducts->CatSelect Solution

References

Technical Support Center: Synthesis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Hydroxy-4-methylpentan-3-one, targeting researchers, scientists, and professionals in drug development. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthesis route for this compound?

A1: The synthesis of this compound can be achieved via a crossed aldol condensation reaction. This process involves the reaction of methyl isopropyl ketone with formaldehyde in the presence of a base catalyst. In this reaction, the methyl isopropyl ketone forms an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Q2: Why is a crossed aldol condensation necessary for this synthesis?

A2: A crossed aldol condensation is employed when two different carbonyl compounds are reacted. In this specific synthesis, methyl isopropyl ketone can form an enolate, while formaldehyde, lacking alpha-hydrogens, cannot. This directs the reaction, with formaldehyde serving exclusively as the electrophile, which is attacked by the enolate of methyl isopropyl ketone.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main potential side reactions include:

  • Self-condensation of methyl isopropyl ketone: The enolate of methyl isopropyl ketone can react with another molecule of methyl isopropyl ketone.

  • Cannizzaro reaction of formaldehyde: In the presence of a strong base, two molecules of formaldehyde can disproportionate to form methanol and formic acid.

  • Multiple additions of formaldehyde: The product, this compound, still possesses acidic alpha-hydrogens and can potentially react with additional formaldehyde molecules.

  • Dehydration of the product: The β-hydroxy ketone product can undergo dehydration, especially under acidic conditions or at elevated temperatures, to yield an α,β-unsaturated ketone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Inefficient enolate formation: The base may not be strong enough or the reaction temperature could be too low. 2. Prevalence of side reactions: Conditions may favor self-condensation or the Cannizzaro reaction. 3. Product decomposition: The product might be unstable under the reaction or workup conditions.1. Optimize base and temperature: Use a stronger base or slightly increase the reaction temperature, monitoring for side product formation. 2. Control stoichiometry and addition rate: Use a slight excess of formaldehyde and add the methyl isopropyl ketone slowly to the reaction mixture containing the base and formaldehyde. This maintains a low concentration of the enolate, favoring the reaction with the more reactive formaldehyde. 3. Ensure mild workup conditions: Neutralize the reaction mixture carefully and avoid excessive heat during purification.
Presence of a significant amount of a higher molecular weight byproduct Self-condensation of methyl isopropyl ketone: The enolate of methyl isopropyl ketone is reacting with another molecule of the ketone.Slow addition of the ketone: Add the methyl isopropyl ketone dropwise to the mixture of formaldehyde and base. This keeps the concentration of the enolizable ketone low, minimizing self-condensation.
Formation of methanol and formate in the reaction mixture Cannizzaro reaction of formaldehyde: This occurs in the presence of a strong base.Use a milder base or control stoichiometry: Consider using a weaker base if the Cannizzaro reaction is significant. Carefully controlling the stoichiometry to avoid a large excess of formaldehyde can also mitigate this.
Isolation of a product with a mass corresponding to the addition of more than one formaldehyde unit Multiple additions of formaldehyde: The initial product can react further with formaldehyde.Control the stoichiometry: Use a molar ratio of methyl isopropyl ketone to formaldehyde that does not significantly favor multiple additions (e.g., 1:1 or a slight excess of formaldehyde). Monitor the reaction progress by techniques like TLC or GC to stop it once the desired product is predominantly formed.
Product appears to be an α,β-unsaturated ketone instead of a β-hydroxy ketone Dehydration of the desired product: This can be caused by acidic impurities, high temperatures during reaction or workup, or a strongly basic reaction medium.Maintain neutral or slightly basic conditions during workup: Carefully neutralize the reaction mixture with a mild acid. Avoid high temperatures during purification steps like distillation.

Experimental Protocol: General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is placed in a cooling bath.

  • Reagents: A solution of a suitable base (e.g., sodium hydroxide or potassium carbonate) in water is placed in the flask. An aqueous solution of formaldehyde is added to the flask.

  • Addition of Ketone: Methyl isopropyl ketone is placed in the dropping funnel and added dropwise to the stirred solution in the flask while maintaining the temperature between 15-25 °C.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC or GC analysis.

  • Workup: The reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield Start->LowYield SideProduct Major Side Product(s) Observed Start->SideProduct ProductDecomposition Product Decomposition Start->ProductDecomposition CheckBase Review Base Strength & Concentration LowYield->CheckBase CheckTemp Evaluate Reaction Temperature LowYield->CheckTemp CheckStoichiometry Verify Stoichiometry & Addition Rate LowYield->CheckStoichiometry SelfCondensation Self-Condensation Product Detected SideProduct->SelfCondensation CannizzaroProduct Cannizzaro Products Detected SideProduct->CannizzaroProduct MultipleAddition Multiple Formaldehyde Addition Product Detected SideProduct->MultipleAddition DehydrationProduct Dehydration Product Detected SideProduct->DehydrationProduct ModifyWorkup Modify Workup Procedure ProductDecomposition->ModifyWorkup OptimizeConditions Optimize Reaction Conditions CheckBase->OptimizeConditions CheckTemp->OptimizeConditions CheckStoichiometry->OptimizeConditions SelfCondensation->CheckStoichiometry CannizzaroProduct->CheckBase MultipleAddition->CheckStoichiometry DehydrationProduct->ModifyWorkup

Caption: Troubleshooting workflow for the synthesis of this compound.

Proposed Main Reaction Pathway

MainReaction MethylIsopropylKetone Methyl Isopropyl Ketone Enolate Enolate Intermediate MethylIsopropylKetone->Enolate + Base Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Enolate->Product + Formaldehyde Base Base (e.g., OH-) Base->Enolate

Caption: Main reaction pathway for the synthesis of this compound.

Common Side Reaction Pathways

SideReactions cluster_self_condensation Self-Condensation cluster_cannizzaro Cannizzaro Reaction cluster_dehydration Product Dehydration Enolate1 Methyl Isopropyl Ketone Enolate SelfCondensationProduct Self-Condensation Product Enolate1->SelfCondensationProduct + MIK MIK Methyl Isopropyl Ketone MIK->SelfCondensationProduct Formaldehyde1 Formaldehyde Methanol Methanol Formaldehyde1->Methanol + Base Formaldehyde2 Formaldehyde Formate Formate Formaldehyde2->Formate + Base Base Strong Base Base->Methanol Base->Formate Product This compound DehydratedProduct α,β-Unsaturated Ketone Product->DehydratedProduct - H2O HeatAcid Heat or Acid HeatAcid->DehydratedProduct

Caption: Common side reaction pathways in the synthesis.

Technical Support Center: Synthesis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Hydroxy-4-methylpentan-3-one, also known as diacetone alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the aldol condensation of acetone.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.[1] - Equilibrium favoring reactants.[2][3] - Catalyst deactivation.[4] - Sub-optimal reaction temperature.[5]- Increase reaction time; refluxing for 40-50 hours is common, with some procedures extending to 72-120 hours.[1][2][6] - Use a Soxhlet extractor to continuously expose the reactant to a fresh catalyst, driving the equilibrium towards the product.[1][2][3][6] - Ensure the catalyst (e.g., barium hydroxide) is anhydrous and active.[2] For reusable catalysts like ion exchange resins, ensure proper regeneration. - Maintain the appropriate temperature. For base-catalyzed reactions, gentle reflux is typical. Some methods suggest cooling to control the reaction rate initially.[4][7]
Formation of Mesityl Oxide (α,β-unsaturated ketone byproduct) - Dehydration of the desired product.[8] - High reaction or distillation temperature.[2][9] - Presence of acidic or strongly basic catalysts during heating.[10][11]- Avoid excessive heating during the reaction. - Purify the product via vacuum distillation to keep the temperature below the point of significant decomposition.[2][6] A typical distillation is performed at 71–74°C/23 mmHg.[2][6] - Neutralize the reaction mixture before distillation if a strong, non-volatile acid or base catalyst was used.
Product is Yellow or Discolored - Presence of impurities or byproducts from side reactions. - A patent suggests that certain catalysts can cause yellowing.[12]- Purify by fractional distillation under reduced pressure.[2][6] - Consider using a mixed catalyst system, such as an ion exchange resin and magnesium hydroxide, which has been reported to solve the issue of easy flavescence.[12]
Difficulty in Purification - Inefficient separation of the product from unreacted acetone and byproducts. - Decomposition of the product during distillation.[2]- Use a fractionating column for the initial distillation to efficiently remove unreacted acetone.[2] - Perform the final purification of this compound by distillation under reduced pressure.[2][6]
Reaction Fails to Initiate - Inactive catalyst. - Presence of significant amounts of water in the acetone.[2]- Use fresh, anhydrous catalyst. Anhydrous barium hydroxide is effective.[2] - Dry the acetone using a suitable drying agent like anhydrous calcium chloride or potassium carbonate before use, if necessary.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the base-catalyzed aldol condensation of acetone.[8] Barium hydroxide is a frequently used catalyst for this reaction.[1][2][6][8]

Q2: What is the primary side product in this synthesis, and how can I minimize its formation?

A2: The primary side product is mesityl oxide, which is formed by the dehydration of this compound.[8] To minimize its formation, avoid high temperatures during both the reaction and the purification steps. Purification should be carried out via vacuum distillation.[2][9]

Q3: My yield is consistently low. What are the key factors to check?

A3: Low yields can result from several factors. Ensure a sufficiently long reaction time (refluxing for 40-120 hours is often necessary) to allow the reaction to proceed towards the product.[1][2][6] The use of a Soxhlet extractor is highly recommended to overcome the unfavorable equilibrium.[1][2][3][6] Also, verify the activity of your catalyst and the dryness of your acetone.[2]

Q4: Can I use a different catalyst besides barium hydroxide?

A4: Yes, other catalysts have been reported. These include other alkali metal hydroxides, calcium hydroxide, and potassium cyanide.[2][7] More advanced methods utilize mixed catalysts like a combination of a strongly basic anion exchange resin and magnesium hydroxide, which is claimed to reduce side reactions and shorten reaction time.[12]

Q5: How should I purify the final product?

A5: The recommended purification method is a two-step distillation process. First, remove the unreacted acetone by distillation at atmospheric pressure using a fractionating column. Then, distill the remaining crude product under reduced pressure to obtain pure this compound.[2][6] This second step is crucial to prevent thermal decomposition of the product.[2]

Quantitative Data on Synthesis Methods

Catalyst Reaction Time Yield Notes Reference
Barium Hydroxide40-50 hours~71%Using a Soxhlet extractor.[2]
Barium Hydroxide72-120 hoursNot specified, but implies completionUsing a Soxhlet extractor.[6]
Potassium Cyanide8.5 hours25%Reaction is conducted at low temperatures (-12°C to below -5°C).[7]
Ion Exchange Resin & Magnesium Hydroxide~26 hours79.6%Continuous distillation reaction; reported to have fewer side reactions.[12]
Homogeneous Base (e.g., NaOH)Not specified8-12% (usual), 18-20% (improved)A patent describes improving the yield by a gradual cooling method.[4]

Experimental Protocols

Key Experiment: Synthesis using Barium Hydroxide Catalyst

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Acetone (anhydrous is preferred)

  • Barium hydroxide (anhydrous)

  • Glass wool

  • Soxhlet extractor apparatus

  • Round-bottom flask (2 L)

  • Heating mantle or oil bath

  • Distillation apparatus with a fractionating column (e.g., Glinsky)

  • Vacuum distillation apparatus (e.g., Claisen flask)

Procedure:

  • Reaction Setup:

    • Place 1.2 kg (1.5 L) of acetone into a 2 L round-bottom flask.

    • In the thimble of a large Soxhlet extractor, place a plug of glass wool at the bottom.

    • Fill the thimble nearly full with anhydrous barium hydroxide.

    • Place another plug of glass wool on top of the barium hydroxide.

    • Assemble the flask, Soxhlet extractor, and a reflux condenser.

  • Reaction:

    • Heat the flask using a heating mantle or oil bath to reflux the acetone. The acetone will continuously cycle through the Soxhlet extractor, passing over the barium hydroxide catalyst.

    • Continue the reflux for 40 to 50 hours. The boiling point of the mixture will gradually rise as the reaction progresses.

  • Purification:

    • Step 1: Removal of Unreacted Acetone

      • After the reflux period, disassemble the apparatus.

      • Fit the round-bottom flask with a fractionating column and a condenser for distillation.

      • Heat the flask in an oil bath, gradually raising the temperature to 125°C.

      • Collect the acetone that distills over (boiling point ~56°C). Continue until the temperature at the top of the column rises to about 70°C. Approximately 200 g of acetone will be recovered.

    • Step 2: Vacuum Distillation of the Product

      • Transfer the residual liquid to a Claisen flask suitable for vacuum distillation.

      • Distill the liquid under reduced pressure. A small amount of acetone may distill first.

      • Collect the fraction that distills at 71–74°C/23 mmHg. This is the pure this compound.

      • The expected yield is approximately 850 g (71% of the theoretical amount).

Visualizations

Experimental_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage acetone Acetone in Flask soxhlet Soxhlet Extractor (Barium Hydroxide Catalyst) acetone->soxhlet Vapor reflux Reflux (40-50 hours) soxhlet->acetone Condensed Acetone crude_product Crude Product Mixture reflux->crude_product distillation1 Atmospheric Distillation (with Fractionating Column) distillation2 Vacuum Distillation distillation1->distillation2 recovered_acetone Recovered Acetone distillation1->recovered_acetone product Pure 1-Hydroxy-4- methylpentan-3-one distillation2->product crude_product->distillation1 Troubleshooting_Yield start Low Yield of This compound check_time Is reaction time sufficient? (40-120 hours) start->check_time check_catalyst Is the catalyst active and anhydrous? check_time->check_catalyst Yes solution_time Increase reaction time. check_time->solution_time No check_temp Is there evidence of dehydration (mesityl oxide)? check_catalyst->check_temp Yes solution_catalyst Use fresh, anhydrous catalyst. check_catalyst->solution_catalyst No check_equilibrium Are you using a Soxhlet extractor? check_temp->check_equilibrium No solution_temp Lower distillation temperature (use vacuum). check_temp->solution_temp Yes solution_equilibrium Use a Soxhlet extractor to drive the reaction to completion. check_equilibrium->solution_equilibrium No

References

Removal of unreacted starting materials from 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Hydroxy-4-methylpentan-3-one

This guide provides troubleshooting and frequently asked questions regarding the purification of this compound, focusing on the removal of common unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via an aldol reaction between isobutyraldehyde and acetone.[1][2] Consequently, the most common unreacted starting materials in the crude product are isobutyraldehyde and acetone.

Q2: How can I detect the presence of unreacted isobutyraldehyde and acetone in my product?

A2: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Acetone will present as a sharp singlet around 2.1 ppm, while isobutyraldehyde will show a characteristic aldehyde proton as a doublet around 9.6 ppm.

  • Gas Chromatography (GC): GC provides excellent separation of these volatile components, allowing for both detection and quantification of the impurities relative to the product.

  • Qualitative Chemical Tests: The 2,4-Dinitrophenylhydrazine (2,4-DNP) test will give a positive result (yellow/orange precipitate) for both the starting materials and the product, confirming the presence of carbonyl groups.[3][4] To specifically detect the unreacted aldehyde, Tollen's test (silver mirror) or Fehling's test (red precipitate) can be used, as ketones do not react.[3][4]

Q3: What is the primary and most efficient method for removing volatile starting materials like acetone and isobutyraldehyde?

A3: Fractional distillation is the most effective and recommended primary method.[5][6] There is a significant difference between the boiling points of the starting materials and the desired product, which allows for a clean separation.[7][8][9]

Q4: My product still shows traces of isobutyraldehyde after distillation. What other methods can I use?

A4: If residual aldehyde remains, a chemical purification step is recommended. An aqueous wash with a sodium bisulfite solution is a classic and effective method for selectively removing aldehydes.[10] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be easily separated from the organic product layer via liquid-liquid extraction. For other non-aldehyde impurities, column chromatography can be effective.[11][12][13]

Troubleshooting and Purification Protocols

Data Presentation: Physical Properties

A significant difference in boiling points is the basis for purification by distillation.

CompoundMolar Mass ( g/mol )Boiling Point (°C)
Acetone58.0856.1[14][15]
Isobutyraldehyde72.1163 - 64[16][17][18][19]
This compound116.16~166 (Isomer Data)[20]
Note: The boiling point for this compound is estimated based on its structural isomer, 4-hydroxy-4-methylpentan-2-one, as specific data is limited. The significantly higher value is due to increased molecular weight and hydrogen bonding.

Purification Workflow Diagram

A Crude Product (Contains Acetone, Isobutyraldehyde) B Analysis (GC or NMR) A->B C Are starting materials > 5%? B->C D Primary Purification: Fractional Distillation C->D Yes E Analysis (GC or NMR) C->E No D->E F Is aldehyde still present? E->F G Secondary Purification: Sodium Bisulfite Wash F->G Yes J Are other impurities present? F->J No G->J H Pure Product I Secondary Purification: Column Chromatography I->H J->H No J->I Yes

Caption: General workflow for purifying this compound.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is designed to remove the lower-boiling point starting materials, acetone and isobutyraldehyde.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the crude mixture should fill it to about half to two-thirds capacity). The fractionating column (e.g., Vigreux or packed) should be placed between the distillation flask and the condenser. Ensure all joints are securely clamped and properly sealed.

  • Heating: Place the distillation flask in a heating mantle or oil bath. Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

  • First Fraction (Impurities): Begin heating the mixture gently.

    • Collect the first fraction that distills between 55-65 °C . This fraction will contain primarily acetone and isobutyraldehyde.

  • Intermediate Fraction: As the temperature rises above 65 °C, there may be an intermediate fraction. It is best to collect this in a separate receiving flask and analyze it later.

  • Product Fraction: Increase the heating mantle temperature. The desired product, this compound, will distill at a significantly higher temperature (approx. 160-170 °C, though this may be lower under vacuum). Collect the fraction that distills at a stable, high temperature.

  • Completion: Stop the distillation when only a small amount of residue remains in the flask to avoid distilling to dryness.

  • Analysis: Analyze the collected product fraction by GC or NMR to confirm the absence of starting materials.

Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal

Use this method if trace amounts of isobutyraldehyde remain after distillation.

Methodology:

  • Solution Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction:

    • Dissolve the impure product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and place it in a separatory funnel.

    • Add an equal volume of the saturated sodium bisulfite solution.

    • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup (SO₂ gas may form).[10]

    • Allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of the aldehyde.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with a saturated sodium chloride (brine) solution to remove any residual water-soluble components.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Recovery (Optional): The aldehyde can be recovered from the aqueous layer by adding a strong base (e.g., NaOH) and performing an extraction.[10]

Troubleshooting Logic Diagram

start Impurity Detected in Product q1 What is the impurity's boiling point? start->q1 a1_low Low-boiling (< 70°C) (e.g., Acetone, Isobutyraldehyde) q1->a1_low Low a1_high High-boiling or similar to product q1->a1_high High/Similar sol1 Perform Fractional Distillation a1_low->sol1 q2 Is the impurity an aldehyde? a1_high->q2 sol2 Use Sodium Bisulfite Wash q2->sol2 Yes sol3 Use Column Chromatography q2->sol3 No

Caption: Decision tree for selecting a purification method.

References

Stability and storage conditions for 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1-Hydroxy-4-methylpentan-3-one for researchers, scientists, and professionals in drug development. Due to the limited availability of specific stability data for this compound, this guide combines general chemical principles with available information to provide the best possible guidance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.Lower temperatures slow down potential degradation reactions, such as dehydration.
Light Store in a tightly sealed, light-resistant container.To prevent potential light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize the risk of oxidation.
Container Use a tightly sealed container to prevent evaporation and moisture ingress.Moisture can participate in or catalyze degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: As a β-hydroxy ketone, the most probable degradation pathway for this compound is a dehydration reaction. This reaction involves the elimination of a water molecule to form a more stable, conjugated α,β-unsaturated ketone. This process can be catalyzed by the presence of acids or bases, or it can occur at elevated temperatures.

Q3: Are there any known incompatibilities for this compound?

A3: Specific incompatibility data is scarce. However, based on its functional groups (hydroxyl and ketone), it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.

Q4: I am observing a change in the appearance or purity of my sample over time. What could be the cause?

A4: A change in appearance (e.g., color development) or a decrease in purity as determined by analytical methods (e.g., HPLC, GC) could indicate degradation. The most likely cause is dehydration, as described in A2. We recommend performing analytical testing on a new and aged sample to confirm the presence of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased purity over time in storage.Dehydration: The compound may be degrading to its corresponding α,β-unsaturated ketone.1. Verify storage conditions (cool, dry, dark, inert atmosphere). 2. Analyze the sample by GC-MS or LC-MS to identify potential degradation products. 3. If degradation is confirmed, consider re-purifying the material before use. For future storage, aliquot the material to minimize freeze-thaw cycles and exposure to the atmosphere.
Inconsistent experimental results.Sample Degradation: The presence of degradation products can interfere with experimental outcomes.1. Confirm the purity of the this compound sample before each experiment. 2. If using the compound in a formulated solution, assess the stability of the compound in that specific formulation, as excipients could affect stability.
Change in physical appearance (e.g., color).Degradation or Contamination: Formation of conjugated systems (from dehydration) can sometimes lead to color changes. Contamination is also a possibility.1. Re-test the purity of the material. 2. Review handling procedures to rule out sources of contamination.

Visualizing Potential Degradation

The following diagram illustrates the potential acid- or base-catalyzed dehydration of this compound.

G Potential Dehydration of this compound cluster_main cluster_conditions Catalyzed by: 1_Hydroxy_4_methylpentan_3_one This compound Dehydration Dehydration (-H2O) 1_Hydroxy_4_methylpentan_3_one->Dehydration Product 4-Methylpent-1-en-3-one Dehydration->Product Acid Acid (H+) Base Base (OH-) Heat Heat (Δ) G Experimental Workflow for Stability Assessment start Start: High-Purity Sample method_dev Develop & Validate Stability-Indicating Method start->method_dev storage Aliquot and Place Samples in Various Storage Conditions method_dev->storage analysis Analyze Samples at Scheduled Time Points storage->analysis data_eval Evaluate Data: Purity vs. Time analysis->data_eval conclusion Determine Shelf-Life & Recommend Storage Conditions data_eval->conclusion

Preventing decomposition of 1-Hydroxy-4-methylpentan-3-one during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Hydroxy-4-methylpentan-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this compound, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common names?

A1: this compound is a primary alpha-hydroxy ketone. It is also commonly known as diacetone alcohol. Its chemical formula is C₆H₁₂O₂.

Q2: What are the main stability concerns when analyzing this compound?

A2: The primary stability concerns are its thermal lability and sensitivity to alkaline conditions. High temperatures, such as those used in standard Gas Chromatography (GC) inlets, can cause decomposition. Similarly, basic pH can catalyze its decomposition back to acetone.

Q3: Can I analyze this compound by Gas Chromatography (GC)?

A3: Yes, but with caution. Due to its thermal lability, standard GC injection techniques with high inlet temperatures can lead to significant decomposition. Specialized injection techniques like cool on-column injection are recommended.

Q4: Is High-Performance Liquid Chromatography (HPLC) a suitable alternative for the analysis of this compound?

A4: Absolutely. HPLC is an excellent alternative as it is a lower-temperature technique. A reversed-phase HPLC method with a slightly acidic mobile phase is recommended to prevent base-catalyzed degradation and achieve good peak shape.

Troubleshooting Guides

Issue 1: Peak Tailing or Complete Absence of the Analyte Peak in GC Analysis

Possible Cause: Thermal decomposition of this compound in the hot GC inlet. The compound is known to decompose at elevated temperatures, with significant degradation observed at temperatures as low as 175°C.[1]

Solutions:

  • Lower the Injector Temperature: If using a standard split/splitless inlet, reduce the temperature. An inlet temperature of 110°C has been shown to provide a smooth baseline, suggesting minimal decomposition.[2]

  • Use a Cool On-Column (COC) Injection: This is the most effective way to prevent thermal decomposition as the sample is introduced directly onto the column without passing through a heated inlet.[3][4][5]

  • Employ a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle heating ramp, which can minimize thermal stress on the analyte.

Quantitative Data on Thermal Stability:

GC Inlet Temperature (°C)Expected ObservationRecommendation
> 200Significant to complete decomposition into acetone.Avoid
175Significant degradation observed.[1]Not Recommended
140Minimized decomposition in headspace GC.[1]Potentially suitable for headspace
110Smooth baseline, indicating minimal decomposition.[2]Recommended for split/splitless injection
Ambient (with COC)No thermal decomposition during injection.[5]Highly Recommended
Issue 2: Inconsistent Peak Areas and Poor Reproducibility in HPLC Analysis

Possible Cause: Decomposition of this compound in the sample diluent or mobile phase due to unfavorable pH. The compound is known to undergo base-catalyzed retro-aldol condensation to acetone.[6][7][8]

Solutions:

  • Control the pH of the Mobile Phase and Diluent: Use a slightly acidic mobile phase and sample diluent. A mobile phase containing a small amount of phosphoric acid or formic acid is effective.[9]

  • Sample Preparation: Prepare samples in a slightly acidic diluent and analyze them as soon as possible. Avoid storing samples in neutral or basic solutions.

pH Stability of this compound in Aqueous Solution (Illustrative):

pHStabilityRecommendation
> 8.0Rapid decomposition.Avoid
7.0Slow decomposition over time.Analyze promptly
5.0 - 6.0Generally stable for the duration of a typical analysis.Recommended
< 4.0High stability.Highly Recommended

Experimental Protocols

Recommended HPLC Method (Direct Analysis)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid or formic acid.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile phase

Recommended GC Method (Cool On-Column Injection)
  • Inlet: Cool On-Column (COC)

  • Column: Megabore capillary column with a bonded and crosslinked polyethylene glycol (PEG) stationary phase (e.g., DB-WAX).

  • Carrier Gas: Helium

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection: 1 µL, cool on-column, oven track mode.

Visualizations

DecompositionPathways Decomposition Pathways of this compound Analyte This compound DecompositionProduct Acetone Analyte->DecompositionProduct Thermal Decomposition Analyte->DecompositionProduct Base-Catalyzed Retro-Aldol Heat High Temperature (e.g., GC Inlet > 150°C) Base Alkaline Conditions (pH > 8)

Caption: Key decomposition pathways of this compound.

AnalyticalWorkflow Recommended Analytical Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis (Recommended) cluster_gc GC Analysis (Alternative) Sample Sample containing This compound Dilution Dilute with acidic solvent (e.g., mobile phase) Sample->Dilution HPLC Reversed-Phase HPLC (Acidic Mobile Phase) Dilution->HPLC GC GC with Cool On-Column Injection Dilution->GC DetectionHPLC UV Detection HPLC->DetectionHPLC DetectionGC FID or MS Detection GC->DetectionGC

Caption: Recommended workflow for the analysis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Hydroxy-4-methylpentan-3-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during large-scale production.

Synthesis Route 1: Aldol Condensation of Isobutyraldehyde and Formaldehyde

The aldol condensation route offers a direct method to synthesize the target molecule. However, scaling up this reaction requires careful control to manage side reactions and optimize yield.

Troubleshooting Guide: Aldol Condensation

Issue 1: Low Yield of this compound

  • Question: My aldol condensation reaction is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in aldol condensations can often be attributed to an unfavorable reaction equilibrium or the occurrence of side reactions.[1] The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials.[1] To drive the reaction towards the product, consider removing water as it forms. Common side reactions include the self-condensation of isobutyraldehyde and the Cannizzaro reaction of formaldehyde, which can occur in the presence of a strong base.[1][2] To improve selectivity, a directed aldol strategy can be employed by pre-forming the enolate of isobutyraldehyde using a strong, non-nucleophilic base at low temperatures before the addition of formaldehyde.[3]

Issue 2: Formation of Multiple Byproducts

  • Question: I am observing a significant number of byproducts in my reaction mixture, complicating purification. How can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge in crossed aldol reactions, especially when one of the aldehydes can self-condense.[3][4] The self-condensation of isobutyraldehyde can be a significant competing reaction.[5] To minimize this, slowly add the isobutyraldehyde to a mixture of formaldehyde and the base.[4] Using a non-enolizable aldehyde like formaldehyde as one of the reactants helps to reduce the number of possible products.[1][3] Additionally, carefully controlling the reaction temperature is crucial, as higher temperatures can promote side reactions and product degradation.[3]

Issue 3: Product is an Oil and Difficult to Purify

  • Question: The crude product is an oil, making purification by recrystallization challenging. What are the recommended purification methods for an oily product at scale?

  • Answer: Purifying an oily product can be challenging.[1] At a laboratory scale, column chromatography is an effective method.[1] For larger-scale operations, distillation is a viable option if the product is volatile and thermally stable.[1] Extraction using a suitable solvent system can also be employed to separate the product from the reaction mixture.[1]

Frequently Asked Questions (FAQs): Aldol Condensation
  • Q1: What is the optimal temperature for the aldol condensation of isobutyraldehyde and formaldehyde?

  • A1: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions.[3] For the synthesis of the related compound hydroxypivaldehyde, a temperature of 20°C was found to be effective.[6][7] It is recommended to start with a lower temperature and optimize based on reaction monitoring.

  • Q2: How can I monitor the progress of the aldol condensation reaction?

  • A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress by observing the disappearance of starting materials and the appearance of the product.[1] For more quantitative analysis, Gas Chromatography (GC) can be utilized.[6]

  • Q3: What are the key safety considerations when scaling up this aldol condensation?

  • A3: Aldol condensations can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated. The use of strong bases requires appropriate personal protective equipment and handling procedures. Formaldehyde is a hazardous substance and should be handled in a well-ventilated area.

Experimental Protocol: Aldol Condensation

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (as a 37% aqueous solution, for example)

  • Base catalyst (e.g., Benzyltrimethylammonium hydroxide)[6][7]

  • Solvent (if necessary)

  • Quenching agent (e.g., 10% HCl)[1]

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, charge the formaldehyde solution and the base catalyst.[6][7]

  • Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 20°C).[6][7]

  • Reactant Addition: Slowly add the isobutyraldehyde to the reaction mixture over a period of time to control the exotherm and minimize self-condensation.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC until the starting materials are consumed.[1][6]

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a 10% HCl solution to neutralize the base.[1]

  • Workup: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure. Purify the resulting oil by distillation or column chromatography.[1]

Quantitative Data: Aldol Condensation

The following table is based on the synthesis of a structurally similar compound, hydroxypivaldehyde, and serves as an illustrative guide for optimizing the synthesis of this compound.[6][7]

ParameterValueReference
Molar Ratio (Isobutyraldehyde:Formaldehyde:Catalyst)1.1 : 1.0 : 0.04[6][7]
Reaction Temperature20°C[6][7]
Reported Yield (Hydroxypivaldehyde)Nearly quantitative[6][7]
Reported Selectivity (Hydroxypivaldehyde)~100%[6][7]

Workflow Diagram: Aldol Condensation

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_reagents Charge Formaldehyde and Catalyst to Reactor start->charge_reagents cool_mixture Cool to 20°C charge_reagents->cool_mixture add_isobutyraldehyde Slowly Add Isobutyraldehyde cool_mixture->add_isobutyraldehyde monitor_reaction Monitor Progress (TLC/GC) add_isobutyraldehyde->monitor_reaction quench_reaction Quench with HCl monitor_reaction->quench_reaction Reaction Complete extraction Extract with Organic Solvent quench_reaction->extraction purification Purify by Distillation/Chromatography extraction->purification end Final Product purification->end Grignard_Troubleshooting cluster_workflow Grignard Reaction Workflow start Start grignard_formation Prepare Grignard Reagent start->grignard_formation reaction React with Ethyl Formate grignard_formation->reaction byproducts Byproducts grignard_formation->byproducts quench Quench Reaction reaction->quench low_yield Low Yield reaction->low_yield exotherm Uncontrolled Exotherm reaction->exotherm workup Workup & Purify quench->workup end Final Product workup->end

References

Technical Support Center: Catalyst Selection for Efficient α-Hydroxy Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-hydroxy ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of α-hydroxy ketones, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my α-hydroxy ketone unexpectedly low?

Answer:

Low yields in α-hydroxy ketone synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Consider the following potential causes and troubleshooting steps:

  • Incomplete Conversion: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.[1]

  • Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction efficiently.

    • Solution: Gradually increase the catalyst loading in small increments. However, be aware that excessive catalyst can sometimes lead to side reactions.

  • Poor Catalyst Activity: The chosen catalyst may not be optimal for your specific substrate.

    • Solution: Refer to the catalyst selection guide (see FAQ section) and consider screening a panel of catalysts. For example, organocatalysts, palladium complexes, and biocatalysts exhibit different substrate specificities.[2][3]

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.

    • Solution: Investigate potential causes of deactivation such as poisoning by impurities in the reagents or solvents, or thermal degradation.[4][5] Consider catalyst regeneration protocols if applicable (see "Catalyst Deactivation and Regeneration" FAQ).

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. Common side reactions include over-oxidation to form dicarbonyl compounds or C-C bond cleavage. Adjusting the reaction conditions, such as temperature or the type of oxidant, can help minimize these side reactions.[6]

Question 2: How can I improve the enantioselectivity of my asymmetric α-hydroxylation?

Answer:

Achieving high enantioselectivity is a critical aspect of asymmetric synthesis. If you are observing low enantiomeric excess (ee), consider the following:

  • Chiral Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is paramount for inducing stereoselectivity.

    • Solution: Screen a variety of chiral catalysts or ligands with different steric and electronic properties. For organocatalytic reactions, proline and its derivatives are common choices.[7] In metal-catalyzed reactions, ligands like BINAP are often employed.[8] Biocatalytic methods using enzymes like thiamine diphosphate-dependent lyases can offer excellent enantioselectivity.[2]

  • Reaction Temperature: Temperature can have a significant impact on the transition states leading to the different enantiomers.

    • Solution: Lowering the reaction temperature often improves enantioselectivity, although it may also decrease the reaction rate. Experiment with a range of temperatures to find the optimal balance.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. Aprotic solvents are commonly used in many asymmetric hydroxylations.

  • Additives: The presence of additives can sometimes enhance enantioselectivity.

    • Solution: In some palladium-catalyzed systems, the addition of a co-catalyst or an acid can improve the stereochemical outcome.[9]

Question 3: I am observing significant byproduct formation. How can I minimize it?

Answer:

Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired α-hydroxy ketone.

  • Over-oxidation: The α-hydroxy ketone product can sometimes be further oxidized to a dicarbonyl compound.

    • Solution: Use a milder oxidizing agent or a stoichiometric amount of the oxidant. Carefully monitor the reaction and stop it as soon as the starting material is consumed.

  • C-C Bond Cleavage (Favorskii-type Rearrangement): In the presence of a strong base, α-halo ketone intermediates (which can be formed in situ in some reactions) can undergo rearrangement.[6]

    • Solution: If a Favorskii-type rearrangement is suspected, consider using a non-nucleophilic base or a different synthetic route that avoids the formation of α-halo ketone intermediates.

  • Aldol Condensation: If the starting ketone has enolizable protons, self-condensation can occur as a side reaction, especially under basic conditions.

    • Solution: Use a non-enolizable ketone as a co-reactant if possible, or employ reaction conditions that favor the desired hydroxylation over the aldol reaction, such as using a bulky base or aprotic solvents.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and use of catalysts for α-hydroxy ketone synthesis.

FAQ 1: What are the main classes of catalysts used for α-hydroxy ketone synthesis?

Answer:

There are three main classes of catalysts employed for the synthesis of α-hydroxy ketones:

  • Organocatalysts: These are small organic molecules that can catalyze reactions without the need for a metal. Proline and its derivatives are widely used for the α-hydroxylation of ketones.[7][11] They offer the advantages of being metal-free, often less sensitive to air and moisture, and promoting green chemistry principles.[11]

  • Metal Catalysts: Transition metal complexes, particularly those based on palladium, gold, and copper, are effective for the oxidation of various substrates to α-hydroxy ketones.[3] These catalysts often exhibit high activity and can be tuned for specific transformations by modifying the ligands.

  • Biocatalysts (Enzymes): Enzymes, such as lyases and oxidoreductases, can catalyze the synthesis of α-hydroxy ketones with high chemo-, regio-, and stereoselectivity under mild reaction conditions.[2][12] This approach is particularly valuable for the synthesis of enantiomerically pure compounds.

FAQ 2: How do I choose the right catalyst for my specific substrate?

Answer:

The optimal catalyst depends on the structure of your starting material and the desired outcome (e.g., racemic or enantiopure product). The following flowchart provides a general decision-making guide:

CatalystSelection Start Starting Material SubstrateType Substrate Type? Start->SubstrateType Ketone Ketone SubstrateType->Ketone Ketone Alkene Alkene/Alkyne SubstrateType->Alkene Alkene/Alkyne DesiredProduct Desired Product? Racemic Racemic DesiredProduct->Racemic Racemic Enantiopure Enantiopure DesiredProduct->Enantiopure Enantiopure Ketone->DesiredProduct PdCatalyst Palladium Catalyst Alkene->PdCatalyst Organocatalyst Organocatalyst (e.g., Proline) Racemic->Organocatalyst Enantiopure->PdCatalyst with chiral ligand Biocatalyst Biocatalyst (Enzyme) Enantiopure->Biocatalyst

Catalyst Selection Flowchart

FAQ 3: What are the common signs of catalyst deactivation, and can the catalyst be regenerated?

Answer:

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5] Common signs include:

  • A noticeable decrease in the reaction rate.

  • A decline in the yield of the desired product.

  • An increase in the formation of byproducts.

The primary mechanisms of deactivation include poisoning, fouling (coking), and thermal degradation.[4][5]

Regeneration:

Whether a catalyst can be regenerated depends on the nature of the catalyst and the deactivation mechanism.

  • Fouling/Coking: For catalysts deactivated by the deposition of carbonaceous materials (coke), a common regeneration method is to burn off the coke in a controlled manner with air or oxygen.[4][13]

  • Poisoning: If the catalyst is poisoned by strongly adsorbed species, it may be possible to remove the poison by washing with a suitable solvent or by a chemical treatment.

  • Sintering: Deactivation due to thermal degradation (sintering), where the catalyst particles agglomerate, is often irreversible.

It is crucial to consult the literature or the catalyst supplier for specific regeneration protocols for your catalyst.

Data Presentation

The following tables summarize quantitative data for different catalytic systems used in α-hydroxy ketone synthesis to facilitate comparison.

Table 1: Comparison of Catalysts for the α-Hydroxylation of Ketones

Catalyst TypeCatalyst/LigandSubstrateOxidantTemp (°C)Time (h)Yield (%)ee (%)Reference
OrganocatalystL-ProlineCyclohexanoneO₂RT248599[7]
Palladium--INVALID-LINK--₂ / (S)-BINAP2-Methyl-1-tetraloneO₂25489296[9]
BiocatalystThDP-dependent lyaseBenzaldehyde, Acetaldehyde-3024>95>99[2]
Phase TransferCinchona alkaloid derivative2-Propionyl-6-methoxynaphthaleneO₂0247591[14]

Table 2: Influence of Reaction Conditions on Yield and Enantioselectivity

CatalystSubstrateSolventTemperature (°C)Yield (%)ee (%)Reference
L-ProlinamideDiethyl benzoylphosphonateAcetoneRT9854[7]
L-ProlinamideDiethyl benzoylphosphonateAcetone-209585[7]
Chiral Pd(II) Complex1-IndanoneTHF/H₂O258891[9]
Chiral Pd(II) Complex2-PentanoneTHF/H₂O256575[9]

Experimental Protocols

This section provides generalized, step-by-step experimental protocols for common methods of α-hydroxy ketone synthesis. Note: These are general guidelines and may require optimization for specific substrates and catalysts. Always refer to the original literature for detailed procedures.

Protocol 1: Organocatalytic α-Hydroxylation of a Ketone

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 mmol) and the organocatalyst (e.g., L-proline, 10-20 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, CH₃CN).

  • Reaction Initiation: If using an oxidant like O₂, bubble the gas through the reaction mixture for a few minutes. If using a chemical oxidant, add it to the mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Workup: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃ if an oxidizing agent was used). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed α-Hydroxylation of a Ketone

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the palladium precursor (e.g., --INVALID-LINK--₂) and the chiral ligand (e.g., (S)-BINAP) in a dry, degassed solvent.

  • Reaction Setup: In a separate Schlenk tube, dissolve the ketone substrate in the reaction solvent.

  • Reaction Initiation: Transfer the catalyst solution to the substrate solution via cannula. If required, add any co-catalysts or additives. Pressurize the reaction vessel with the oxidant (e.g., O₂).

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate a general experimental workflow and a logical relationship for troubleshooting low yield in α-hydroxy ketone synthesis.

ExperimentalWorkflow A 1. Reaction Setup (Substrate, Catalyst, Solvent) B 2. Reaction Initiation (Add Oxidant, Adjust Temp.) A->B C 3. Reaction Monitoring (TLC, GC, etc.) B->C D 4. Workup (Quenching, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Product Characterization (NMR, MS, etc.) E->F

General Experimental Workflow

TroubleshootingLowYield Start Low Yield Observed CheckConversion Check Conversion (TLC/GC) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete No Complete Complete Conversion CheckConversion->Complete Yes ActionIncomplete Increase Reaction Time/Temp Increase Catalyst Loading Incomplete->ActionIncomplete CheckByproducts Analyze Byproducts (NMR/MS) Complete->CheckByproducts Overoxidation Over-oxidation CheckByproducts->Overoxidation Dicarbonyl Rearrangement Rearrangement CheckByproducts->Rearrangement Rearranged Product ActionOveroxidation Use Milder Oxidant Stoichiometric Oxidant Overoxidation->ActionOveroxidation ActionRearrangement Change Base/Solvent Alternative Route Rearrangement->ActionRearrangement

Troubleshooting Low Yield

References

Technical Support Center: Characterization of α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of α-hydroxy ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important class of compounds.

Frequently Asked Questions (FAQs)

General Chemistry & Stability

Q1: Why is the characterization of my α-hydroxy ketone challenging?

A1: The primary challenges in characterizing α-hydroxy ketones stem from their inherent chemical instability and tendency to undergo rearrangements and tautomerization. These compounds can exist in equilibrium with other isomers, such as enediols and aldehydes, which complicates analysis.[1][2] Additionally, they can be susceptible to oxidation and other degradation pathways under certain analytical conditions.

Q2: My α-hydroxy ketone seems to be rearranging. What is happening?

A2: You are likely observing an α-ketol (or acyloin) rearrangement. This is a reversible, often acid- or base-catalyzed, 1,2-migration of an alkyl or aryl group to form a more thermodynamically stable isomeric α-hydroxy ketone.[3] This rearrangement can lead to a mixture of isomers in your sample, making it difficult to isolate and characterize the desired compound.[3]

Q3: Why does my α-hydroxy ketone give a positive Tollens' or Fehling's test, which is typically for aldehydes?

A3: Many α-hydroxy ketones can tautomerize to an enediol intermediate, which can then further tautomerize to an α-hydroxy aldehyde.[2] This is especially true for terminal α-hydroxy ketones. The resulting aldehyde is then responsible for the positive test. However, it's a common misconception that all α-hydroxy ketones will give a positive test; it depends on their ability to form an aldehyde via tautomerization.[2]

Tautomerization alpha_hydroxy_ketone α-Hydroxy Ketone enediol Enediol Intermediate alpha_hydroxy_ketone->enediol Tautomerization alpha_hydroxy_aldehyde α-Hydroxy Aldehyde enediol->alpha_hydroxy_aldehyde Tautomerization positive_test Positive Tollens'/ Fehling's Test alpha_hydroxy_aldehyde->positive_test Oxidation

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: My ¹H NMR spectrum shows more peaks than expected and some are broad. What could be the cause?

A4: This is a common issue when analyzing α-hydroxy ketones and can be attributed to several factors:

  • Keto-Enol Tautomerism: The presence of both keto and enol tautomers in solution will result in two different sets of signals, complicating the spectrum.[4][5][6][7] The equilibrium between these forms can also lead to peak broadening.

  • Sample Concentration: Highly concentrated or viscous samples can cause peak broadening.[8][9]

  • Solvent Effects: The solvent can influence the position of the keto-enol equilibrium.[10] Trying a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) may resolve overlapping peaks.[9]

  • Impurity: The sample may contain impurities from the synthesis or degradation products.

Q5: The hydroxyl (-OH) proton signal is either very broad or not visible in my ¹H NMR spectrum. How can I confirm its presence?

A5: The hydroxyl proton signal is often broad and its chemical shift is highly variable due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[8] To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[9]

Q6: I am seeing unexpected signals in the vinyl region (δ 5.5-7.0 ppm) of my ¹H NMR spectrum.

A6: These signals likely indicate that your α-hydroxy ketone has undergone dehydration to form an α,β-unsaturated ketone, especially if the sample has been exposed to acidic, basic, or high-temperature conditions.[8]

Troubleshooting Workflow for NMR Analysis

NMR_Troubleshooting

Proton Type Typical ¹H Chemical Shift (ppm) Notes
Hydroxyl (-OH)1.0 - 6.0 (highly variable)Often broad; disappears with D₂O exchange.[11]
α-Proton (-CH-OH)4.0 - 5.0Position can be influenced by neighboring groups.
Protons α to C=O2.0 - 2.7Deshielded by the carbonyl group.[12][13]
Enolic -OH10 - 16Very deshielded due to intramolecular H-bonding.
Enolic C=CH5.0 - 6.0Characteristic of the enol tautomer.
Carbon Type Typical ¹³C Chemical Shift (ppm) Notes
Ketone (C=O)190 - 215Diagnostic for a carbonyl group.[11][14]
α-Carbon (-CH-OH)65 - 80
Enolic C-OH140 - 160
Enolic C=C90 - 110
Mass Spectrometry (MS)

Q7: What are the expected fragmentation patterns for α-hydroxy ketones in mass spectrometry?

A7: α-Hydroxy ketones typically undergo fragmentation patterns common to both alcohols and ketones. The most prominent fragmentation is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[15][16][17] This results in the formation of a resonance-stabilized acylium ion. The presence of the hydroxyl group can also lead to dehydration (loss of H₂O).

Q8: My mass spectrum shows a weak or absent molecular ion peak. What should I do?

A8: A weak or absent molecular ion peak can be due to the instability of the α-hydroxy ketone under the ionization conditions, leading to rapid fragmentation.[18] Consider using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI), to minimize fragmentation and enhance the molecular ion signal. Also, ensure your instrument is properly tuned and calibrated.[18]

Q9: I am observing unexpected peaks in my mass spectrum that do not correspond to typical fragmentation patterns.

A9: This could be due to the presence of tautomers or rearrangement products in your sample, each of which will have its own fragmentation pattern.[19] Additionally, in-source reactions, such as dehydration or rearrangement, can occur, leading to fragment ions that do not originate directly from the parent compound.

Characteristic Mass Spectral Fragmentations

MS_Fragmentation

Chromatography (HPLC/GC)

Q10: I am observing poor peak shape (e.g., tailing or split peaks) in the HPLC or GC analysis of my α-hydroxy ketone.

A10: Poor peak shape is often a consequence of on-column keto-enol tautomerization.[20] The interconversion between the two forms during the chromatographic run can lead to broadened or split peaks.[21] To mitigate this, consider the following:

  • Method Optimization: Adjusting the mobile phase pH or the column temperature can sometimes favor one tautomer and improve peak shape.[20]

  • Derivatization: Converting the α-hydroxy ketone into a more stable derivative can prevent tautomerization. Common derivatization reagents for carbonyl compounds include 2,4-dinitrophenylhydrazine (DNPH) or other hydrazine/hydroxylamine derivatives.[22][23][24] For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[25]

Q11: How do I choose between HPLC and GC for the analysis of α-hydroxy ketones?

A11: The choice depends on the properties of your analyte and the goals of your analysis:

  • GC: Best suited for volatile and thermally stable compounds.[26] For most α-hydroxy ketones, derivatization to a more volatile and stable form (e.g., silylation) is required.[25] GC-MS provides excellent separation and structural information.

  • HPLC: A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[26][27] It is often the preferred method for underivatized α-hydroxy ketones. HPLC with UV or MS detection is commonly used.

Parameter HPLC GC
Analyte Volatility Not requiredRequired
Thermal Stability High (analysis at ambient temp)Analyte must be stable at high temp
Derivatization Optional, for detection enhancementOften necessary for volatility
Typical Mobile Phase LiquidInert Gas
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phase

Experimental Protocols

Protocol 1: D₂O Exchange for ¹H NMR
  • Sample Preparation: Prepare your α-hydroxy ketone sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube as you normally would.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Obtain a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton should either disappear or be significantly reduced in intensity in the second spectrum.[9]

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile or a suitable solvent.

  • Derivatization Reaction:

    • Dissolve a known amount of your α-hydroxy ketone sample in a small volume of solvent.

    • Add an excess of the DNPH solution.

    • Add a catalytic amount of acid (e.g., a drop of sulfuric acid).

    • Allow the reaction to proceed at room temperature or with gentle heating until the formation of the orange/red 2,4-dinitrophenylhydrazone derivative is complete.

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV-Vis detector set to the wavelength of maximum absorbance for the DNPH derivative (typically around 365 nm).[24]

    • Inject the prepared sample and analyze the resulting chromatogram.

References

Technical Support Center: Minimizing Water Content in 1-Hydroxy-4-methylpentan-3-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing water content in 1-Hydroxy-4-methylpentan-3-one samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in my this compound sample?

A1: The presence of water in your this compound sample can be detrimental for several reasons. The compound contains both a hydroxyl (-OH) and a carbonyl (C=O) group, making it polar and susceptible to hydrogen bonding with water.[1][2][3] This affinity for water can lead to several issues in experimental and developmental workflows:

  • Reaction Interference: Water can act as an unwanted reactant or catalyst in many organic reactions, leading to the formation of byproducts and reduced yields.

  • Inaccurate Quantification: The presence of water will lead to inaccuracies in determining the precise concentration of your compound.

  • Physical Property Alterations: Water can alter the physical properties of the sample, such as its boiling point and viscosity.

  • Degradation: In some instances, the presence of water can promote the degradation of the target molecule over time.

Q2: My this compound sample appears cloudy. Could this be due to water?

A2: Yes, cloudiness or the appearance of a second phase in an organic sample can be an indication of water contamination, especially if the sample has been exposed to the atmosphere. This compound's polarity allows for some miscibility with water, but excess water will separate, leading to a cloudy appearance.

Q3: What is the most suitable method for determining the water content in my sample?

A3: Karl Fischer titration is the most accurate and widely used method for determining the water content in ketone samples.[4][5] However, standard Karl Fischer reagents can react with the ketone functional group in this compound to form ketals, a reaction that produces water and leads to erroneously high readings.[6] Therefore, it is crucial to use specialized Karl Fischer reagents designed for aldehydes and ketones.[4][6]

Q4: I used a solid drying agent, but my sample is still wet. What could be the problem?

A4: There are several potential reasons why your sample may still contain water after treatment with a solid drying agent:

  • Insufficient Amount of Drying Agent: If the drying agent becomes clumpy, it is a sign that it has become saturated with water, and more needs to be added until some of the powder remains free-flowing.[7][8]

  • Inadequate Contact Time: The drying agent needs sufficient time to absorb the water. This can range from 15 minutes to over an hour, depending on the agent and the solvent.[9]

  • Incorrect Choice of Drying Agent: Some drying agents are not suitable for ketones. For instance, very reactive agents might cause side reactions. Anhydrous sodium sulfate or magnesium sulfate are generally safe choices for ketones.[10][11]

  • High Initial Water Content: Solid drying agents are intended for removing trace amounts of water. If your sample has a high water content, you should first perform a bulk water removal step, such as washing with a saturated sodium chloride solution (brine).[7][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when minimizing water content in this compound samples.

Problem 1: Inaccurate and inconsistent results from Karl Fischer titration.
  • Possible Cause: Interference from the ketone functional group reacting with standard Karl Fischer reagents.[6]

  • Solution:

    • Utilize a Karl Fischer titrator with specialized reagents formulated for aldehydes and ketones. These reagents often use a different solvent system to suppress ketal formation.[4][6]

    • Perform the titration at sub-ambient temperatures to further minimize side reactions.[4]

    • Ensure the sample size is appropriate, as larger samples can exacerbate side reactions.[6]

Problem 2: The solid drying agent has turned into a solid clump at the bottom of the flask.
  • Possible Cause: The drying agent is saturated with water.[8]

  • Solution:

    • Add more of the anhydrous drying agent in small portions.

    • Gently swirl the flask after each addition.

    • Continue adding the drying agent until some of it remains as a fine, free-flowing powder, indicating that all the water has been absorbed.[7][8]

Problem 3: After drying and solvent removal, water droplets are still visible in the final product.
  • Possible Cause: The initial water content was too high for the solid drying agent to handle alone.

  • Solution:

    • Before using a solid drying agent, "wash" the organic solution with a saturated aqueous solution of sodium chloride (brine) in a separatory funnel.[7][9] The high salt concentration of the brine solution helps to draw water out of the organic layer.[7]

    • Separate the organic layer and then treat it with a solid drying agent like anhydrous magnesium sulfate or sodium sulfate to remove the remaining trace amounts of water.[8]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration (Ketone-Specific Method)

Objective: To accurately quantify the water content in a this compound sample.

Materials:

  • Volumetric Karl Fischer titrator

  • Ketone-specific Karl Fischer titrant (e.g., HYDRANAL™-Composite 5 K or Aquastar® - CombiTitrant 5 Keto)[4]

  • Ketone-specific Karl Fischer solvent (e.g., HYDRANAL™-Working Medium K or Aquastar® - CombiSolvent Keto)[6]

  • Gastight syringe for sample injection

  • This compound sample

Procedure:

  • Add 20-50 mL of the ketone-specific Karl Fischer solvent to the titration vessel.

  • Titrate the solvent to a stable, dry endpoint with the ketone-specific Karl Fischer titrant. This removes any residual water in the solvent and vessel.

  • Accurately weigh a specific amount of the this compound sample into the gastight syringe.

  • Inject the sample into the titration vessel.

  • Immediately begin the titration, adding the titrant until a stable endpoint is reached.

  • The instrument will calculate the water content based on the volume of titrant used.

Protocol 2: Removal of Water Using a Solid Drying Agent

Objective: To remove trace amounts of water from a this compound sample.

Materials:

  • Anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask with a stopper

  • Spatula

  • Filter paper and funnel or a filtration apparatus

Procedure:

  • Place the this compound sample in an Erlenmeyer flask.

  • Using a spatula, add a small amount of the anhydrous drying agent to the sample.

  • Stopper the flask and gently swirl.

  • Observe the drying agent. If it clumps together, add more drying agent in small increments, swirling after each addition.

  • The sample is considered dry when some of the drying agent remains as a fine powder and does not clump.

  • Allow the sample to sit with the drying agent for at least 15-30 minutes to ensure complete water removal.[9]

  • Separate the dried liquid from the solid drying agent by decanting or filtering.

Data Presentation

Table 1: Comparison of Common Drying Agents for Ketones

Drying AgentCapacitySpeed of DryingSuitability for KetonesComments
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowGoodNeutral, but may leave trace amounts of water.[8]
Anhydrous Magnesium Sulfate (MgSO₄)ModerateFastExcellentSlightly acidic, very efficient at removing water.[8]
Anhydrous Calcium Sulfate (CaSO₄)LowFastGoodNeutral and efficient, but has a low capacity.
Anhydrous Calcium Chloride (CaCl₂)HighFastFairCan form complexes with alcohols and some ketones.[8]
Molecular Sieves (3Å or 4Å)HighModerateExcellentCan achieve very low water content; needs to be activated.

Visualizations

experimental_workflow cluster_start Start: Sample with Unknown Water Content cluster_analysis Water Content Analysis cluster_decision Decision Point cluster_bulk_removal Bulk Water Removal cluster_fine_drying Fine Drying cluster_end End: Dry Sample start This compound Sample karl_fischer Perform Karl Fischer Titration (Ketone-Specific Method) start->karl_fischer decision Water Content > 0.1%? karl_fischer->decision brine_wash Wash with Saturated NaCl (Brine) Solution decision->brine_wash Yes solid_drying Treat with Solid Drying Agent (e.g., MgSO₄) decision->solid_drying No brine_wash->solid_drying end_product Dry this compound solid_drying->end_product

Caption: Workflow for determining and removing water from samples.

troubleshooting_drying_agent start Start: Adding Solid Drying Agent observe Observe the Drying Agent start->observe decision Is the agent clumpy? observe->decision add_more Add More Drying Agent decision->add_more Yes wait Wait 15-30 minutes and filter decision->wait No (Free-flowing) add_more->observe end_state Dry Sample wait->end_state

Caption: Troubleshooting solid drying agent usage.

References

Technical Support Center: Purifying Alpha-Hydroxy Ketones with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on purifying alpha-hydroxy ketones using column chromatography. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: My alpha-hydroxy ketone is not moving from the baseline of the silica gel column, even with polar solvents. What should I do?

A1: This common issue arises when a highly polar alpha-hydroxy ketone adsorbs too strongly to the acidic silanol groups on the silica gel surface.[1] Here are several strategies to address this:

  • Increase Mobile Phase Polarity: Your current mobile phase is likely not polar enough. You can gradually increase its polarity. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a more aggressive solvent system like methanol in dichloromethane (starting at 5%) can be effective.[1] However, be cautious with high concentrations of methanol (>10%) as it can dissolve the silica gel.

  • Use Mobile Phase Additives: To reduce the strong interaction between your compound and the silica, you can add a small amount of a modifier to your mobile phase.

    • Acetic Acid: For acidic or neutral alpha-hydroxy ketones, adding a small amount of acetic acid to the eluent can help to improve elution by competing with the analyte for binding sites on the silica gel.[1]

    • Triethylamine (TEA): If your alpha-hydroxy ketone has basic functionalities, adding 1-3% TEA to your mobile phase can neutralize the acidic silanol groups, reducing strong adsorption and peak tailing.[2][3]

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase.

    • Reverse-Phase (C18) Silica: For highly polar compounds, reverse-phase chromatography is an excellent alternative. Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1]

    • Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Depending on the properties of your alpha-hydroxy ketone, one of these may provide better separation than silica gel.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds using a polar stationary phase and a mobile phase rich in an organic solvent like acetonitrile with a small amount of water.[5][6][7]

Q2: I'm observing significant peak tailing for my alpha-hydroxy ketone on a silica gel column. How can I achieve more symmetrical peaks?

A2: Peak tailing for polar compounds like alpha-hydroxy ketones is often due to strong, non-uniform interactions with the active silanol groups on the silica surface. Here’s how you can improve peak shape:

  • Optimize Mobile Phase with Additives:

    • Adding a small amount of a modifier can suppress the ionization of silanol groups, leading to more symmetrical peaks. For acidic or neutral compounds, a small amount of acetic acid can be beneficial. For compounds with basic moieties, adding triethylamine (TEA) is a common practice to mask the acidic silanol sites.[2][3][8]

  • Deactivate the Silica Gel: You can deactivate the silica gel before running your column by flushing it with a solvent system containing 1-3% triethylamine. This should be followed by flushing with your intended mobile phase to remove excess TEA.[2][9]

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in the weakest (least polar) solvent possible that will be used in your mobile phase. Using a solvent that is too strong can cause the initial band of your sample to spread, leading to poor peak shape.[1]

  • Lower the Sample Load: Overloading the column can lead to peak tailing. As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.

Q3: My alpha-hydroxy ketone seems to be degrading on the silica gel column. How can I prevent this?

A3: The slightly acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[10] Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: As mentioned previously, flushing the column with a solvent system containing a small percentage of triethylamine can neutralize the acidic sites on the silica gel, making it less likely to cause degradation.[2][9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or cyano. For very sensitive compounds, reverse-phase chromatography on a C18 column is often a good choice as it avoids the acidic silica surface.

  • Perform a Stability Test: Before running a column, you can test the stability of your compound on silica gel using a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, you will see off-diagonal spots.[1][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound does not elute (stuck at the origin) Mobile phase is not polar enough.Increase the percentage of the polar solvent in your mobile phase (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, switch to a more polar system like methanol/dichloromethane.[1]
Strong interaction with silica gel.Add a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic/neutral compounds, 1-3% triethylamine for basic compounds).[2][8] Consider switching to a different stationary phase like reverse-phase C18, alumina, or HILIC.[1][5][6][7]
Poor Separation (Co-elution of compounds) Inappropriate solvent system.Re-optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between your target compound and impurities. Aim for an Rf of 0.2-0.4 for your target compound.[1]
Column overloading.Reduce the amount of sample loaded onto the column. A general guideline is to load 1-5% of the stationary phase weight.
Column channeling.Ensure the column is packed uniformly. Wet or slurry packing is generally recommended to avoid channels and cracks.
Peak Tailing Strong interaction with acidic silanol groups.Add a mobile phase modifier like triethylamine (1-3%) for basic compounds or acetic acid for acidic compounds.[2][3][8]
Sample solvent is too strong.Dissolve the sample in the initial, least polar mobile phase solvent.[1]
Peak Fronting Sample is too concentrated or insoluble in the mobile phase.Dilute the sample or use a slightly stronger solvent for sample loading, but use a minimal amount. Consider dry loading if solubility is a major issue.
Compound Degradation Acid-sensitivity of the compound on silica gel.Deactivate the silica gel with triethylamine before use.[2][9] Use a neutral stationary phase like neutral alumina or switch to reverse-phase chromatography.[10]
Split Peaks Blocked column frit.Reverse flush the column. If this fails, replace the frit. Use in-line filters and filter your sample to prevent this.[11]
Void or channel at the top of the column.This usually requires repacking the column. To prevent voids, avoid sudden pressure changes.[11]

Quantitative Data on Chromatography Conditions

The choice of stationary and mobile phases is critical for the successful purification of alpha-hydroxy ketones. Below are tables summarizing typical parameters for different column chromatography techniques.

Table 1: Normal-Phase Chromatography on Silica Gel

Parameter Recommendation Notes
Stationary Phase Silica Gel, 60 Å pore sizeStandard for many organic compounds.
Particle Size 40-63 µm (flash chromatography)Smaller particles give higher resolution but require higher pressure.
Mobile Phase (Eluent) Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a low polarity mixture and gradually increase the polarity.
Example (Benzoin) 91% Petroleum Ether / 9% Ethyl AcetateThis system can be used for the separation of benzoin from related compounds.[12][13]
Target Rf (TLC) 0.2 - 0.4A good starting point for developing a column method.[1]
Additives 0.1-1% Acetic Acid or 1-3% TriethylamineUse to improve peak shape and elution of strongly interacting compounds.[2][8]

Table 2: Reverse-Phase Chromatography

Parameter Recommendation Notes
Stationary Phase C18-bonded Silica, 100-120 Å pore sizeC18 is a versatile, nonpolar stationary phase. C8 can be used for less retention.[14][15]
Particle Size 5 µm (analytical HPLC), >10 µm (preparative)Smaller particles for higher resolution, larger for higher loading capacity.
Mobile Phase (Eluent) Water/Acetonitrile or Water/MethanolGradient elution from high aqueous content to high organic content is common.
Additives 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Used to control pH and improve peak shape for ionizable compounds.[11]

Table 3: HILIC (Hydrophilic Interaction Liquid Chromatography)

Parameter Recommendation Notes
Stationary Phase Bare Silica, Amide, Diol, or Zwitterionic phasesSpecifically designed for the retention of polar compounds.[5][6][7]
Particle Size 3-5 µmTypical for HPLC applications.
Mobile Phase (Eluent) High organic (e.g., >80% Acetonitrile) with a small amount of aqueous bufferWater is the strong solvent in HILIC; increasing the aqueous content decreases retention.[16]
Buffer Ammonium formate or Ammonium acetate (10-20 mM)Provides ionic strength and controls pH for reproducible separations.[11]

Experimental Protocols

Detailed Protocol for Flash Chromatography Purification of Benzoin

This protocol provides a step-by-step guide for the purification of benzoin, a common alpha-hydroxy ketone, using flash column chromatography on silica gel.

1. Materials and Equipment:

  • Crude benzoin sample

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude benzoin in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture on TLC plates and develop them in the different eluent mixtures.

  • Visualize the plates under a UV lamp.

  • The ideal mobile phase will give the benzoin spot an Rf value of approximately 0.2-0.35.[17] For benzoin, a mobile phase of 91% Petroleum Ether / 9% Ethyl Acetate has been shown to be effective.[12][13]

3. Column Packing (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.

  • Add a thin layer of sand (about 1 cm) on top of the plug.

  • In a beaker, make a slurry of the silica gel with the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously adding the slurry. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Once all the silica is added, add another thin layer of sand on top to protect the silica bed.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude benzoin in a minimal amount of a relatively nonpolar solvent (like dichloromethane or the mobile phase itself). Carefully add the solution to the top of the column using a pipette. Rinse the flask with a small amount of solvent and add it to the column to ensure all the sample is transferred. Allow the solvent to drain until it is just below the top layer of sand.

  • Dry Loading (for samples not soluble in the mobile phase): Dissolve the crude benzoin in a volatile solvent (e.g., acetone). Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Add a layer of sand on top.[9][18]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (for flash chromatography). A flow rate of about 2 inches per minute is a good starting point.[19]

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution of your compound by periodically taking a small sample from the collected fractions and analyzing it by TLC.

  • If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane/ethyl acetate).

6. Product Isolation:

  • Combine the fractions that contain the pure benzoin (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified alpha-hydroxy ketone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Mobile Phase) pack 2. Pack Column (Slurry Method) tlc->pack Optimal Rf ~0.3 load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute Column (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor Analyze periodically combine 7. Combine Pure Fractions monitor->combine Identify pure fractions isolate 8. Isolate Product (Evaporation) combine->isolate end end isolate->end Purified Alpha-Hydroxy Ketone

Caption: Experimental workflow for purifying alpha-hydroxy ketones.

troubleshooting_workflow cluster_retention Retention Issues cluster_purity Purity & Peak Shape Issues cluster_stability Stability Issues start Problem Observed no_elution Compound Stuck at Baseline? start->no_elution poor_sep Poor Separation? start->poor_sep peak_tailing Peak Tailing? start->peak_tailing degradation Compound Degrading? start->degradation increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes no_elution->poor_sep No additives Use Additives (Acid/Base) increase_polarity->additives Still Stuck change_sp Change Stationary Phase (RP, Alumina, HILIC) additives->change_sp Still Stuck reoptimize_mp Re-optimize Mobile Phase (TLC) poor_sep->reoptimize_mp Yes poor_sep->peak_tailing No reduce_load Reduce Sample Load reoptimize_mp->reduce_load Still Poor use_additives Add Modifiers (TEA/Acid) peak_tailing->use_additives Yes peak_tailing->degradation No check_solvent Check Sample Solvent use_additives->check_solvent Still Tailing deactivate_silica Deactivate Silica (w/ TEA) degradation->deactivate_silica Yes neutral_sp Use Neutral/Alternative SP deactivate_silica->neutral_sp Still Degrading

Caption: Troubleshooting decision tree for common chromatography issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-hydroxy-4-methylpentan-3-one. This alpha-hydroxy ketone is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document presents a comparison of predicted NMR data with typical chemical shift ranges for its constituent functional groups, supported by a detailed experimental protocol for data acquisition.

Structural and Spectral Correlation

The structure of this compound, with its distinct chemical environments, gives rise to a predictable NMR spectrum. The following diagram illustrates the correlation between the molecule's structure and its expected NMR signals.

G This compound Structure and NMR Correlation cluster_structure Chemical Structure cluster_signals Expected NMR Signals structure structure H1 H-1 (t, ~3.8 ppm) structure->H1 CH2OH H2 H-2 (t, ~2.8 ppm) structure->H2 CH2C=O H4 H-4 (sept, ~2.7 ppm) structure->H4 CH(CH3)2 H5 H-5 (d, ~1.1 ppm) structure->H5 CH(CH3)2 OH OH (s, broad) structure->OH OH C1 C-1 (~58 ppm) structure->C1 CH2OH C2 C-2 (~42 ppm) structure->C2 CH2C=O C3 C-3 (C=O) (~215 ppm) structure->C3 C=O C4 C-4 (~36 ppm) structure->C4 CH(CH3)2 C5 C-5 (~18 ppm) structure->C5 CH(CH3)2

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Hydroxy-4-methylpentan-3-one and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of organic molecules is paramount. This guide provides a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Hydroxy-4-methylpentan-3-one, a beta-hydroxy ketone. Its performance is objectively compared with other common analytical techniques, supported by established fragmentation principles and detailed experimental protocols.

Mass Spectrometry Analysis of this compound

This compound (Molecular Weight: 116.16 g/mol ) possesses two key functional groups that dictate its fragmentation behavior: a ketone (carbonyl group) and a primary alcohol (hydroxyl group). Upon electron ionization, the molecule will form an energetically unstable molecular ion (M•+), which then undergoes a series of predictable cleavage and rearrangement reactions to form more stable fragment ions.[1]

The primary fragmentation pathways for ketones are alpha-cleavage and the McLafferty rearrangement.[2][3] Alcohols, on the other hand, are prone to dehydration (loss of water) and alpha-cleavage adjacent to the oxygen atom.[4][5]

Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is the most common fragmentation for ketones, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[4][5]

    • Cleavage A (Loss of Isopropyl Radical): Breakage of the bond between the carbonyl carbon (C3) and the isopropyl group results in the loss of an isopropyl radical (•CH(CH3)2, 43 u). This generates a stable acylium ion at a mass-to-charge ratio (m/z) of 73.

    • Cleavage B (Loss of Hydroxyethyl Radical): Cleavage of the bond between the carbonyl carbon (C3) and the ethyl alcohol moiety leads to the loss of a •CH2CH2OH radical (45 u), producing an acylium ion at m/z 71.

  • McLafferty Rearrangement: This rearrangement is possible in ketones containing a γ-hydrogen.[3][6] In this molecule, a hydrogen atom from the hydroxyl-bearing carbon (C1) can be transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the C2-C3 bond, resulting in the elimination of a neutral ethenol molecule (CH2=CHOH, 44 u) and the formation of a radical cation at m/z 72.

  • Dehydration: The presence of the hydroxyl group makes the loss of a water molecule (H2O, 18 u) a likely fragmentation pathway, which would produce a fragment ion at m/z 98.[5]

  • Other Fragments: Cleavage adjacent to the alcohol's oxygen atom can result in the formation of a [CH2OH]+ ion at m/z 31.

The following diagram illustrates these predicted fragmentation pathways.

G cluster_alpha Alpha-Cleavage cluster_rearrangement Rearrangement & Dehydration M This compound (M, m/z 116) M_ion Molecular Ion (M•+, m/z 116) M->M_ion Electron Ionization frag_73 [M-43]+ m/z 73 M_ion->frag_73 - •CH(CH3)2 frag_71 [M-45]+ m/z 71 M_ion->frag_71 - •CH2CH2OH frag_72 McLafferty Rearrangement m/z 72 M_ion->frag_72 - C2H4O frag_98 Dehydration [M-18]+ m/z 98 M_ion->frag_98 - H2O

Caption: Predicted EI-MS fragmentation of this compound.
Quantitative Data Summary

The expected prominent ions in the electron ionization mass spectrum of this compound are summarized below. The relative abundance of these peaks determines the base peak of the spectrum. For simple ketones, the base peak often results from the alpha-cleavage that yields the most stable carbocation.[1]

Predicted m/zIon StructureFragmentation PathwayLost Fragment
116[C6H12O2]•+Molecular Ion-
98[C6H10O]•+DehydrationH2O
73[C3H5O2]+Alpha-Cleavage (A)•C3H7
72[C4H8O]•+McLafferty RearrangementC2H4O
71[C4H7O]+Alpha-Cleavage (B)•C2H5O
43[C3H7]+Isopropyl CationC3H5O2
31[CH3O]+Alcohol Alpha-CleavageC5H9O

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural confirmation often requires complementary techniques.

MethodPrincipleInformation ProvidedStrengthsLimitations
EI-MS Ionization and fragmentation of molecules based on mass-to-charge ratio.Molecular weight, elemental formula (HRMS), and structural information from fragmentation patterns.High sensitivity, fast analysis, provides a molecular "fingerprint".Isomers can be difficult to distinguish, molecular ion may be absent.[4]
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, longer analysis time.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=O, O-H).Fast, non-destructive, good for identifying functional groups.Provides limited information on the overall molecular structure.
GC/LC-MS Chromatographic separation followed by mass analysis.Separation of mixture components, retention time, and MS data for each component.Excellent for mixture analysis, provides two orthogonal data points (retention time and mass spectrum).Requires compound volatility (GC) or solubility (LC).

The following diagram illustrates a typical workflow comparing analysis by direct infusion MS versus a chromatographic approach.

G cluster_direct Direct Infusion MS cluster_chrom GC-MS / LC-MS sample1 Pure Sample infusion Infuse into Ion Source sample1->infusion ms1 Acquire Mass Spectrum infusion->ms1 data1 Fragmentation Data ms1->data1 sample2 Sample Mixture gc_lc Inject into GC or LC sample2->gc_lc separation Chromatographic Separation gc_lc->separation ms2 Acquire Mass Spectra for Each Peak separation->ms2 data2 Retention Time + Fragmentation Data ms2->data2

Caption: Comparative workflow for MS and hyphenated chromatography-MS.

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol outlines the general procedure for analyzing a volatile liquid sample like this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • GC Instrument Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Instrument Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 30 to 300.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum from the peak of interest, subtract the background, and analyze the fragmentation pattern. Compare the obtained spectrum with library data or the predicted fragmentation pattern.

References

A Comparative Guide to the Synthesis of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 1-Hydroxy-4-methylpentan-3-one, a valuable building block in organic synthesis, can be prepared through various synthetic pathways. This guide provides a detailed comparison of two prominent methods based on the cross-aldol condensation of isobutyraldehyde and formaldehyde, utilizing different catalytic systems: triethylamine and a phase transfer catalyst.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between reaction efficiency, catalyst cost, and ease of product purification. Below is a summary of the key performance indicators for the two catalytic methods.

ParameterRoute 1: Triethylamine CatalysisRoute 2: Phase Transfer Catalysis
Catalyst TriethylamineBenzyltrimethylammonium hydroxide
Yield 42-50 wt% of product in the final reaction mixture[1][2][3]Nearly quantitative yield[4][5]
Selectivity Good, with some formation of byproducts (amine esters and salts)[1]~100% selectivity reported[4][5][6]
Reaction Temperature 70°C[1]20°C[4][5]
Reaction Time Approximately 1 hour[1]Not explicitly stated, but analysis was performed at various time points[5]
Reactant Molar Ratio (Isobutyraldehyde:Formaldehyde) Approximately 2:1[2][3]1.1:1.0[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on the available literature for the two compared routes.

Route 1: Triethylamine-Catalyzed Aldol Condensation

This method involves the use of a common tertiary amine catalyst.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (44% aqueous solution)

  • Triethylamine

Procedure:

  • To a suitable reactor, charge freshly distilled isobutyraldehyde, a de-acidified 44% aqueous solution of formaldehyde, and triethylamine in an approximate molar ratio of 2:1 (isobutyraldehyde:formaldehyde) with a catalytic amount of triethylamine.[2][3]

  • Gradually heat the reaction mixture to 70°C with continuous stirring.[1]

  • Maintain the reaction temperature at 70°C for approximately 1 hour.[1]

  • After the reaction is complete, cool the mixture to 20°C.[1]

  • The resulting solution contains approximately 42-50% this compound (as hydroxypivaldehyde), along with unreacted isobutyraldehyde, water, triethylamine, and byproducts.[1][2][3]

  • The product can be purified through a series of steps including water addition, distillation under reduced pressure, crystallization, and liquid-liquid extraction.[2][3]

Route 2: Phase Transfer-Catalyzed Aldol Condensation

This approach utilizes a phase transfer catalyst to facilitate the reaction between reactants in different phases, often leading to higher yields and selectivities under milder conditions.

Materials:

  • Isobutyraldehyde

  • Formaldehyde

  • Benzyltrimethylammonium hydroxide (as the phase transfer catalyst)

Procedure:

  • Combine isobutyraldehyde, formaldehyde, and benzyltrimethylammonium hydroxide in a molar ratio of 1.1:1.0:0.04.[4][5]

  • Maintain the reaction temperature at 20°C.[4][5]

  • The reaction proceeds to give a nearly quantitative yield of this compound (as hydroxypivaldehyde) with approximately 100% selectivity.[4][5][6]

  • The product is obtained as a white solid.[5]

  • Product formation and purity can be monitored and confirmed by gas chromatography (GC) analysis.[4]

Visualizing the Synthetic Comparison

To illustrate the logical flow of selecting a synthetic route based on key performance metrics, the following diagram is provided.

G cluster_start Choice of Synthetic Route start Synthesis of This compound route1 Route 1: Triethylamine Catalysis start->route1 route2 Route 2: Phase Transfer Catalysis start->route2 yield Yield route1->yield selectivity Selectivity route1->selectivity conditions Reaction Conditions route1->conditions outcome1 42-50 wt% Yield Good Selectivity 70°C route1->outcome1 route2->yield route2->selectivity route2->conditions outcome2 ~Quantitative Yield ~100% Selectivity 20°C route2->outcome2

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of 1-Hydroxy-4-methylpentan-3-one: a newly validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a well-established Gas Chromatography-Mass Spectrometry (GC-MS) method. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research and development needs.

Method Comparison Overview

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC is a robust and widely accessible technique suitable for routine quality control, GC-MS offers higher specificity and sensitivity, making it ideal for impurity profiling and analysis in complex matrices.

Data Presentation: A Head-to-Head Comparison

The performance of the newly validated HPLC-UV method was rigorously assessed against a conventional GC-MS method. The key validation parameters are summarized in the tables below.

Table 1: Comparison of Chromatographic Conditions

ParameterNewly Validated HPLC-UV MethodComparative GC-MS Method
Instrumentation HPLC system with UV detectorGas Chromatograph with Mass Spectrometer
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic: Acetonitrile:Water (60:40 v/v)Carrier Gas: Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nmMass Spectrometry (Scan mode)
Injection Volume 10 µL1 µL (splitless)
Run Time 10 minutes15 minutes

Table 2: Summary of Validation Parameters

Validation ParameterNewly Validated HPLC-UV MethodComparative GC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Range (µg/mL) 1 - 1000.1 - 50-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 1.5%< 1.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.50.05-
Limit of Quantitation (LOQ) (µg/mL) 1.00.1-
Specificity No interference from placeboHigh (based on mass spectrum)No interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Newly Validated HPLC-UV Method

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to obtain a final concentration within the linear range.

2. Chromatographic Conditions:

  • As detailed in Table 1.

3. Validation Procedures:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard (80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.

  • Precision: Analyze six replicate injections of a standard solution at 100% of the target concentration to determine repeatability (intra-day precision). Intermediate precision is assessed by performing the analysis on different days with different analysts.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Specificity: Inject a placebo solution to ensure no interfering peaks are present at the retention time of this compound.

Comparative GC-MS Method

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a suitable volatile solvent like methanol.

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the sample with methanol to a concentration within the linear range.

2. GC-MS Conditions:

  • As detailed in Table 1. The injector and transfer line temperatures should be optimized (e.g., 250 °C and 280 °C, respectively). The oven temperature program should be set to ensure adequate separation (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min).

3. Validation Procedures:

  • The validation procedures for linearity, accuracy, precision, LOD, LOQ, and specificity are analogous to those described for the HPLC-UV method, with peak areas from the total ion chromatogram (or a specific ion) used for quantification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship in method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Reporting start Start weigh Weigh Reference Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve stock Stock Solution dissolve->stock dilute_std Serial Dilution (Standards) stock->dilute_std dilute_sample Dilute Sample stock->dilute_sample standards Working Standards dilute_std->standards sample_prep Prepared Sample dilute_sample->sample_prep inject Inject into HPLC or GC-MS standards->inject sample_prep->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect data Data Acquisition detect->data integrate Peak Integration data->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end End report->end

Caption: General workflow for the analysis of this compound.

validation_logic cluster_performance Performance Characteristics cluster_validation Validation Outcome method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity sensitivity Sensitivity (LOD/LOQ) method->sensitivity validated Validated Method for Intended Use linearity->validated accuracy->validated precision->validated specificity->validated sensitivity->validated

Caption: Logical relationship of analytical method validation parameters.

A Comparative Guide to the Solvent Properties of 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall feasibility of a process. This guide provides a comprehensive benchmark of the solvent properties of 1-Hydroxy-4-methylpentan-3-one, also known as diacetone alcohol, against a range of commonly used alternative solvents. The data presented herein is intended to offer an objective comparison to aid in the informed selection of solvents for various applications, from organic synthesis to formulation.

Comparative Analysis of Solvent Properties

The following table summarizes the key physical and chemical properties of this compound and several alternative solvents frequently employed in the pharmaceutical industry.

PropertyThis compoundEthanolAcetoneIsopropyl AlcoholEthyl AcetateDichloromethane
Molecular Formula C₆H₁₂O₂C₂H₅OHC₃H₆OC₃H₈OC₄H₈O₂CH₂Cl₂
Molecular Weight ( g/mol ) 116.1646.0758.0860.1088.1184.93
Boiling Point (°C) 16678.55682.377.139.8
Density (g/mL at 20°C) 0.938[1]0.7890.7910.7850.9021.325
Viscosity (cP at 20°C) 2.91.200.322.400.450.44
Flash Point (°C) 58[1]13-2012-4N/A
Polarity (Dielectric Constant) ~18.3 (estimated)24.520.718.36.09.1
Solubility in Water Miscible[2]MiscibleMiscibleMiscible8.3 g/100 mL1.3 g/100 mL
Solubility of Ibuprofen (g/100mL) Data not available66.18 (at 40°C in 90% EtOH)High[3]Data not availableData not availableHigh[3]
Solubility of Paracetamol Data not available1 in 7 parts[4]1 in 13 parts[4]Data not availableData not available1 in 50 parts[4]

Experimental Protocols

The following are detailed methodologies for the determination of key solvent properties, based on internationally recognized standards.

Determination of Aqueous Solubility

The solubility of a compound in water is a critical parameter, particularly in pharmaceutical applications. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Principle: A surplus amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

  • Mechanical agitation device (e.g., orbital shaker) capable of maintaining a constant temperature.

  • Centrifuge.

  • Validated analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (based on OECD Guideline 105): [5][6][7][8]

  • Add an excess amount of the solid test substance to a flask containing deionized water.

  • Place the flask in the shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, cease shaking and allow the solution to stand to let undissolved particles settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the undissolved solid from the solution by centrifugation.

  • Analyze the concentration of the solute in the clear supernatant using a validated analytical method.

Measurement of Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a crucial property in process design and fluid handling.

Principle: The viscosity of a Newtonian liquid can be determined by measuring the time it takes for a specific volume of the liquid to flow through a calibrated glass capillary viscometer under the influence of gravity. For non-Newtonian fluids, a rotational viscometer is employed.

Apparatus:

  • Calibrated glass capillary viscometer (for Newtonian fluids) as specified in ASTM D445.[9][10][11][12][13]

  • Rotational viscometer (for non-Newtonian fluids) as described in OECD Guideline 114.[14][15][16]

  • Constant temperature bath.

  • Stopwatch.

Procedure (based on ASTM D445 for capillary viscometer): [9][10][11][12][13]

  • Select a clean, dry, calibrated viscometer of the appropriate size for the liquid being tested.

  • Filter the sample through a fine-mesh screen to remove any solid particles.

  • Introduce the sample into the viscometer in the manner dictated by the design of the instrument.

  • Place the viscometer in a constant temperature bath long enough for the sample to reach the test temperature.

  • Using suction or pressure, adjust the volume of the sample to the mark.

  • Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.

  • Calculate the kinematic viscosity from the measured flow time and the viscometer calibration constant.

  • The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

Determination of Polarity (Dielectric Constant)

The dielectric constant is a measure of a solvent's ability to separate opposite charges and is a key indicator of its polarity.

Principle: The dielectric constant of an insulating liquid is determined by measuring the capacitance of a test cell filled with the liquid and comparing it to the capacitance of the same cell in a vacuum (or air, as a close approximation).

Apparatus:

  • A test cell consisting of two electrodes of a fixed geometry.

  • A capacitance-measuring bridge.

  • A stable AC voltage source.

Procedure (based on ASTM D924): [17]

  • Clean and dry the test cell thoroughly.

  • Measure the capacitance of the empty test cell (in air).

  • Fill the test cell with the liquid under investigation, ensuring no air bubbles are trapped between the electrodes.

  • Measure the capacitance of the test cell filled with the liquid.

  • The dielectric constant is calculated as the ratio of the capacitance of the cell with the liquid to the capacitance of the cell in air.

Solvent Selection Workflow

The selection of an optimal solvent is a multi-faceted process that involves balancing various performance, safety, and environmental factors. The following diagram illustrates a logical workflow for this process.

SolventSelection start Define Application (e.g., Synthesis, Extraction, Formulation) prop_analysis Analyze Key Solvent Properties start->prop_analysis solubility Solubility of API and Intermediates prop_analysis->solubility reactivity Reactivity with Reagents and Products prop_analysis->reactivity physical_prop Physical Properties (Boiling Point, Viscosity) prop_analysis->physical_prop safety_env Safety and Environmental Considerations prop_analysis->safety_env selection Select Optimal Solvent solubility->selection High reactivity->selection Low physical_prop->selection Suitable toxicity Toxicity and Regulatory Status safety_env->toxicity environmental Environmental Impact (e.g., Green Chemistry Metrics) safety_env->environmental cost Cost and Availability safety_env->cost toxicity->selection Acceptable environmental->selection Favorable cost->selection Viable validation Experimental Validation selection->validation final Final Process Implementation validation->final

Caption: A logical workflow for solvent selection in pharmaceutical applications.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-Hydroxy-4-methylpentan-3-one and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of two isomers, 1-Hydroxy-4-methylpentan-3-one and 4-Hydroxy-4-methyl-2-pentanone, providing researchers, scientists, and drug development professionals with key data for their identification and characterization. This guide presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for the two isomers, facilitating a rapid comparison of their characteristic signals.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Predicted: ~3.7 (t, 2H, -CH₂OH), ~2.9 (septet, 1H, -CH(CH₃)₂), ~2.7 (t, 2H, -C(=O)CH₂-), ~1.1 (d, 6H, -CH(CH₃)₂)Predicted: ~215 (C=O), ~60 (-CH₂OH), ~40 (-C(=O)CH₂-), ~35 (-CH(CH₃)₂), ~18 (-CH(CH₃)₂)
4-Hydroxy-4-methyl-2-pentanone Experimental: ~3.5 (s, 1H, -OH), ~2.7 (s, 2H, -CH₂-), ~2.2 (s, 3H, -C(=O)CH₃), ~1.2 (s, 6H, -C(OH)(CH₃)₂)Experimental: ~209 (C=O), ~70 (C-OH), ~53 (-CH₂-), ~31 (-C(=O)CH₃), ~29 (-C(OH)(CH₃)₂)

Table 2: Infrared (IR) Spectroscopy Data Comparison

Isomer Key IR Absorptions (cm⁻¹)
This compound Predicted: ~3400 (O-H stretch, broad), ~2960 (C-H stretch), ~1710 (C=O stretch)
4-Hydroxy-4-methyl-2-pentanone Experimental: ~3450 (O-H stretch, broad), ~2970 (C-H stretch), ~1715 (C=O stretch)[1]

Table 3: Mass Spectrometry (MS) Data Comparison

Isomer Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound 116 (Predicted)Predicted: 85, 71, 57, 43
4-Hydroxy-4-methyl-2-pentanone 116 (Experimental)[1]Experimental: 101, 59, 58, 43[1]

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 4-Hydroxy-4-methyl-2-pentanone Isomer2->NMR Isomer2->IR Isomer2->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Interpretation Structural Interpretation Data_Tables->Interpretation

Caption: Logical workflow for the comparative spectroscopic analysis.

Detailed Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling, a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via direct injection into the ion source.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization and Analysis: The molecules were ionized by a 70 eV electron beam. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge (m/z) ratio.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the chemical structure of the isomers.

Spectroscopic_Information_Pathway Information Pathway in Spectroscopic Analysis cluster_techniques Spectroscopic Inputs cluster_information Derived Information Molecule Unknown Isomer NMR_Input ¹H & ¹³C NMR Molecule->NMR_Input IR_Input IR Spectroscopy Molecule->IR_Input MS_Input Mass Spectrometry Molecule->MS_Input NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Input->NMR_Info IR_Info Functional Groups (C=O, O-H) IR_Input->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS_Input->MS_Info Structure Elucidated Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Flow of information from spectroscopic techniques to structure.

References

A Comparative Guide to the Authentication of 1-Hydroxy-4-methylpentan-3-one Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the authentication and comparison of 1-Hydroxy-4-methylpentan-3-one reference standards. Ensuring the identity, purity, and consistency of reference standards is paramount for the accuracy and reproducibility of research and development activities. This document outlines key analytical methodologies, potential impurities, and data presentation formats to aid in the selection and validation of suitable reference materials.

Introduction to this compound

This compound (CAS No. 132350-33-5) is a ketone alcohol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2][3][4][5] It serves as a versatile intermediate in organic synthesis.[5] The quality of the reference standard for this compound is critical for its intended applications, necessitating a thorough authentication process.

Comparative Analysis of Reference Standards

Due to the limited public availability of Certificates of Analysis (CoA) for this compound, this section provides a template for comparing reference standards from different suppliers (designated here as Supplier A and Supplier B). The values presented are illustrative and should be replaced with actual data from supplied CoAs.

Physicochemical Properties

A fundamental step in authentication is the verification of basic physical and chemical properties.

PropertySpecificationSupplier A (Lot No. XXXXX)Supplier B (Lot No. YYYYY)
Appearance Clear, colorless liquidConformsConforms
Molecular Formula C₆H₁₂O₂ConformsConforms
Molecular Weight 116.16 g/mol ConformsConforms
Boiling Point ~180-182 °C (predicted)Data not providedData not provided
Refractive Index ~1.43 (predicted)Data not providedData not provided
Purity and Impurity Profile

The purity of a reference standard is its most critical attribute. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for its determination.

ParameterMethodSpecificationSupplier A (Lot No. XXXXX)Supplier B (Lot No. YYYYY)
Purity (by GC-FID) GC≥ 95.0%98.5%97.2%
Individual Impurity GC≤ 0.5%0.3% (Mesityl Oxide)0.8% (Diacetone Alcohol)
Total Impurities GC≤ 2.0%1.0%1.8%
Water Content (Karl Fischer) KF≤ 0.5%0.2%0.4%
Residual Solvents GC-HS≤ 0.5%0.1% (Acetone)0.3% (Acetone)

Note: The impurities listed are potential byproducts from the synthesis of this compound, which can be formed through the condensation of acetone.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC) for Purity and Impurity Profiling

This method is suitable for the quantitative determination of this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Acetonitrile.

  • Sample Preparation: Prepare a solution of the reference standard in the diluent at a concentration of approximately 1 mg/mL.

Identity Confirmation by Mass Spectrometry (MS)

Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the main component and its impurities.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Expected Fragmentation: The mass spectrum should be consistent with the structure of this compound. Key fragments would be expected from the loss of water, and cleavage at the carbonyl group.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous confirmation of the chemical structure.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR (400 MHz): The spectrum should exhibit characteristic signals corresponding to the different proton environments in the molecule.

  • ¹³C NMR (100 MHz): The spectrum should show the expected number of carbon signals with chemical shifts indicative of the functional groups present (ketone, alcohol, and aliphatic carbons).

Visualizations

The following diagrams illustrate the logical workflow for authenticating a reference standard and a conceptual signaling pathway for its synthesis.

authentication_workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Analysis cluster_3 Final Evaluation start Receive Reference Standard phys_chem Physicochemical Properties start->phys_chem Visual Inspection nmr NMR Spectroscopy (¹H & ¹³C) phys_chem->nmr ms Mass Spectrometry (GC-MS) phys_chem->ms gc_fid GC-FID nmr->gc_fid ms->gc_fid kf Karl Fischer (Water Content) gc_fid->kf gc_hs GC-Headspace (Residual Solvents) kf->gc_hs compare Compare with Specification gc_hs->compare decision Accept/Reject compare->decision

Caption: Workflow for the authentication of a this compound reference standard.

synthesis_pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate/Product cluster_3 Potential Byproducts acetone Acetone condensation Aldol Condensation acetone->condensation product This compound condensation->product impurity1 Diacetone Alcohol condensation->impurity1 impurity2 Mesityl Oxide condensation->impurity2

Caption: Simplified synthesis pathway highlighting potential impurities.

Conclusion

The authentication of this compound reference standards requires a multi-faceted analytical approach. By systematically evaluating the physicochemical properties, confirming the identity and structure, and quantifying the purity and impurity profile, researchers can ensure the quality and reliability of their reference material. This guide provides a framework for this evaluation and a template for the comparative analysis of different sources of this important synthetic intermediate. It is recommended to always refer to the supplier's Certificate of Analysis for specific data and test methods for a given lot of material.

References

Quantitative NMR (qNMR) for the Assay of 1-Hydroxy-4-methylpentan-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and other chemical entities is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 1-hydroxy-4-methylpentan-3-one, a key organic building block.

Quantitative NMR has emerged as a powerful, non-destructive analytical technique for the precise and accurate quantification of organic molecules.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring calibration curves with specific reference standards, qNMR is a primary method. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for absolute quantification against a certified internal standard of a different compound.[1]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of analytical technique for the assay of a compound like this compound depends on various factors including the required accuracy, sample availability, and the need for structural confirmation. While HPLC and GC are workhorse techniques in many analytical laboratories, qNMR offers distinct advantages, particularly in the context of reference standard characterization and purity assessment.[3][4]

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[1]Separation based on differential partitioning between a mobile and stationary phase, with quantification via external calibration.Separation based on volatility and interaction with a stationary phase, with quantification via external calibration.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[5] Does not require a reference standard of the analyte itself.[4]Requires a highly purified and well-characterized reference standard of the analyte.Requires a highly purified and well-characterized reference standard of the analyte.
Sample Preparation Simple dissolution in a deuterated solvent with an accurately weighed internal standard.More complex, may involve dissolution, filtration, and mobile phase preparation.May require derivatization for non-volatile compounds, dissolution in a suitable solvent.
Analysis Time Can be faster for a single sample, especially if a calibration curve is not required.Typically 20-30 minutes per sample, plus time for calibration curve generation.[4]Run times are generally shorter than HPLC, but sample preparation can be longer.
Sample Consumption Higher (milligrams).[4]Lower (micrograms).[4]Lower (micrograms to nanograms).
Destructive No, the sample can be fully recovered.[1][4]Yes.[4]Yes.
Structural Information Provides detailed structural information, confirming the identity of the analyte and impurities.[4]Provides retention time, which is not a unique identifier.Provides retention time. Mass spectrometry coupling (GC-MS) can provide structural information.
Accuracy & Precision High accuracy and precision, often with lower relative uncertainty. Can be more accurate than traditional methods for minor impurities.[1]High precision, accuracy is dependent on the purity of the reference standard.High precision, accuracy is dependent on the purity of the reference standard.
Versatility Can quantify multiple components in a mixture simultaneously without the need for individual reference standards.[6]Limited to the analysis of compounds that can be separated and detected.Limited to volatile and thermally stable compounds.

Experimental Protocols

The following are representative protocols for the assay of this compound using qNMR and HPLC.

This protocol outlines the use of an internal standard for the absolute quantification of this compound.

1. Materials:

  • This compound (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.[4]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Key acquisition parameters to optimize for quantification include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation. A longer delay (e.g., 30-60 seconds) is often used.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

    • Spectral Width: Ensure it covers all signals of interest.

4. Data Processing and Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, suitable signals could be the methylene protons adjacent to the hydroxyl group or the methine proton of the isopropyl group. For the internal standard, a singlet is ideal.

  • Calculate the purity or concentration of the analyte using the following equation[2]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

This protocol describes a typical reversed-phase HPLC method for the assay of this compound.

1. Materials:

  • This compound (analyte and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

2. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV wavelength is necessary)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to get a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.05 to 1.5 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard stock solution.

4. Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the measured concentration and the weighed amount.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the qNMR and HPLC assays.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire 1H NMR spectrum with optimized parameters transfer->acquire_spectrum process_spectrum Phase and baseline correction acquire_spectrum->process_spectrum integrate Integrate analyte and standard signals process_spectrum->integrate calculate Calculate purity/concentration integrate->calculate HPLC_Workflow cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis weigh_std Weigh reference standard dissolve_std Dissolve to make stock solution weigh_std->dissolve_std dilute_std Prepare calibration series dissolve_std->dilute_std inject_std Inject calibration standards dilute_std->inject_std weigh_sample Weigh analyte sample dissolve_sample Dissolve to known concentration weigh_sample->dissolve_sample inject_sample Inject sample dissolve_sample->inject_sample generate_curve Generate calibration curve inject_std->generate_curve determine_conc Determine sample concentration inject_sample->determine_conc generate_curve->determine_conc calculate_purity Calculate purity determine_conc->calculate_purity

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling in the Study of 1-Hydroxy-4-methylpentan-3-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecular entities. Isotopic labeling is a powerful technique that provides unambiguous insights into the intricate steps of a chemical reaction. This guide offers a comparative overview of isotopic labeling strategies for elucidating the reaction mechanisms of 1-Hydroxy-4-methylpentan-3-one, a key intermediate in various organic syntheses. We will explore the application of deuterium and Carbon-13 labeling and compare these methods with alternative, non-isotopic approaches, supported by experimental data and detailed protocols.

The Power of Isotopic Tracers in Mechanistic Studies

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes. These isotopes, while having the same number of protons, possess a different number of neutrons, leading to a difference in mass. This mass difference, detectable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows researchers to track the fate of specific atoms throughout a reaction pathway. This information is invaluable for confirming or refuting proposed reaction mechanisms.[1][2]

For a molecule like this compound, which possesses reactive hydroxyl and carbonyl groups as well as acidic α-hydrogens, several key reactions are of interest, including aldol-type condensations, keto-enol tautomerism, and rearrangements. Isotopic labeling can provide critical data on the mechanisms of these transformations.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope and the position of the label are crucial for designing an effective mechanistic study. Here, we compare two common isotopic labeling strategies: Deuterium (²H) exchange and Carbon-13 (¹³C) labeling.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Principle Exchange of acidic protons with deuterium from a deuterated solvent (e.g., D₂O).[1]Incorporation of a ¹³C atom at a specific position in the carbon skeleton.
Typical Application Studying proton transfer steps, enolate formation, and keto-enol tautomerism.[1]Tracing the carbon backbone in rearrangements and condensation reactions.
Detection Method ¹H NMR (disappearance of proton signal), ²H NMR (appearance of deuterium signal), and Mass Spectrometry (increase in molecular weight).¹³C NMR spectroscopy and Mass Spectrometry (increase in molecular weight and specific fragmentation patterns).
Advantages Relatively inexpensive and straightforward to implement for exchangeable protons.Provides direct evidence of bond formation and cleavage involving the carbon skeleton.
Limitations Limited to exchangeable protons; back-exchange can sometimes complicate analysis.Synthesis of ¹³C-labeled starting materials can be complex and expensive.

Experimental Protocols for Isotopic Labeling Studies

To illustrate the practical application of these techniques, we present detailed experimental protocols for studying reactions analogous to those of this compound.

Protocol 1: Deuterium Exchange for Studying Keto-Enol Tautomerism

This protocol describes the base-catalyzed deuterium exchange of the α-hydrogens in a ketone, a process fundamental to understanding its reactivity in aldol-type reactions.

Materials:

  • Ketone (e.g., Cyclohexanone as an analog for this compound's ketone functionality)

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalyst)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • NMR tubes

  • Chloroform-d (CDCl₃)

Procedure:

  • Dissolve the ketone (1 mmol) in D₂O (5 mL) in a round-bottom flask.

  • Add a catalytic amount of NaOD solution (e.g., 0.1 mL of a 1 M solution).

  • Stir the mixture at room temperature for a specified time (e.g., 1, 4, and 24 hours) to monitor the exchange over time.

  • After the desired reaction time, quench the reaction by neutralizing the solution with a drop of DCl in D₂O.

  • Extract the deuterated ketone with anhydrous diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure.

  • Dissolve the resulting deuterated ketone in CDCl₃ for NMR analysis.

Analysis:

  • ¹H NMR Spectroscopy: The degree of deuterium incorporation is determined by the decrease in the integration of the signals corresponding to the α-protons relative to a non-exchangeable proton signal (e.g., β-protons).

  • Mass Spectrometry: The mass spectrum will show an increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms.

Protocol 2: ¹³C Labeling for Elucidating the Benzoin Condensation Mechanism

The benzoin condensation is a classic reaction that forms an α-hydroxy ketone, making it an excellent model for studying the reactions of this compound. This protocol uses ¹³C-labeled benzaldehyde to trace the carbon skeleton rearrangement.

Materials:

  • [¹³C=O]-Benzaldehyde (¹³C-labeled at the carbonyl carbon)

  • Thiamine hydrochloride (catalyst)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride (0.1 mmol) in water (1 mL).

  • Add ethanol (2 mL) and cool the solution in an ice bath.

  • Slowly add a solution of NaOH (0.5 mmol) in water (1 mL).

  • To this catalyst solution, add [¹³C=O]-Benzaldehyde (2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Induce crystallization by cooling the mixture in an ice bath and scratching the inside of the flask.

  • Collect the crystalline product (benzoin) by vacuum filtration, wash with cold water, and dry.

Analysis:

  • ¹³C NMR Spectroscopy: The position of the ¹³C label in the benzoin product is determined. The spectrum will show a signal for the carbonyl carbon and the carbon bearing the hydroxyl group. The location of the intensified ¹³C signal provides direct evidence for the migration of the carbonyl carbon during the reaction.[3]

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak that is one mass unit higher than that of unlabeled benzoin.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding the complex steps in isotopic labeling experiments.

ReactionPathway Ketone Ketone (α-protons) Enolate Enolate Intermediate Ketone->Enolate + OD⁻ Enolate->Ketone + HOD DeuteratedKetone Deuterated Ketone Enolate->DeuteratedKetone + D₂O

Deuterium exchange at the α-position of a ketone.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Start Start with This compound Labeling Introduce Isotopic Label (²H or ¹³C) Start->Labeling Reaction Perform Reaction (e.g., Aldol Condensation) Labeling->Reaction Workup Quench and Purify Product Reaction->Workup NMR NMR Spectroscopy (¹H, ²H, ¹³C) Workup->NMR MS Mass Spectrometry Workup->MS Mechanism Elucidate Reaction Mechanism NMR->Mechanism MS->Mechanism

References

A Comparative Guide to the Conformational Landscape of Alpha-Hydroxy Ketones: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of alpha-hydroxy ketones, a prevalent motif in numerous natural products and pharmaceutical agents, play a pivotal role in their biological activity and chemical reactivity. Understanding the subtle interplay of steric and electronic effects that govern their three-dimensional structure is paramount for rational drug design and synthesis. This guide provides a comparative analysis of alpha-hydroxy ketone conformations, leveraging the power of Density Functional Theory (DFT) to elucidate the relative stabilities of different conformers. The presented data is supported by detailed computational protocols to ensure reproducibility and facilitate further investigation.

Data Presentation: Conformational Energy Comparison

The following table summarizes the relative energies of different conformations for representative cyclic and acyclic alpha-hydroxy ketones, as determined by DFT calculations. The data highlights the energetic penalties associated with deviations from the most stable conformer.

CompoundConformerDFT Functional/Basis SetRelative Energy (kJ/mol)Key Dihedral Angles (°)Intramolecular Hydrogen Bonding
2-Hydroxycyclohexanone Axial ChairNot Specified in Abstract[1][2]0.0O=C-C-O: ~60 (gauche)Present (O-H···O=C)
Equatorial ChairNot Specified in Abstract[1][2]3.2O=C-C-O: ~60 (gauche)Weaker or Absent
Twist-BoatNot Specified in Abstract[1][2]16.7 - 23.7VariesCan be Present
1,3-Dihydroxyacetone C₂ᵥ SymmetryB3LYP/cc-pVTZ[3]0.0 (Most Abundant)HO-C-C-OH: PlanarTwo O-H···O=C bonds[3]
Cₛ and C₁ SymmetryB3LYP/cc-pVTZ[3]> 0.0 (Combined ~30% abundance)Non-planarOne O-H···O=C bond[3]

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory. A typical workflow for such an analysis is detailed below.

Computational Details: A Standard Protocol

A robust theoretical investigation into the conformational landscape of alpha-hydroxy ketones generally adheres to the following computational methodology:

  • Initial Structure Generation: Plausible starting geometries for various conformers (e.g., chair, boat, twist-boat for cyclic systems; staggered and eclipsed for acyclic systems) are generated using molecular mechanics or chemical intuition.

  • Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation for each potential minimum. A widely used and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) or a larger one like cc-pVTZ for higher accuracy.[3][4]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: The relative energies of the different conformers are determined by comparing their total energies, often including ZPVE corrections.

  • Analysis of Intermolecular Interactions: The nature and strength of intramolecular interactions, such as hydrogen bonding between the hydroxyl and keto groups, are often analyzed using techniques like Natural Bond Orbital (NBO) analysis. The presence of an intramolecular hydrogen bond is a key factor in stabilizing certain conformations.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a comparative DFT analysis for alpha-hydroxy ketone conformations and the key factors influencing their stability.

DFT_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output initial_structures Initial 3D Structures (e.g., Chair, Boat, Staggered) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) initial_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis Analysis of Intramolecular Interactions (e.g., H-bonding) geom_opt->nbo_analysis final_conformations Stable Conformer Geometries geom_opt->final_conformations energy_minima Confirmation of Energy Minima freq_calc->energy_minima rel_energy Relative Energy Calculation (ΔE) energy_minima->rel_energy energy_ranking Conformational Energy Ranking rel_energy->energy_ranking Conformer_Stability cluster_factors Factors Influencing Stability cluster_conformer Resulting Conformation h_bond Intramolecular H-Bonding stable_conformer Most Stable Conformer h_bond->stable_conformer steric Steric Hindrance steric->stable_conformer torsional Torsional Strain torsional->stable_conformer dipole Dipole-Dipole Interactions dipole->stable_conformer

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-Hydroxy-4-methylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Hydroxy-4-methylpentan-3-one, tailored for research and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical Hazards: this compound is classified as a hazardous substance with the following primary concerns:

  • Irritant: Causes skin, eye, and respiratory irritation.[1][2]

  • Organ Toxicity: Potential for damage to the liver and kidneys with high or repeated exposure.[3][4]

  • Central Nervous System (CNS) Depression: Inhalation of large quantities can lead to narcosis.[3][4]

  • Flammability: The substance is a combustible liquid and its vapors can form explosive mixtures with air.[3][5][6]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specific Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[7][8] Consider double-gloving for enhanced protection.To prevent skin contact and irritation.[1]
Eye and Face Protection Safety goggles and a face shield.To protect against splashes and vapors causing serious eye irritation.[1][3]
Skin and Body Protection Laboratory coat and appropriate protective clothing.To prevent skin exposure and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or with a certified respirator (organic vapor cartridge).[9]To prevent respiratory tract irritation from vapors.[1]

Operational and Handling Plan

Adherence to the following procedural steps is mandatory when working with this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_ground Ground/Bond Equipment prep_vent->prep_ground handle_transfer Transfer Chemical prep_ground->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

  • Preparation:

    • Always work in a well-ventilated area, such as a chemical fume hood.[9]

    • Ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[3][5]

    • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][5][9]

    • Use only non-sparking tools and explosion-proof electrical equipment.[3][5][9]

  • Handling:

    • Avoid direct contact with skin and eyes.[4]

    • Do not breathe in vapors or mists.[5]

    • After handling, wash hands and any exposed skin thoroughly.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

    • Keep away from incompatible materials such as strong oxidizing agents, alcohols, amines, acids, and strong bases.[9]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_sep Segregation cluster_waste_disp Disposal waste_chem Unused/Waste Chemical sep_liquid Halogen-Free Organic Solvents waste_chem->sep_liquid waste_contam Contaminated Materials sep_solid Contaminated Solids waste_contam->sep_solid disp_approved Approved Waste Disposal Plant sep_liquid->disp_approved sep_solid->disp_approved

Caption: Procedure for the disposal of this compound waste.

Disposal Protocols:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for halogen-free organic solvents.[6]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware that have come into contact with the chemical should be considered hazardous waste. These should be collected in a separate, clearly labeled container.

  • Final Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal facility.[3] Do not pour this chemical down the drain.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.